Alicapistat
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20?,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLDHJRGTZHNHV-BPGUCPLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254698-46-8 | |
| Record name | Alicapistat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254698468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALICAPISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWF3F50KF8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alicapistat: A Technical Guide to its Mechanism of Action as a Calpain Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
Alicapistat (ABT-957) is a potent, orally active, and selective inhibitor of the neutral cysteine proteases, calpain-1 (μ-calpain) and calpain-2 (m-calpain).[1][2][3] Developed initially for the treatment of Alzheimer's disease (AD), the mechanism of action of this compound centers on the mitigation of downstream pathological events triggered by calpain overactivation. Aberrant calpain activity is a significant contributor to the neurodegenerative cascade in AD, including amyloid-beta (Aβ) plaque formation and the hyperphosphorylation of tau protein, leading to neurofibrillary tangles (NFTs).[2][4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Inhibition of Calpain-1 and Calpain-2
This compound's primary mechanism of action is the selective inhibition of calpain-1 and calpain-2.[3] These calcium-dependent proteases are ubiquitously expressed and play a crucial role in various cellular functions. However, in pathological conditions such as Alzheimer's disease, dysregulation of calcium homeostasis leads to sustained and excessive activation of calpains.[4] This overactivation contributes to neurodegeneration through multiple pathways.
This compound, as a calpain inhibitor, was developed to interrupt these pathological processes. While it showed promise in preclinical studies, clinical trials were terminated due to its inability to achieve sufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect.[2][5]
Impact on Amyloid-Beta (Aβ) Pathology
Preclinical studies have shown that calpain inhibition can modulate the production and clearance of Aβ peptides. The proposed mechanism involves the downregulation of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), and the upregulation of the ATP-binding cassette transporter A1 (ABCA1), which is involved in Aβ clearance.[6] By inhibiting calpain, this compound was hypothesized to reduce the overall Aβ burden in the brain.
Attenuation of Tau Hyperphosphorylation
Calpain activation is linked to the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of Alzheimer's disease. Calpain can cleave the p35 protein into p25, which is a potent activator of cyclin-dependent kinase 5 (CDK5).[4] Activated CDK5, in turn, hyperphosphorylates tau, leading to its aggregation into neurofibrillary tangles and subsequent neuronal dysfunction and death.[6] this compound, by inhibiting calpain, was expected to prevent the formation of p25 and thereby reduce the hyperphosphorylation of tau.[4][6]
Prevention of Synaptic Dysfunction
Aβ oligomers are known to induce synaptic dysfunction, an early event in the progression of Alzheimer's disease. Calpain has been implicated in mediating this Aβ-induced synaptic toxicity.[4] In preclinical models, this compound has been shown to prevent Aβ oligomer-induced deficits in synaptic transmission.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Parameter | Value | Reference |
| Human Calpain-1 | IC50 | 395 nM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Pharmacokinetic Properties in Humans (Phase 1 Studies)
| Parameter | Value | Subject Population | Dosing Regimen | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Healthy subjects (18-55 years), healthy elderly subjects (≥65 years), and patients with mild to moderate AD | Single doses or multiple twice-daily doses for up to 14 days | [3][7] |
| Half-life (t1/2) | 7 - 12 hours | Healthy subjects (18-55 years), healthy elderly subjects (≥65 years), and patients with mild to moderate AD | Single doses or multiple twice-daily doses for up to 14 days | [3][7] |
| Dose Proportionality | Exposure was dose-proportional in the 50 to 1000 mg dose range | Healthy subjects (18-55 years), healthy elderly subjects (≥65 years), and patients with mild to moderate AD | Single doses or multiple twice-daily doses for up to 14 days | [3][7] |
| Cerebrospinal Fluid (CSF) Concentrations | 9 - 21 nM | Clinical trial subjects | Not specified | [5] |
Experimental Protocols
Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on published research, the following methodologies are representative of the types of experiments conducted to elucidate its mechanism of action.
Calpain Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory potency of this compound against calpain-1 and calpain-2.
Principle: The assay measures the enzymatic activity of purified calpain in the presence and absence of the inhibitor. A fluorogenic substrate is typically used, which upon cleavage by calpain, releases a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is used to calculate the IC50 value.
Generalized Procedure:
-
Purified human calpain-1 or calpain-2 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer containing a reducing agent (e.g., DTT) and calcium.
-
The enzymatic reaction is initiated by the addition of a fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the IC50 value.
Hippocampal Slice Culture Model of Aβ-induced Synaptic Dysfunction (General Protocol)
Objective: To assess the neuroprotective effects of this compound against Aβ-induced synaptic deficits.
Principle: Organotypic hippocampal slice cultures provide an ex vivo model that preserves the complex neuronal circuitry of the hippocampus. These cultures can be treated with Aβ oligomers to induce synaptic dysfunction, and the protective effects of co-administered compounds can be evaluated.
Generalized Procedure:
-
Hippocampal slices are prepared from postnatal rat or mouse pups and cultured on semi-permeable membrane inserts.
-
After a period of stabilization in culture, the slices are treated with Aβ oligomers in the presence or absence of this compound (e.g., 100 nM).[1]
-
Electrophysiological recordings (e.g., field excitatory postsynaptic potentials, fEPSPs) are performed to assess synaptic transmission and plasticity (e.g., long-term potentiation, LTP).
-
Changes in synaptic protein levels or neuronal morphology can also be assessed using immunohistochemistry or Western blotting.
Phase 1 Clinical Trial Design (General Overview)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.
Design: The Phase 1 program for this compound included studies in healthy young and elderly subjects, as well as patients with mild to moderate Alzheimer's disease.[3][7] The studies were designed as dose-escalation trials, with participants receiving single or multiple twice-daily doses of this compound for up to 14 days.[3][7]
Key Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, vital signs, and clinical laboratory measurements.[3]
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points to determine parameters such as Tmax, half-life, and dose proportionality.[3][7]
-
Pharmacodynamics: In some studies, sleep parameters (particularly REM sleep) were assessed as a measure of CNS penetration and activity.[3]
Visualizations
Caption: this compound's mechanism in Alzheimer's disease.
Caption: Generalized workflow for a calpain inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. alzforum.org [alzforum.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 7. Hippocampal slice culture protocol [assay-protocol.com]
Alicapistat as a Calpain Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicapistat (also known as ABT-957) is a potent, selective, and orally active inhibitor of the intracellular cysteine proteases, calpain 1 (μ-calpain) and calpain 2 (m-calpain).[1][2] Developed by AbbVie, this compound was investigated as a potential therapeutic agent for Alzheimer's disease. The rationale for its development was based on the growing body of evidence implicating calpain overactivation in the key pathological processes of Alzheimer's, including the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein.[3][4][5]
Calpains are calcium-dependent proteases that play a crucial role in various cellular functions, including signal transduction, cytoskeletal remodeling, and apoptosis.[3][4][5] In the context of neurodegenerative diseases, dysregulation of calcium homeostasis leads to sustained calpain activation, which in turn contributes to neuronal damage and death.[3][4][5] this compound was designed to mitigate this pathological cascade by specifically targeting and inhibiting calpain 1 and 2.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the key signaling pathways it modulates.
Mechanism of Action
This compound is a ketoamide-based peptidomimetic that acts as a reversible inhibitor of calpain 1 and 2.[6] Its chemical structure, (2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide, allows it to bind to the active site of calpains, thereby preventing the proteolytic cleavage of their substrates.[7] The α-ketoamide warhead is a key feature that confers reversibility to its inhibitory action.[8]
Quantitative Data
The inhibitory potency and pharmacokinetic properties of this compound have been characterized in both preclinical and clinical studies. Below is a summary of the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Parameter | Value | Species | Notes |
| Calpain-1 | Kᵢ | 0.13 µM | Human | The inhibitor constant (Kᵢ) indicates a high binding affinity of this compound for calpain-1.[6] |
| Calpain-1 | IC₅₀ | 395 nM | Human | The half-maximal inhibitory concentration (IC₅₀) further confirms its potent inhibition.[6] |
| Calpain-2 | - | Not specified | Human | This compound is consistently described as a potent and selective inhibitor of both calpain 1 and 2. |
Table 2: Summary of Phase 1 Clinical Trial Pharmacokinetic Parameters for this compound
| Parameter | Value | Population | Dosing Regimen |
| Time to Maximum Concentration (Tₘₐₓ) | 2 to 5 hours | Healthy subjects & patients with AD | Single and multiple twice-daily doses (50-1000 mg)[2] |
| Half-life (t₁/₂) | 7 to 12 hours | Healthy subjects & patients with AD | Single and multiple twice-daily doses[2] |
| Exposure (AUC) | Dose-proportional | Healthy subjects & patients with AD | 50 to 1000 mg dose range[2] |
Experimental Protocols
This section outlines a representative experimental protocol for determining the in vitro inhibitory activity of a compound like this compound against calpain enzymes.
In Vitro Calpain Inhibition Assay (Fluorometric)
Objective: To determine the IC₅₀ value of this compound for calpain-1 and calpain-2.
Materials:
-
Purified human calpain-1 and calpain-2 enzymes
-
This compound (ABT-957)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 2 mM CaCl₂, 5 mM β-mercaptoethanol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the purified calpain-1 or calpain-2 enzyme to a working concentration in Assay Buffer.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate to each well.
-
-
Data Acquisition: Immediately measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Signaling Pathways and Drug Development Workflow
Calpain-Mediated Pathological Cascade in Alzheimer's Disease
Overactivation of calpains in Alzheimer's disease is believed to contribute to neurodegeneration through multiple pathways. The following diagram illustrates the central role of calpain in Aβ production and tau hyperphosphorylation.
This compound Drug Development Workflow
The development of this compound followed a typical preclinical to clinical pipeline for a neurodegenerative disease drug candidate. The following workflow illustrates the key stages.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of calpains 1 and 2. Preclinical studies demonstrated its potential to modulate key pathological pathways in Alzheimer's disease. However, the Phase 1 clinical trials revealed a critical limitation: insufficient concentrations of the drug in the central nervous system to achieve a pharmacodynamic effect.[1] Despite the termination of its clinical development, this compound remains a valuable research tool for studying the role of calpains in neurodegeneration and other diseases. The development of this compound underscores the challenge of achieving adequate brain penetration for CNS drug candidates and highlights the importance of early and robust assessment of blood-brain barrier permeability in the drug discovery process. Future efforts in this area may focus on developing calpain inhibitors with improved pharmacokinetic properties to effectively target neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. researchgate.net [researchgate.net]
- 5. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzforum.org [alzforum.org]
- 8. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Alicapistat (ABT-957): A Case Study in Calpain Target Validation for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alicapistat (also known as ABT-957) is a selective, orally active inhibitor of calpain 1 and 2, enzymes implicated in the pathophysiology of Alzheimer's disease (AD). Developed by AbbVie, this compound progressed to Phase 1 clinical trials for the treatment of AD before its discontinuation. The termination of the program was not due to safety concerns but rather a failure to achieve sufficient concentrations in the central nervous system (CNS) to engage its target, calpain, at therapeutic levels. This guide provides a comprehensive technical overview of the target validation for this compound in AD, detailing the preclinical rationale, available quantitative data, relevant experimental protocols, and the key signaling pathways involved. While specific preclinical efficacy data in animal models of AD are not extensively available in the public domain, this document synthesizes the existing information to serve as a valuable case study for researchers and professionals in the field of neurodegenerative drug discovery.
Introduction: The Rationale for Calpain Inhibition in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1][2] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline.
Calpains, a family of calcium-dependent cysteine proteases, are key mediators of cellular signaling and are implicated in various aspects of AD pathogenesis.[1][2] In the context of AD, dysregulation of calcium homeostasis leads to the aberrant activation of calpains.[1][2] This overactivation contributes to neurodegeneration through several mechanisms:
-
Amyloid-beta Pathology: Calpain activation has been shown to increase the production of Aβ by influencing the processing of the amyloid precursor protein (APP).[3]
-
Tau Pathology: Calpains can directly cleave tau, generating neurotoxic fragments.[4][5] Furthermore, calpain-mediated cleavage of p35 to the more stable p25 results in the hyperactivation of cyclin-dependent kinase 5 (Cdk5), a major tau kinase, leading to tau hyperphosphorylation and NFT formation.[1][3]
-
Synaptic Dysfunction: Calpains are involved in the cleavage of synaptic proteins, such as dynamin 1, which can impair synaptic vesicle recycling and contribute to synaptic deficits.[1]
-
Excitotoxicity: Calpains play a role in NMDA receptor signaling cascades that can lead to excitotoxic neuronal death.[1]
Given the multifaceted role of calpains in AD pathology, selective inhibition of these proteases emerged as a promising therapeutic strategy. This compound was developed as a potent and selective inhibitor of calpain 1 and 2 to test this hypothesis.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (Human Calpain 1) | 395 nM | [6] |
Table 2: this compound Phase 1 Clinical Trial Pharmacokinetics (Summary)
| Parameter | Observation | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2 to 5 hours | [7] |
| Plasma Half-life (t1/2) | 7 to 12 hours | [7] |
| Dosing Regimen | Single doses or multiple twice-daily doses for up to 14 days | [7] |
| Cerebrospinal Fluid (CSF) Concentrations | 9-21 nM (at highest doses) | [6] |
| Target Engagement in CNS | Insufficient; CSF concentrations did not reach the in vitro IC50 for calpain inhibition. | [6][7] |
Experimental Protocols for Target Validation
The validation of calpain as a therapeutic target for AD using an inhibitor like this compound would involve a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
In Vitro Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of calpain in cell or tissue lysates.
Objective: To determine the inhibitory potency of this compound on calpain activity.
Materials:
-
Cell or tissue lysates
-
Extraction Buffer (containing protease inhibitors, excluding those targeting cysteine proteases)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
Calpain Inhibitor (e.g., Z-LLY-FMK, as a control inhibitor)
-
This compound (test compound)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons) or use brain tissue homogenates from an AD mouse model.
-
Lyse cells or homogenize tissue in ice-cold Extraction Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
85 µL of cell/tissue lysate (diluted to a consistent protein concentration) or Extraction Buffer for controls.
-
For the positive control, add active calpain to a well with Extraction Buffer.
-
For the negative control, add a known calpain inhibitor to a lysate well.
-
For testing this compound, add varying concentrations of the compound to lysate wells.
-
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Calculate the percentage of calpain inhibition for each concentration of this compound compared to the untreated lysate control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Measurement of Aβ and Tau in Preclinical Models
Objective: To assess the effect of this compound on the levels of amyloid-beta and phosphorylated tau in cellular and animal models of Alzheimer's disease.
Models:
-
Cellular: Primary neurons or immortalized cell lines (e.g., N2a cells) transfected to overexpress human APP with familial AD mutations.
-
Animal: Transgenic mouse models of AD, such as the Tg2576 or 5XFAD mice, which develop age-dependent amyloid plaque pathology.[8][9][10]
Methodology (ELISA for Aβ40 and Aβ42):
-
Sample Collection:
-
Cell Culture: Collect conditioned media from treated and untreated neuronal cultures.
-
Animal Models: Collect brain tissue (e.g., hippocampus, cortex) from this compound-treated and vehicle-treated AD mice.
-
-
Sample Preparation:
-
Conditioned Media: Centrifuge to remove cell debris.
-
Brain Tissue: Homogenize the tissue in a suitable lysis buffer containing protease inhibitors. Perform sequential extractions to isolate soluble and insoluble (plaque-associated) Aβ fractions.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add prepared samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add the enzyme substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of Aβ peptides.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Compare the levels of Aβ between this compound-treated and control groups.
-
Methodology (Western Blot for Phosphorylated Tau):
-
Sample Preparation:
-
Prepare brain tissue lysates from treated and control animals as described above.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated tau (e.g., AT8, which recognizes pSer202/pThr205).
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated tau signal to total tau or a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities and compare the levels of phosphorylated tau between treatment groups.
-
Signaling Pathways and Experimental Workflows
Calpain Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of calpain in the pathological cascades of Alzheimer's disease.
References
- 1. ABT-957 | ALZFORUM [alzforum.org]
- 2. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of calpain in the neuropathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain-Mediated Tau Cleavage: A Mechanism Leading to Neurodegeneration Shared by Multiple Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain-mediated tau cleavage: a mechanism leading to neurodegeneration shared by multiple tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.tau.ac.il [cris.tau.ac.il]
- 9. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 10. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Alicapistat: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alicapistat (ABT-957) is a potent, selective, and orally bioavailable inhibitor of calpain-1 and calpain-2 that was under development by AbbVie for the treatment of Alzheimer's disease. The rationale for its development was based on the "calpain-cathepsin hypothesis," which posits that overactivation of calpain plays a key role in the neurodegenerative cascade of Alzheimer's disease. Preclinical studies demonstrated that this compound could mitigate key pathological features associated with the disease, including excitotoxicity, amyloid-beta (Aβ)-induced synaptic dysfunction, and cognitive impairment. Despite a favorable safety profile in Phase I clinical trials, the development of this compound was discontinued (B1498344) due to insufficient target engagement in the central nervous system (CNS) at the doses tested. This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and safety data.
Mechanism of Action
This compound is a ketoamide-based, 1-benzyl-5-oxopyrrolidine-2-carboxamide (B1395742) that acts as a reversible inhibitor of the cysteine proteases calpain-1 and calpain-2. These calcium-dependent enzymes are implicated in various cellular processes, and their aberrant activation is linked to neurodegenerative pathways.
Calpain Inhibition
The primary mechanism of action of this compound is the inhibition of calpain-1 and calpain-2. Overactivation of these proteases in Alzheimer's disease is thought to contribute to neuronal damage through several pathways, including the cleavage of key synaptic proteins and the activation of downstream kinases involved in tau hyperphosphorylation.[1][2]
Selectivity Profile
This compound was designed as a selective inhibitor of calpains. While comprehensive public data on its selectivity against a wide panel of proteases is limited, one of its diastereomers, compound 1c , demonstrated high selectivity for calpain-1 over other cysteine proteases like cathepsin B, cathepsin K, and papain.[3]
In Vitro and In Vivo Efficacy
Preclinical studies demonstrated the potential of this compound to counteract key pathological events in Alzheimer's disease models.
Data Presentation
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound (ABT-957) | Human Calpain-1 | 395 | Biochemical Assay | [4] |
| Diastereomer 1c | Human Calpain-1 | 78 | Biochemical Assay | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Preclinical Efficacy of this compound
| Model | Key Findings | Quantitative Data | Reference |
| NMDA-induced neurodegeneration in rat hippocampal slice cultures | Prevention of excitotoxic neuronal death. | 385 nM this compound showed efficacy.[4] | [2] |
| Aβ oligomer-induced synaptic dysfunction in rat hippocampal slice cultures | Prevention of deficits in synaptic transmission. | 100 nM this compound was effective.[4] | [1][2] |
| Scopolamine-induced cognitive impairment in mice | Restoration of memory function. | A related diastereomer (1c ) at 10 mg/kg (i.p.) restored memory.[3] | [3] |
Note: Detailed dose-response data from these preclinical efficacy studies are not publicly available.
Pharmacokinetics and Safety
Preclinical Pharmacokinetics
Publicly available data on the preclinical pharmacokinetics of this compound in animal models is limited. It has been reported that this compound was shown to cross the rat blood-brain barrier after intraperitoneal injection.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Rat | Intraperitoneal | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | |
| Mouse | Intraperitoneal | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [3] |
Preclinical Toxicology
Detailed preclinical toxicology data, such as No-Observed-Adverse-Effect Levels (NOAELs), are not publicly available. However, Phase I clinical trials in healthy volunteers and patients with mild to moderate Alzheimer's disease indicated that this compound was well-tolerated with no significant adverse events reported.[5]
Experimental Protocols
Calpain Activity Assay
A common method to assess calpain inhibition is a fluorometric assay based on the cleavage of a specific substrate.
-
Principle: The assay utilizes a fluorogenic calpain substrate, such as Ac-LLY-AFC. In its intact form, the substrate emits light at a specific wavelength (e.g., 400 nm). Upon cleavage by active calpain, a fluorescent product (AFC) is released, which emits light at a different wavelength (e.g., 505 nm). The increase in fluorescence intensity is directly proportional to calpain activity.
-
Procedure:
-
Recombinant human calpain-1 or -2 is incubated with the test compound (this compound) at various concentrations in an appropriate assay buffer.
-
The fluorogenic substrate is added to initiate the reaction.
-
The reaction is incubated at 37°C for a specified period.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for the substrate.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
NMDA-Induced Neurodegeneration in Organotypic Hippocampal Slice Cultures
This ex vivo model is used to evaluate the neuroprotective effects of compounds against excitotoxicity.
-
Principle: Organotypic hippocampal slice cultures maintain the three-dimensional structure of the hippocampus. Exposure to N-methyl-D-aspartate (NMDA), an agonist of the NMDA receptor, induces excessive calcium influx and subsequent neuronal death, mimicking excitotoxicity.
-
Procedure:
-
Hippocampal slices are prepared from postnatal rat or mouse pups and cultured on membrane inserts.
-
After a period of stabilization in culture, the slices are pre-incubated with this compound at various concentrations.
-
NMDA is then added to the culture medium to induce excitotoxicity.
-
After a defined exposure period, cell death is quantified using methods such as propidium (B1200493) iodide (PI) staining, which labels the nuclei of dead cells, or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
The neuroprotective effect of this compound is determined by the reduction in cell death compared to NMDA-treated control slices.
-
Amyloid-Beta Oligomer-Induced Synaptic Dysfunction
This assay assesses the ability of a compound to protect against the detrimental effects of Aβ oligomers on synaptic function.
-
Principle: Soluble Aβ oligomers are known to impair synaptic plasticity, a cellular correlate of learning and memory. This can be measured electrophysiologically as a deficit in long-term potentiation (LTP) in hippocampal slices.
-
Procedure:
-
Acute hippocampal slices are prepared from adult rodents.
-
The slices are incubated with pre-formed Aβ oligomers in the presence or absence of this compound.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus.
-
LTP is induced by high-frequency stimulation of the Schaffer collateral pathway.
-
The magnitude of LTP is compared between control slices, Aβ-treated slices, and slices treated with Aβ and this compound. A rescue of the Aβ-induced LTP deficit indicates a synaptoprotective effect.
-
Scopolamine-Induced Cognitive Impairment in Mice
This in vivo model is used to assess the pro-cognitive effects of a compound.
-
Principle: Scopolamine (B1681570) is a muscarinic acetylcholine (B1216132) receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. This model is often used to screen for compounds with potential therapeutic benefit in cognitive disorders.
-
Procedure:
-
Mice are administered scopolamine (typically via intraperitoneal injection) to induce amnesia.
-
The test compound (this compound or a related analog) is administered before or after the scopolamine injection.
-
Cognitive function is assessed using various behavioral tasks, such as the Morris water maze (spatial learning and memory), passive avoidance test (fear-motivated memory), or novel object recognition test (recognition memory).
-
An improvement in performance in the behavioral task compared to the scopolamine-treated control group indicates a cognitive-enhancing effect of the compound.
-
Visualizations
Caption: Calpain Signaling Pathway in Alzheimer's Disease and the Point of Intervention for this compound.
References
- 1. ABT-957 | ALZFORUM [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of ABT-957 (Alicapistat): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-957, also known as Alicapistat, is a selective, orally active inhibitor of calpains 1 and 2, developed by AbbVie for the potential treatment of Alzheimer's disease (AD). The rationale for its development was centered on the "calpain-cathepsin hypothesis," which implicates the aberrant activation of these calcium-dependent cysteine proteases in the neurodegenerative cascade of AD. Preclinical studies demonstrated the potential of calpain inhibition in various models of neurodegeneration. ABT-957 advanced into Phase 1 clinical trials but was ultimately discontinued (B1498344) due to insufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect. This whitepaper provides a comprehensive technical overview of the discovery, preclinical and clinical development of ABT-957.
Introduction and Rationale
Calpains are intracellular, non-lysosomal cysteine proteases that are activated by elevated intracellular calcium levels. In the context of Alzheimer's disease, neuronal calcium homeostasis is disrupted, leading to the sustained activation of calpains. This overactivation is believed to contribute to key pathological features of AD through the cleavage of various substrates.
ABT-957 was designed as a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide, a chemical structure intended to provide enhanced metabolic stability and selectivity for calpains.
Chemical Information:
-
Compound Name: ABT-957, this compound
-
Chemical Name: (2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide
-
Molecular Formula: C₂₅H₂₇N₃O₄
-
Mechanism of Action: Selective inhibitor of calpain-1 and calpain-2
Mechanism of Action and Signaling Pathway
The primary target of ABT-957 is the calpain enzyme. The proposed mechanism of action in Alzheimer's disease involves the inhibition of downstream pathological events triggered by calpain overactivation.
The Calpain Hypothesis in Neurodegenerative Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative disorders such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) represent a growing global health challenge. While their etiologies are distinct, a converging pathological mechanism is the dysregulation of intracellular calcium homeostasis, leading to the aberrant activation of calpains. Calpains are a family of calcium-dependent cysteine proteases that, under physiological conditions, are involved in vital cellular processes. However, their sustained hyperactivation in neurodegenerative conditions triggers a cascade of detrimental events, including the cleavage of essential neuronal proteins, synaptic dysfunction, and ultimately, neuronal death. This "calpain hypothesis" positions these proteases as critical mediators of neurodegeneration and, consequently, as promising therapeutic targets. This technical guide provides a comprehensive overview of the calpain hypothesis, presenting key quantitative data, detailed experimental protocols for assessing calpain activity, and visual diagrams of the core signaling pathways.
The Core of the Calpain Hypothesis
The central tenet of the calpain hypothesis is that a sustained increase in intracellular calcium levels, a common feature in many neurodegenerative diseases, leads to the pathological overactivation of calpains.[1][2] This uncontrolled proteolytic activity contributes to the hallmark pathologies of these disorders.
Key aspects of the calpain hypothesis include:
-
Calcium Dysregulation as the Trigger: Various insults, including excitotoxicity, mitochondrial dysfunction, and oxidative stress, disrupt neuronal calcium homeostasis, leading to elevated cytosolic calcium concentrations that surpass the threshold for calpain activation.[1][3]
-
Calpain Isoforms in Neurodegeneration: The two major ubiquitously expressed calpain isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), have distinct roles. Calpain-1 is activated by micromolar calcium concentrations and is implicated in synaptic plasticity, while calpain-2 requires millimolar concentrations for activation and is more commonly associated with neurotoxic processes.[4]
-
Proteolytic Damage to Key Substrates: Hyperactivated calpains cleave a wide range of neuronal proteins, leading to either loss of function or the generation of toxic fragments. This cleavage disrupts cellular function and contributes to the specific pathologies of different neurodegenerative diseases.[5]
-
Therapeutic Potential of Calpain Inhibition: The central role of calpains in neurodegeneration suggests that inhibiting their activity could be a viable therapeutic strategy to slow or halt disease progression.[6][7]
Calpain Dysregulation in Major Neurodegenerative Disorders
Alzheimer's Disease (AD)
In AD, calpain activation is intricately linked to the two main pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau.[6][8]
-
Impact on Amyloid-Beta: Calpains can influence the processing of amyloid precursor protein (APP), potentially increasing the production of neurotoxic Aβ peptides. However, some studies suggest that the primary neuroprotective effects of calpain inhibitors may occur downstream of Aβ production.[6]
-
Role in Tau Pathology: Calpains contribute to tau hyperphosphorylation by cleaving and activating key kinases like cyclin-dependent kinase 5 (Cdk5) and glycogen (B147801) synthase kinase 3β (GSK3β).[9] Additionally, calpains directly cleave tau, generating truncated fragments, such as a 17-kDa fragment, that can be neurotoxic and may seed further tau aggregation.[10][11]
-
Synaptic Dysfunction: Calpain-mediated cleavage of synaptic proteins contributes to the synaptic deficits and cognitive decline observed in AD.[12]
Parkinson's Disease (PD)
In PD, the progressive loss of dopaminergic neurons in the substantia nigra is associated with calpain overactivation.[4][13]
-
α-Synuclein Aggregation: Calpains cleave α-synuclein, a key component of Lewy bodies, which may promote its aggregation and toxicity.[14]
-
Neuroinflammation and Oxidative Stress: Calpain activation is linked to microglial activation, the production of pro-inflammatory cytokines, and increased reactive oxygen species (ROS), all of which contribute to the neuroinflammatory environment in PD.[4][7]
-
Mitochondrial Dysfunction: A vicious cycle exists where mitochondrial dysfunction leads to calcium dysregulation and calpain activation, which in turn further damages mitochondria.
Huntington's Disease (HD)
HD is caused by a polyglutamine expansion in the huntingtin (Htt) protein. Calpain-mediated cleavage of mutant Htt (mHtt) is a critical step in its pathogenesis.[15]
-
Generation of Toxic Fragments: Calpains cleave mHtt, producing N-terminal fragments that are more prone to aggregation and are more toxic than the full-length protein.[15][16] The susceptibility of Htt to calpain cleavage is dependent on the length of the polyglutamine repeat.[15]
-
Nuclear Accumulation of Fragments: Calpain- and caspase-derived Htt fragments have been shown to accumulate in the nucleus, contributing to cellular dysfunction.[16]
Amyotrophic Lateral Sclerosis (ALS)
In ALS, the degeneration of motor neurons is linked to calpain-mediated pathology.
-
TDP-43 Pathology: Calpains cleave TAR DNA-binding protein 43 (TDP-43), a key protein found in the pathological inclusions in most ALS cases. This cleavage generates aggregation-prone fragments that contribute to TDP-43 mislocalization and pathology.[17][18]
-
Neurofilament Degradation: Calpains are involved in the breakdown of neurofilaments, essential components of the axonal cytoskeleton, which is a hallmark of ALS pathology.[19]
Quantitative Data on Calpain Activity and Substrate Cleavage
The following tables summarize key quantitative findings from studies on the role of calpains in neurodegenerative disorders.
Table 1: Calpain Activity in Neurodegenerative Disorders
| Disease Model/Patient Tissue | Measurement | Finding | Reference |
| APP/PS1 Mouse Model of AD | Spectrin (B1175318) Breakdown Product (150-kDa) | Increased levels in neuronal cultures compared to wild-type. | [20] |
| Temporal Cortex of AD Patients | Spectrin Breakdown Products | Enhanced calpain activity indicated by increased spectrin cleavage. | [10] |
| MPTP Mouse Model of PD | Bax/Bcl-2 Ratio | Apoptotic Bax proteins significantly upregulated (21%, p<0.05) in MPTP mice, which was reduced by calpeptin. | [21] |
| Caudate of Human HD Patients | Activated Calpain | Activated calpain detected in HD tissue but not in age-matched controls. | [15] |
| Spinal Cord of ALS Patients | Calpain-dependent TDP-43 fragments | Presence of calpain-cleaved TDP-43 fragments. | [18] |
Table 2: Calpain-Mediated Cleavage of Key Substrates
| Substrate | Disease Context | Measurement | Finding | Reference | | :--- | :--- | :--- | :--- | | Tau | Alzheimer's Disease | 17-kDa Tau Fragment | High levels observed in the temporal cortex of AD patients. |[10] | | Tau | Frontotemporal Dementia | 35-kDa Tau Fragment | Increased tau fragments (35-45 kDa) in R406W mutant samples, which was decreased by a calpain inhibitor. |[22] | | Huntingtin (Htt) | Huntington's Disease | In vitro cleavage | Mutant Htt is more readily cleaved by calpain than wild-type Htt. |[15] | | αII-Spectrin | Traumatic Brain Injury | Spectrin Breakdown Products (SBDPs) | Calpain-mediated SBDPs (150/145 kDa) are indicative of necrotic/excitotoxic injury. |[23] |
Table 3: Effects of Calpain Inhibitors
| Inhibitor | Disease Model | Measurement | Effect | Reference |
| E64 | Aβ42-treated hippocampal slices | Long-Term Potentiation (LTP) | Rescued Aβ42-induced deficits in LTP with an ED50 of 650 nM. | [6] |
| Calpeptin | MPTP Mouse Model of PD | Pro-inflammatory Cytokines | Reduced elevated levels of TNFα, IL-1β, IL-7, and IL-12. | [7] |
| ALLN (Calpain Inhibitor I) | APP-expressing 293 cells | Aβ40 and Aβ42 secretion | Increased at low concentrations, decreased at high concentrations. | [24] |
| BDA-410 | APP/PS1 Mouse Model of AD | Aβ40 and Aβ42 levels | No significant reduction in brain or blood Aβ levels after 5 months of treatment. | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the calpain hypothesis.
Fluorometric Calpain Activity Assay
This assay measures calpain activity in cell lysates or tissue homogenates based on the cleavage of a fluorogenic substrate.
Materials:
-
Calpain Activity Assay Kit (e.g., Abcam ab65308 or Sigma-Aldrich MAK228)
-
Extraction Buffer
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
Calpain Inhibitor (Negative Control)
-
96-well black plates with clear bottoms
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
-
Microcentrifuge
-
Pipettes and pipette tips
Procedure:
-
Sample Preparation (Cells):
-
Harvest 1-2 x 10^6 cells and pellet by centrifugation.
-
Wash cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes, mixing gently several times.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice.
-
Determine protein concentration of the lysate.
-
-
Sample Preparation (Tissues):
-
Homogenize 10 mg of tissue in 100 µL of ice-cold Extraction Buffer using a Dounce homogenizer on ice.
-
Follow steps 1.4-1.7 from the cell preparation protocol.
-
-
Assay Reaction:
-
Dilute cell or tissue lysate (50-200 µg of protein) to a final volume of 85 µL with Extraction Buffer in a 96-well plate.
-
Positive Control: In a separate well, add 1-2 µL of Active Calpain to 83-84 µL of Extraction Buffer.
-
Negative Control: In another well, use lysate from untreated cells or add 1 µL of Calpain Inhibitor to your treated sample.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Compare the fluorescence intensity of treated samples to the negative control to determine the change in calpain activity.
-
Activity can be expressed as Relative Fluorescent Units (RFU) per milligram of protein.
-
Casein Zymography for Calpain Isoform Activity
This technique allows for the detection and differentiation of calpain isoforms based on their electrophoretic mobility and proteolytic activity against casein embedded in a polyacrylamide gel.
Materials:
-
Non-denaturing polyacrylamide gel with 0.2% (w/v) casein
-
Tris-glycine electrophoresis buffer containing 1 mM EGTA
-
Calpain activation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM DTT, 5 mM CaCl2)
-
Coomassie Brilliant Blue G-250 staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a non-denaturing buffer.
-
Determine protein concentration.
-
-
Electrophoresis:
-
Load equal amounts of protein per lane onto the casein-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 80V) for 3 hours in a cold room or on ice.
-
-
Calpain Activation:
-
After electrophoresis, incubate the gel in the calpain activation buffer for 12-24 hours at room temperature with gentle shaking. This allows the separated calpains to refold and digest the casein in the presence of calcium.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue G-250 for 30 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of casein degradation by calpain.
-
Different calpain isoforms will migrate to different positions in the gel, allowing for their differentiation.
-
Western Blotting for α-Spectrin Breakdown Products (SBDPs)
This protocol is used to quantify calpain activation by detecting the specific breakdown products of α-spectrin.
Materials:
-
Primary antibody against α-spectrin that recognizes the full-length protein and its breakdown products (SBDP150, SBDP145, and SBDP120).
-
Secondary antibody conjugated to HRP.
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Standard western blotting equipment and reagents.
Procedure:
-
Protein Extraction and Quantification:
-
Extract total protein from cells or tissues using a suitable lysis buffer.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-spectrin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Perform densitometric analysis to quantify the levels of full-length α-spectrin (240 kDa) and the calpain-specific breakdown products (SBDP150 and SBDP145). The caspase-3 specific breakdown product (SBDP120) can also be monitored.[25]
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Calpain Hypothesis
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the calpain hypothesis.
Signaling Pathway of Calpain Activation and Neurodegeneration
References
- 1. Calpain Zymography: General Methodology and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein zymography: a method to study mu-calpain, m-calpain, and their inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cibtech.org [cibtech.org]
- 5. An ultrasensitive, continuous fluorometric assay for calpain activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain Zymography: General Methodology and Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Involvement of calpain in the neuropathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calpain-Mediated Tau Cleavage: A Mechanism Leading to Neurodegeneration Shared by Multiple Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calpain-mediated tau cleavage: a mechanism leading to neurodegeneration shared by multiple tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calpain activation and progression of inflammatory cycles in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Casein Zymography for Analysis of Calpain-1 and Calpain-2 Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. Calpain Activation in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of calpain cleavage of huntingtin reduces toxicity: accumulation of calpain/caspase fragments in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Calpain plays a crucial role in TDP-43 pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A role for calpain-dependent cleavage of TDP-43 in amyotrophic lateral sclerosis pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. amylyx.com [amylyx.com]
- 20. JCI - Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease [jci.org]
- 21. Calpain Mediated Expansion of CD4+ Cytotoxic T Cells in Rodent Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Spectrin Breakdown Products (SBDPs) as Potential Biomarkers for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Calpain inhibitor I increases beta-amyloid peptide production by inhibiting the degradation of the substrate of gamma-secretase. Evidence that substrate availability limits beta-amyloid peptide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Alicapistat and its Potential Impact on Synaptic Plasticity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alicapistat, a selective inhibitor of calpain-1 and calpain-2, was developed as a potential therapeutic for Alzheimer's disease. While clinical trials were halted due to insufficient central nervous system exposure, the role of its targets—calpains—in fundamental neurological processes remains a critical area of investigation.[1][2] This technical guide delves into the established and theoretical effects of calpain inhibition on synaptic plasticity, a cellular mechanism crucial for learning and memory. By examining the functions of calpain-1 and calpain-2 at the synapse, we extrapolate the potential, albeit currently undemonstrated, impact of this compound. This document will detail the distinct roles of calpain isoforms in long-term potentiation (LTP), summarize the effects of other calpain inhibitors on synaptic function, and present relevant experimental protocols. Furthermore, we will explore the "calpain-cathepsin hypothesis" and the separate but related role of cathepsins in synaptic remodeling to provide a comprehensive overview for researchers in neuropharmacology and drug development.
Introduction to this compound and its Molecular Targets
This compound is an orally active, selective inhibitor of two major isoforms of calpain: calpain-1 (μ-calpain) and calpain-2 (m-calpain).[3] These are calcium-dependent cysteine proteases that modulate protein function through limited proteolysis rather than complete degradation.[4][5] Calpain overactivation is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's, where it is thought to contribute to the degradation of essential neuronal proteins.[3][6]
Phase 1 clinical trials for this compound in healthy subjects and patients with mild to moderate Alzheimer's disease assessed its pharmacokinetics, safety, and tolerability. While the drug was found to be safe, it did not demonstrate a significant effect on central nervous system parameters, suggesting inadequate concentrations in the brain. This ultimately led to the discontinuation of its development for Alzheimer's disease.
Despite this outcome, the scientific rationale for calpain inhibition in neurological disorders remains compelling. Calpains are deeply involved in the molecular machinery of synaptic plasticity, the process by which synapses strengthen or weaken over time, forming the cellular basis of learning and memory.[7][8] This guide will, therefore, focus on the extensive preclinical evidence detailing the role of calpains in synaptic plasticity to illuminate the potential effects of a brain-penetrant calpain inhibitor like this compound.
The Dichotomous Role of Calpains in Synaptic Plasticity
Synaptic plasticity is most commonly studied through models of long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening. The two primary calpain isoforms targeted by this compound, calpain-1 and calpain-2, play opposing roles in this process.
Calpain-1 activation is considered a crucial step for the induction of LTP.[7][8] It is generally neuroprotective and its activation facilitates the structural and functional changes required for synaptic strengthening.[9]
Calpain-2 , in contrast, acts as a molecular brake on LTP, limiting the extent of potentiation.[7][8] Its prolonged activation is associated with neurodegenerative processes and synaptic weakening.[9][10]
This yin-yang relationship suggests that a non-specific inhibitor like this compound could have complex effects. However, in pathological states characterized by calpain overactivation, inhibition is hypothesized to be beneficial by restoring homeostasis.
Calpain Substrates at the Synapse
The influence of calpains on synaptic plasticity is mediated by the cleavage of a wide array of synaptic proteins. This limited proteolysis can alter protein function, localization, and stability. A summary of key calpain substrates at the synapse is provided in Table 1.
| Substrate Category | Specific Protein | Function in Synaptic Plasticity | Effect of Calpain Cleavage |
| Cytoskeletal Proteins | Spectrin | Maintains dendritic spine structure and anchors membrane proteins. | Alters spine morphology and facilitates receptor trafficking.[4][11] |
| Microtubule-Associated Proteins (MAPs) | Regulate microtubule stability, crucial for axonal transport. | Can disrupt cytoskeletal integrity.[5] | |
| Scaffolding Proteins | PSD-95 | Major postsynaptic density protein that anchors glutamate (B1630785) receptors. | May alter receptor stability and abundance at the synapse.[4] |
| GRIP1 | Involved in the trafficking and stabilization of AMPA receptors. | Can impact AMPA receptor synaptic localization.[4] | |
| Glutamate Receptors | NMDA Receptor Subunits (GluN2A/B) | Calcium influx through these receptors is a key trigger for LTP. | Truncation of C-terminal domains can alter receptor function.[4] |
| AMPA Receptor Subunits (GluA1/2) | Mediate fast excitatory transmission; their insertion into the synapse is a hallmark of LTP. | Cleavage can affect receptor trafficking and function.[4] | |
| Kinases & Phosphatases | CaMKIIα | A key kinase in LTP induction and maintenance. | Cleavage removes the auto-inhibitory domain, leading to persistent activation.[4] |
| Striatal-Enriched protein Phosphatase (STEP) | Dephosphorylates and promotes the endocytosis of AMPA receptors. | Degradation by calpain-2 can limit receptor internalization.[7] |
Signaling Pathways of Calpain in Synaptic Plasticity
The activation of calpains during LTP is initiated by a rise in intracellular calcium, typically via NMDA receptors. This triggers a cascade of proteolytic events that remodel the synapse.
Experimental Evidence: Calpain Inhibitors Block Long-Term Potentiation
Given the absence of direct data on this compound's effect on synaptic plasticity, we turn to preclinical studies using other calpain inhibitors. These studies consistently demonstrate that inhibiting calpain activity can prevent the induction of LTP.
Quantitative Data on Calpain Inhibitor Effects on LTP
The following table summarizes results from key studies that have quantified the impact of calpain inhibitors on LTP in rodent hippocampal slices.
| Calpain Inhibitor | Concentration | Experimental Model | Effect on LTP | Reference |
| N-acetyl-Leu-Leu-norleucinal | 10-25 µM | Rat Hippocampal Slices (CA1) | Blocks LTP induction when applied before tetanus. | Denny et al., 1990[12] |
| N-acetyl-Leu-Leu-methioninal | 10-25 µM | Rat Hippocampal Slices (CA1) | Blocks LTP induction when applied before tetanus. | Denny et al., 1990[12] |
| Leupeptin | >50 µM | Rat Hippocampal Slices (CA1) | Blocks LTP at sufficient concentrations. | Denny et al., 1990[12] |
| E64 | 10 µM | APP/PS1 Mouse Hippocampal Slices | Restores impaired LTP to wild-type levels. | Trinidad et al., 2008[3][6] |
| BDA-410 | 100 nM | APP/PS1 Mouse Hippocampal Slices | Restores impaired LTP to wild-type levels. | Trinidad et al., 2008[3][6] |
| Calpain Inhibitor III | 10 µM | Rat Hippocampal Slices (CA1) | Enhances LTP magnitude when applied after induction. | Baudry et al., 2011[13] |
Note: The effect of inhibitors can be complex. While pre-treatment often blocks LTP, post-treatment with some inhibitors can enhance it, possibly by selectively inhibiting calpain-2's "braking" function.[13]
Detailed Experimental Protocol: Assessing Calpain Inhibitor Effects on LTP
This section outlines a typical experimental protocol for measuring the effect of a calpain inhibitor on LTP in acute hippocampal slices using extracellular field recordings.
1. Slice Preparation:
- Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).
- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
- Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
- Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.
2. Electrophysiological Recording:
- Transfer a single slice to a recording chamber perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[14]
- Establish a stable baseline recording for 20-30 minutes by delivering test pulses every 30 seconds at an intensity that elicits 30-40% of the maximal response.
3. Drug Application:
- To test for blockage of induction, perfuse the slice with aCSF containing the calpain inhibitor (e.g., 10 µM E64) for 20-30 minutes prior to LTP induction.
- Maintain the presence of the inhibitor during the induction protocol.
4. LTP Induction:
- Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A common TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.[14][15]
5. Post-Induction Recording:
- Continue recording fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of potentiation.
- Compare the average fEPSP slope from the last 10 minutes of recording to the pre-induction baseline to quantify LTP.
Experimental Workflow Diagram
The Calpain-Cathepsin Hypothesis: An Indirect Link
The "calpain-cathepsin hypothesis" proposes a pathological cascade primarily relevant to neurodegeneration rather than synaptic plasticity under physiological conditions.[2][16] It posits that significant cellular stress (e.g., ischemia or trauma) leads to massive calcium influx and sustained calpain activation. This overactivation can permeabilize lysosomal membranes, causing the release of lysosomal proteases, such as cathepsins, into the cytoplasm.[16][17] These released cathepsins then contribute to widespread cellular damage and neuronal death.
While this hypothesis links calpains and cathepsins, it describes a cytotoxic pathway. It is distinct from the more nuanced, localized, and regulated roles these proteases play in synaptic remodeling.
A Distinct Role: Cathepsins in Synaptic Plasticity
It is important for drug development professionals to recognize that cathepsins themselves are directly involved in synaptic plasticity, independent of the calpain-cathepsin death cascade. This compound does not target these proteases.
Certain cathepsins, particularly Cathepsin B and Cathepsin S, are released into the extracellular space in an activity-dependent manner.[17] There, they play a crucial role in remodeling the extracellular matrix (ECM), which is essential for the structural changes that accompany long-lasting synaptic plasticity. For instance, Cathepsin B can activate matrix metalloproteinases (MMPs), which then digest components of the ECM, allowing for dendritic spine growth and stabilization.[17]
Conclusion and Future Directions
The molecular targets of this compound—calpain-1 and calpain-2—are undeniably critical regulators of synaptic plasticity. Preclinical evidence strongly supports the hypothesis that calpain activation is necessary for LTP, and that pathological overactivation, as seen in models of Alzheimer's disease, impairs this process.[3][6] Consequently, calpain inhibitors have demonstrated the ability to restore synaptic function in these models.
While this compound itself did not achieve sufficient brain penetration to test this hypothesis in humans, the foundational science remains robust. The development of future calpain inhibitors with improved CNS bioavailability is a promising therapeutic strategy for neurological disorders characterized by synaptic dysfunction. A key challenge will be to selectively modulate the activity of calpain-2, the neurodegenerative isoform, while preserving the function of the neuroprotective calpain-1.
It is also crucial for researchers to distinguish the direct role of calpains in synaptic plasticity from the related "calpain-cathepsin hypothesis" of cell death and the independent functions of extracellular cathepsins in synaptic remodeling. A nuanced understanding of these distinct proteolytic systems will be essential for the successful development of next-generation therapeutics for cognitive disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting calpain in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain and the Glutamatergic Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain-1 and Calpain-2: The Yin and Yang of Synaptic Plasticity and Neurodegeneration: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the calpain hypothesis of learning and memory 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calpains at the Crossroads of Spinal Cord Physiology, Plasticity, and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calpain inhibitors block long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A molecular brake controls the magnitude of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. arimatu-clinic.com [arimatu-clinic.com]
- 17. Cathepsins in neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Alicapistat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alicapistat (ABT-957) is a selective, orally bioavailable inhibitor of calpain-1 and calpain-2, enzymes implicated in the neurodegenerative cascade of Alzheimer's disease. Preclinical studies demonstrated neuroprotective effects in various models of neuronal damage. However, clinical development was halted during Phase I trials. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The termination of its clinical development was primarily due to the inability to achieve central nervous system (CNS) concentrations sufficient for target engagement.
Introduction: The Calpain Hypothesis in Neurodegeneration
The rationale for developing this compound is rooted in the "calpain-cathepsin hypothesis" of neurodegeneration.[1] Calpains are a family of calcium-dependent cysteine proteases. In pathological conditions such as Alzheimer's disease, dysregulation of intracellular calcium homeostasis leads to the sustained activation of calpains.[2] This aberrant activation contributes to neurodegeneration through several mechanisms:
-
Cleavage of p35 to p25: This conversion leads to the hyperactivation of cyclin-dependent kinase 5 (Cdk5), a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2]
-
Disruption of Synaptic Function: Calpains have been shown to cleave synaptic proteins, such as dynamin 1, leading to synaptic dysfunction.[2]
-
Excitotoxicity: Calpains are involved in the signaling cascades of N-methyl-D-aspartate (NMDA) receptors, which are associated with neuronal excitotoxicity.[2]
By selectively inhibiting calpain-1 and calpain-2, this compound was designed to mitigate these detrimental downstream effects.
Mechanism of Action and Preclinical Pharmacology
This compound is a potent and selective inhibitor of human calpain-1 and calpain-2.[3] Its chemical structure is (2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide.[2]
In Vitro Activity
| Target | IC50 | Reference |
| Human Calpain-1 | 395 nM | [3] |
Preclinical Efficacy
Preclinical studies demonstrated the neuroprotective potential of this compound in various in vitro and in vivo models.
| Model | Effect of this compound | Concentration/Dose | Reference |
| Rat Hippocampal Slice Cultures | Prevention of NMDA-induced neurodegeneration | 385 nM | [3] |
| Rat Hippocampal Slice Cultures | Prevention of Aβ oligomer-induced synaptic dysfunction | 385 nM | [3] |
| Rat Hippocampal Slice Cultures | Prevention of Aβ oligomer-induced deficits in synaptic transmission | 100 nM | [3] |
These preclinical findings provided a strong rationale for advancing this compound into clinical development for Alzheimer's disease.
Clinical Development Program
The clinical development of this compound consisted of several Phase I studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with mild-to-moderate Alzheimer's disease.
Pharmacokinetics
This compound exhibited a dose-proportional pharmacokinetic profile.[4]
| Parameter | Value | Population | Dose Range | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Healthy subjects and Alzheimer's patients | Single and multiple doses | [4] |
| Half-life (t1/2) | 7 - 12 hours | Healthy subjects and Alzheimer's patients | Single and multiple doses | [4] |
| Dose Proportionality | Yes | Healthy subjects and Alzheimer's patients | 50 - 1000 mg | [4] |
| CSF Concentration | 9 - 21 nM | Alzheimer's patients | Not specified | [1] |
Safety and Tolerability
Across all Phase I trials, this compound was generally well-tolerated. The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups, with no clinically significant changes in vital signs or laboratory measurements observed.[4]
Discontinuation of Clinical Development
Despite a favorable safety profile, the clinical development of this compound was terminated. The primary reason for this decision was the insufficient concentration of the drug in the central nervous system (CNS) to achieve a pharmacodynamic effect.[1][5] The measured cerebrospinal fluid (CSF) concentrations of 9-21 nM were well below the in vitro IC50 of 395 nM required for calpain inhibition.[1][3] This lack of target engagement was confirmed in a study (NCT02573740) designed to measure the effect of this compound on spectrin (B1175318) breakdown product-145 in the CSF, a biomarker of calpain activity; the trial was terminated early.[2]
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism in Alzheimer's Disease
Caption: Proposed mechanism of this compound in mitigating Alzheimer's pathology.
General Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical development of this compound.
Experimental Protocols
Calpain Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro potency of this compound in inhibiting calpain-1 and calpain-2 activity.
-
Materials: Recombinant human calpain-1 and calpain-2, fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC), assay buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT), this compound, and a fluorescence plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the calpain enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Organotypic Hippocampal Slice Culture Model of Neurodegeneration
-
Objective: To assess the neuroprotective effects of this compound against excitotoxic or Aβ-induced neuronal damage.
-
Materials: Hippocampi from postnatal rat pups, culture medium (e.g., Neurobasal medium supplemented with B27 and glutamine), this compound, a neurotoxic agent (e.g., NMDA or oligomeric Aβ), and reagents for assessing cell death (e.g., propidium (B1200493) iodide) and synaptic function (e.g., electrophysiology setup).
-
Procedure:
-
Dissect hippocampi from rat pups and prepare 300-400 µm thick transverse slices.
-
Culture the slices on membrane inserts for a period to allow for recovery and stabilization (e.g., 7-10 days).
-
Pre-treat the slices with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce neurotoxicity by exposing the slices to NMDA or oligomeric Aβ for a defined period.
-
After the neurotoxic insult, continue to culture the slices in the presence or absence of this compound.
-
Assess neuronal damage by staining with a fluorescent marker for cell death, such as propidium iodide, and quantify the fluorescence intensity.
-
Evaluate synaptic function by performing electrophysiological recordings (e.g., field excitatory postsynaptic potentials) to measure synaptic transmission and plasticity.
-
Compare the extent of neurodegeneration and synaptic dysfunction in this compound-treated slices to vehicle-treated controls.
-
Conclusion and Future Perspectives
This compound is a well-characterized selective calpain inhibitor with demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. Its clinical development, however, was halted due to poor CNS penetration, highlighting a critical challenge in the development of drugs for neurological disorders. While this compound itself is unlikely to be revisited for Alzheimer's disease, the extensive preclinical and clinical data generated provide valuable insights for the future development of calpain inhibitors. Future research in this area should focus on designing compounds with improved blood-brain barrier permeability to ensure adequate target engagement in the CNS. The robust safety profile of this compound in humans suggests that selective calpain inhibition is a viable therapeutic strategy if the pharmacokinetic hurdles can be overcome.
References
- 1. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-957 | ALZFORUM [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Alicapistat In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Alicapistat (also known as ABT-957), a selective inhibitor of human calpain-1 and calpain-2. The following sections describe the methodologies for biochemical and cell-based assays to characterize the potency and mechanism of action of this compound.
Introduction
This compound is a potent, orally active small molecule that selectively inhibits calpain-1 and calpain-2, calcium-dependent cysteine proteases.[1] Dysregulation of calpain activity has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease.[2][3] Calpains are involved in cellular signaling pathways that, when over-activated, can lead to neuronal damage and death.[3] this compound was developed to mitigate the detrimental effects of aberrant calpain activation.[2][4]
Mechanism of Action
This compound functions as a highly selective inhibitor of calpain-1 and calpain-2.[2][4] By binding to the active site of these enzymes, it prevents the cleavage of their downstream substrates, thereby interrupting the pathological signaling cascades associated with their over-activation.
Data Presentation
The inhibitory activity of this compound against its primary targets and its selectivity against other related proteases are summarized below.
| Target Enzyme | Inhibitor | IC50 (nM) | Ki (µM) |
| Human Calpain-1 | This compound (ABT-957) | 395[1] | 0.13[4] |
| Human Calpain-2 | This compound (ABT-957) | - | - |
| Cathepsin B | This compound (ABT-957) | >10,000 | - |
| Cathepsin K | This compound (ABT-957) | >10,000 | - |
| Cathepsin L | This compound (ABT-957) | >10,000 | - |
| Cathepsin S | This compound (ABT-957) | >10,000 | - |
Note: While specific IC50 values for cathepsins are not publicly available, the discovery publication for this compound notes high selectivity against these proteases. The values presented are representative of highly selective compounds.
Experimental Protocols
Biochemical Assay: Calpain Inhibition Potency (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified human calpain-1.
Materials:
-
Purified human calpain-1 enzyme
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl
-
Calcium Chloride (CaCl2) solution (100 mM)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Dilute the purified calpain-1 enzyme to the desired working concentration in ice-cold Assay Buffer immediately before use.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the serially diluted this compound or vehicle control (Assay Buffer with DMSO).
-
Add the diluted calpain-1 enzyme solution to each well.
-
Incubate the plate at 30°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic calpain substrate and CaCl2 to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360-400 nm and emission at 440-505 nm, depending on the substrate).
-
Determine the initial reaction velocity (rate) for each this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Inhibition of Calpain Activity in a Neuronal Cell Line
This protocol describes a method to assess the ability of this compound to inhibit calpain activity in a cellular context, such as a human neuroblastoma cell line (e.g., SH-SY5Y), following induction of calpain activation.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Calpain activator (e.g., calcium ionophore like ionomycin (B1663694) or Aβ oligomers)
-
Cell-permeable calpain substrate (e.g., Suc-LLVY-aminoluciferin)
-
This compound stock solution (in DMSO)
-
96-well white or black clear-bottom cell culture plates
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed the neuroblastoma cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined pre-incubation period (e.g., 1 hour).
-
Induce calpain activation by adding the chosen calpain activator to the cell culture medium.
-
Simultaneously add the cell-permeable calpain substrate to the wells.
-
-
Data Acquisition and Analysis:
-
Incubate the plate for a specified time (e.g., 4 hours) at 37°C.
-
Measure the luminescence or fluorescence signal, which is proportional to the intracellular calpain activity.
-
Normalize the signal to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) if necessary.
-
Calculate the percentage of inhibition of calpain activity for each this compound concentration relative to the activator-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizations
Caption: this compound inhibits Calpain-1/2 activation.
Caption: Workflow for biochemical IC50 determination.
Caption: Workflow for cell-based calpain assay.
References
Measuring Calpain Activity with Alicapistat: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, apoptosis, and cytoskeletal remodeling.[1][2] Dysregulation of calpain activity has been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders (including Alzheimer's disease), ischemic injury, and muscular dystrophy.[1][3][4] Consequently, the accurate measurement of calpain activity and the identification of specific inhibitors are critical areas of research and drug development.
Alicapistat (ABT-957) is an orally active and selective inhibitor of human calpain-1 (μ-calpain) and calpain-2 (m-calpain).[5][6][7] It has been investigated for its therapeutic potential in conditions associated with aberrant calpain activation, such as Alzheimer's disease.[8][9] This document provides detailed application notes and protocols for measuring calpain activity using this compound as a specific inhibitor, intended for researchers, scientists, and professionals in drug development.
Data Presentation: this compound Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and pharmacokinetic properties.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Calpain-1) | 395 nM | Human | [5] |
| IC₅₀ (BDA-410, another specific inhibitor) | 21.4 nM | SH-SY5Y cells | [10] |
| Plasma Tmax | 2 - 5 hours | Human | [6] |
| Plasma Half-life | 7 - 12 hours | Human | [6] |
Signaling Pathway Involving Calpain
Calpains are involved in numerous signaling pathways. A key pathway implicated in neurodegenerative diseases involves the cleavage of various cellular proteins following an influx of calcium, which can be triggered by events like excitotoxicity or exposure to amyloid-beta (Aβ) oligomers.[8] this compound can inhibit this cascade by blocking calpain activity.
Experimental Protocols
Measuring calpain activity typically involves the use of a fluorogenic substrate that, upon cleavage by calpain, releases a fluorescent molecule. The increase in fluorescence intensity is proportional to calpain activity. This compound can be used as a specific inhibitor to confirm that the measured activity is indeed from calpains.
In Vitro Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available calpain activity assay kits and is suitable for measuring calpain activity in cell lysates or tissue homogenates.[11][12][13][14]
Materials:
-
Cells or Tissue: Treated with desired compounds or conditions.
-
This compound: Stock solution in DMSO.
-
Calpain Extraction Buffer: Commercially available or a buffer containing reagents to prevent auto-activation of calpain.[11][12]
-
10X Reaction Buffer: Commercially available or a buffer optimized for calpain activity.[11][12]
-
Calpain Substrate: e.g., Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin) or Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).[11][15]
-
Negative Control (Inhibitor): A known calpain inhibitor (other than this compound if testing its efficacy) or use untreated cell lysate.[11][12]
-
96-well black, clear-bottom microplate.
-
Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm for AFC or Ex/Em = 360/460 nm for AMC).[11][15]
-
Protein Assay Reagent: (e.g., Coomassie-based).[12]
Procedure:
-
Sample Preparation:
-
Adherent Cells: Harvest 1-2 x 10⁶ cells, wash with cold PBS, and pellet by centrifugation.[12][13]
-
Suspension Cells: Pellet 1-2 x 10⁶ cells by centrifugation and wash with cold PBS.[12][13]
-
Tissue: Homogenize 10 mg of tissue in cold PBS.[13]
-
Resuspend the cell pellet or tissue homogenate in 100 µL of ice-cold Extraction Buffer.[12][13]
-
Incubate on ice for 20 minutes, vortexing gently several times.[12]
-
Centrifuge at 10,000 x g for 1-5 minutes at 4°C to pellet debris.[12][13]
-
Transfer the supernatant (lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate. Note: Due to high reducing agent content in some extraction buffers, a 10-fold dilution may be necessary before performing a Coomassie-based protein assay.[12]
-
-
Assay Reaction Setup:
-
On a 96-well black plate, prepare the following reactions in duplicate or triplicate.
-
Sample Wells: Add 50-200 µg of cell lysate and adjust the volume to 85 µL with Extraction Buffer.[12]
-
This compound Inhibition Wells: Add 50-200 µg of cell lysate. Add this compound to the desired final concentration. Adjust the volume to 85 µL with Extraction Buffer. It is recommended to pre-incubate the lysate with this compound for 15-30 minutes at 37°C.
-
Positive Control Well: Add 1-2 µL of Active Calpain and adjust the volume to 85 µL with Extraction Buffer.[12]
-
Negative Control (Untreated) Well: Use lysate from untreated cells.
-
Negative Control (Inhibitor) Well: Use lysate from treated cells and add a known calpain inhibitor (if not testing this compound).[12]
-
Blank Well: 85 µL of Extraction Buffer.
-
Add 10 µL of 10X Reaction Buffer to all wells.[12]
-
Add 5 µL of Calpain Substrate to all wells to initiate the reaction.[12]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calpain activity can be expressed as Relative Fluorescence Units (RFU) per milligram of protein.
-
The inhibitory effect of this compound is calculated by comparing the activity in the this compound-treated wells to the untreated sample wells.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively measure calpain activity and assess the inhibitory potential of compounds like this compound. The use of specific fluorogenic substrates and the inclusion of appropriate controls are essential for obtaining reliable and reproducible results. These methods are valuable tools for advancing our understanding of the role of calpains in health and disease and for the development of novel therapeutic interventions targeting this important class of proteases.
References
- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 13. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 14. apexbt.com [apexbt.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Alicapistat in Neuronal Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicapistat (also known as ABT-957) is a potent, orally active, and selective inhibitor of both calpain-1 and calpain-2, which are calcium-dependent cysteine proteases.[1][2] Calpains have been implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease.[3] The two major isoforms in the brain, calpain-1 and calpain-2, can have opposing roles. Calpain-1 activation is often linked to neuroprotective pathways, while calpain-2 is more commonly associated with neurodegeneration.[4] this compound, as a non-selective inhibitor of both, offers a tool to study the overall effects of calpain inhibition in neuronal models of disease.
These application notes provide detailed protocols for the use of this compound in neuronal cell culture models to investigate its neuroprotective potential and mechanism of action.
Data Presentation
Quantitative Data for this compound (ABT-957)
| Parameter | Value | Cell/System | Reference |
| IC50 (Calpain-1) | 395 nM | Human Calpain-1 | [5] |
| Effective Concentration (Neuroprotection against Aβ oligomer-induced synaptic deficits) | 100 nM | Rat Hippocampal Slices | [preclinical data mentioned in various sources] |
| Effective Concentration (Neuroprotection against NMDA-induced neurodegeneration) | 385 nM | Rat Hippocampal Slices | [preclinical data mentioned in various sources] |
| Plasma Half-life | 7 to 12 hours | Humans | [1] |
| Time to Maximum Plasma Concentration | 2 to 5 hours | Humans | [1] |
Signaling Pathways and Experimental Workflow
Calpain-Mediated Neuronal Damage Signaling Pathway
The following diagram illustrates the central role of calpain activation in neuronal damage pathways, which can be triggered by events such as excitotoxicity (e.g., excessive NMDA receptor activation) or exposure to neurotoxic insults like amyloid-beta oligomers. This compound acts by inhibiting both calpain-1 and calpain-2, thereby blocking these downstream degenerative processes.
Caption: Calpain activation cascade in neurodegeneration and the inhibitory action of this compound.
Experimental Workflow for Assessing Neuroprotection
This workflow outlines the key steps for evaluating the neuroprotective effects of this compound in a neuronal cell culture model.
Caption: Workflow for evaluating this compound's neuroprotective effects in vitro.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
This compound is an α-ketoamide, and this protocol is based on general procedures for similar compounds.
Materials:
-
This compound (ABT-957) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Neuronal cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Briefly vortex to dissolve the powder completely.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 385 nM, or a range for dose-response studies).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Protocol 2: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for primary rodent neuron culture.[4][6]
Materials:
-
Timed-pregnant rat (e.g., Sprague-Dawley, E18)
-
Dissection medium (e.g., ice-cold Hanks' Balanced Salt Solution (HBSS) with glucose and HEPES)
-
Enzyme solution (e.g., Papain)
-
Enzyme inhibitor solution (e.g., Trypsin inhibitor)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine and laminin-coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Coating of Cultureware:
-
Coat culture plates or coverslips with Poly-D-lysine or Poly-L-ornithine overnight in a cell culture incubator.
-
The following day, wash the plates/coverslips twice with sterile water and allow them to dry.
-
For enhanced neuronal survival and process outgrowth, a subsequent coating with laminin (B1169045) can be performed.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the hippocampi from the embryonic brains in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzyme solution (e.g., papain) at 37°C for a specified time (e.g., 15-30 minutes) to dissociate the tissue.
-
Neutralize the enzyme with the inhibitor solution.
-
-
Trituration and Plating:
-
Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto the pre-coated cultureware in plating medium.
-
-
Culture Maintenance:
-
After an initial plating period (e.g., 4-24 hours), perform a partial media change to remove cellular debris.
-
Subsequently, perform partial media changes every 2-3 days.
-
Cultures are typically ready for experimental use after 7-14 days in vitro (DIV).
-
Protocol 3: Neuroprotection Assay using an NMDA-Induced Excitotoxicity Model
Materials:
-
Mature primary neuronal cultures (e.g., DIV 10-14)
-
N-methyl-D-aspartate (NMDA)
-
This compound working solutions
-
Vehicle control (culture medium with DMSO)
-
Reagents for cell viability or apoptosis assessment (see Protocols 5 and 6)
Procedure:
-
Pre-treatment with this compound:
-
Remove a portion of the culture medium from each well.
-
Add the this compound working solutions or vehicle control to the respective wells to achieve the desired final concentrations.
-
Incubate the cultures for a pre-determined time (e.g., 1-2 hours) at 37°C.
-
-
Induction of Excitotoxicity:
-
Add NMDA to the culture medium to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add NMDA to the negative control wells.
-
Incubate for a specified duration (e.g., 30 minutes to 24 hours), depending on the desired severity of the insult.
-
-
Washout and Recovery:
-
After the NMDA incubation period, gently wash the cultures with fresh, pre-warmed culture medium to remove the NMDA.
-
Add fresh culture medium (which can also contain this compound or vehicle for continued treatment) and return the cultures to the incubator for a recovery period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Following the recovery period, assess neuronal viability using the MTT assay (Protocol 5) or apoptosis using the TUNEL assay (Protocol 6).
-
Protocol 4: Western Blot for Spectrin Breakdown Products (A Marker of Calpain Activity)
Calpain activation leads to the specific cleavage of cytoskeletal proteins like α-II-spectrin, generating characteristic breakdown products (SBDPs) of 145 kDa and 150 kDa.[7][8]
Materials:
-
Treated neuronal cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against α-II-spectrin (detecting both full-length and cleavage products)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated and control neurons in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against α-II-spectrin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities for full-length spectrin (approx. 240 kDa) and the calpain-specific breakdown products (145/150 kDa).
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of SBDPs to full-length spectrin in this compound-treated samples indicates inhibition of calpain activity.
-
Protocol 5: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[9][10]
Materials:
-
Treated neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
MTT Incubation:
-
Following the experimental treatment, add MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Protocol 6: TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[11][12][13]
Materials:
-
Treated neuronal cultures on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow the TUNEL reagents to enter the nucleus.
-
-
TUNEL Staining:
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C. This allows the TdT enzyme to label the free 3'-OH ends of fragmented DNA.
-
Stop the reaction and wash the cells.
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus from the labeled dUTPs, while all nuclei will be stained by DAPI.
-
-
Quantification:
-
The percentage of apoptotic cells can be calculated by dividing the number of TUNEL-positive nuclei by the total number of DAPI-stained nuclei and multiplying by 100.
-
Conclusion
This compound serves as a valuable research tool for investigating the role of calpains in neuronal function and neurodegeneration. The protocols provided herein offer a framework for utilizing this compound in various neuronal cell culture models to assess its potential as a neuroprotective agent. Due to the dual and sometimes opposing roles of calpain-1 and calpain-2, careful experimental design and interpretation of results are crucial when using a non-selective inhibitor like this compound.
References
- 1. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzforum.org [alzforum.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of βII-Spectrin Protein by Calpain-2 and Caspase-3 under Neurotoxic and Traumatic Brain Injury Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. biotna.net [biotna.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Alicapistat Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alicapistat and its Mechanism of Action
This compound (also known as ABT-957) is a potent and selective inhibitor of calpain-1 and calpain-2, which are calcium-dependent cysteine proteases. In the context of neurodegenerative diseases like Alzheimer's, the dysregulation of calcium homeostasis leads to the overactivation of calpains. This aberrant calpain activity is implicated in a cascade of detrimental downstream effects, including neuronal excitotoxicity, synaptic dysfunction, and the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles.[1]
The therapeutic rationale for this compound was based on the "calpain-cathepsin hypothesis," which posits that the activation of calpain-1 contributes to lysosomal membrane permeabilization and the release of cathepsins, ultimately leading to neuronal cell death.[2] Specifically, calpain is known to cleave the protein p35 into p25. The resulting p25 is an activator of cyclin-dependent kinase 5 (Cdk5), a kinase that has been linked to the hyperphosphorylation of tau and the formation of neurofibrillary tangles, which are hallmark pathologies of Alzheimer's disease.[1] Preclinical studies suggested that by inhibiting calpain, this compound could potentially mitigate these neurodegenerative processes. However, clinical trials for this compound were discontinued (B1498344) because the drug did not achieve sufficient concentrations in the central nervous system (CNS) to produce a pharmacodynamic effect.[3][4]
Signaling Pathway of Calpain in Neurodegeneration
Recommended Animal Models for this compound Research
Several animal models are relevant for studying the neuroprotective effects of calpain inhibitors like this compound. The choice of model depends on the specific aspect of Alzheimer's disease pathology being investigated.
| Animal Model | Key Features & Research Application | Relevant Citations |
| Transgenic Mouse Models of Amyloidosis (e.g., APP/PS1, 5XFAD) | These models overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease. They develop age-dependent amyloid plaques, gliosis, and cognitive deficits. They are suitable for studying the effect of this compound on amyloid-beta (Aβ) pathology and related cognitive decline. | [5] |
| Tauopathy Mouse Models (e.g., JNPL3) | These mice express a mutant form of human tau (P301L) and develop neurofibrillary tangles, neuronal loss, and motor deficits. They are ideal for investigating the impact of this compound on tau pathology and its downstream consequences. | |
| Scopolamine-Induced Amnesia Model (Mice or Rats) | Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory. This model is useful for rapid screening of the potential cognitive-enhancing effects of this compound. | [6] |
| Organotypic Hippocampal Slice Cultures | These ex vivo models maintain the three-dimensional structure of the hippocampus and can be treated with Aβ oligomers or other neurotoxic insults to study synaptic dysfunction and neuronal death. They are well-suited for mechanistic studies and for evaluating the direct neuroprotective effects of this compound. |
Experimental Protocols
Due to the discontinuation of this compound's clinical development, detailed protocols from its preclinical studies are not widely published. Therefore, the following protocols are based on studies of other selective calpain inhibitors in relevant animal models and can be adapted for this compound research.
Protocol 1: Evaluation of this compound in a Transgenic Mouse Model of Amyloidosis (e.g., 5XFAD)
Objective: To assess the effect of this compound on cognitive deficits and Alzheimer's-like pathology in 5XFAD mice.
Experimental Workflow:
Materials:
-
5XFAD transgenic mice and wild-type littermates.[5]
-
This compound (ABT-957).
-
Vehicle for drug administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Reagents and equipment for tissue processing, immunohistochemistry, and biochemical assays.
Procedure:
-
Animal Husbandry and Dosing:
-
House mice under standard laboratory conditions with ad libitum access to food and water.
-
Prepare this compound solution in the chosen vehicle. The dose will need to be optimized, but a starting point could be in the range of 10-50 mg/kg, administered once daily via oral gavage.
-
Treat a cohort of 5XFAD mice and wild-type littermates with either this compound or vehicle for a period of 2-3 months, starting at an age when pathology begins to develop (e.g., 4 months).[5]
-
-
Behavioral Testing (to be performed during the final week of treatment):
-
Morris Water Maze (for spatial learning and memory):
-
Acclimatize mice to the testing room for at least 30 minutes before each session.
-
The maze consists of a circular pool filled with opaque water with a hidden platform.
-
Training phase: Conduct 4 trials per day for 5 consecutive days, with each trial starting from a different quadrant. Record the escape latency (time to find the platform).
-
Probe trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Y-Maze (for spatial working memory):
-
The maze has three identical arms.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations (entering all three arms in a sequence).
-
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight.
-
Cryoprotect the brain in sucrose (B13894) solutions and then freeze.
-
Section the brain using a cryostat for immunohistochemistry.
-
For biochemical analysis, snap-freeze brain regions (e.g., hippocampus, cortex) in liquid nitrogen.
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Use appropriate secondary antibodies and visualization reagents.
-
Quantify the plaque load and tau pathology using image analysis software.
-
-
Biochemical Analysis:
-
Calpain Activity Assay: Homogenize brain tissue and measure calpain activity using a fluorometric assay kit.
-
Western Blot: Analyze brain homogenates for levels of p35, p25, and other relevant proteins to assess target engagement.
-
Protocol 2: Scopolamine-Induced Amnesia Model in Mice
Objective: To rapidly screen the pro-cognitive effects of this compound.
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Scopolamine (1 mg/kg, intraperitoneally).[6]
-
Group 3: this compound (dose to be determined) + Scopolamine.
-
Group 4: Positive control (e.g., donepezil) + Scopolamine.
-
-
Dosing and Behavioral Testing:
-
Administer this compound or vehicle orally 60 minutes before the behavioral test.
-
Administer scopolamine or saline intraperitoneally 30 minutes before the behavioral test.[6]
-
Conduct a cognitive test such as the passive avoidance test or novel object recognition test.
-
Passive Avoidance Test:
-
The apparatus has a light and a dark chamber connected by a door.
-
Training: Place the mouse in the light chamber. When it enters the dark chamber, deliver a mild foot shock.
-
Testing (24 hours later): Place the mouse in the light chamber and measure the latency to enter the dark chamber. Longer latency indicates better memory of the aversive stimulus.
-
-
Protocol 3: Organotypic Hippocampal Slice Culture Model of Aβ-Induced Synaptic Dysfunction
Objective: To investigate the direct neuroprotective effects of this compound on Aβ-induced synaptotoxicity.
Procedure:
-
Slice Culture Preparation:
-
Prepare organotypic hippocampal slice cultures from postnatal day 7-9 mouse pups.
-
Culture the slices on membrane inserts for approximately one week to allow them to mature.
-
-
Treatment:
-
Treat the slice cultures with oligomeric Aβ (e.g., 500 nM) in the presence or absence of this compound (concentrations to be determined, e.g., 100 nM - 1 µM).
-
Include a vehicle control group.
-
-
Electrophysiology:
-
After 24-48 hours of treatment, perform extracellular field potential recordings from the CA1 region of the hippocampus.
-
Measure synaptic transmission and long-term potentiation (LTP), a cellular correlate of learning and memory.
-
-
Immunocytochemistry:
-
Fix and stain the slice cultures for markers of synaptic integrity (e.g., synaptophysin) and neuronal health (e.g., NeuN).
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: Effect of this compound on Cognitive Performance in 5XFAD Mice
| Treatment Group | Morris Water Maze Escape Latency (s) | Morris Water Maze Time in Target Quadrant (%) | Y-Maze Spontaneous Alternation (%) |
| Wild-Type + Vehicle | |||
| 5XFAD + Vehicle | |||
| 5XFAD + this compound |
Table 2: Effect of this compound on Brain Pathology in 5XFAD Mice
| Treatment Group | Aβ Plaque Load (% Area) | p-tau Positive Neurons (count/mm²) | Calpain Activity (RFU/mg protein) | p25/p35 Ratio |
| Wild-Type + Vehicle | ||||
| 5XFAD + Vehicle | ||||
| 5XFAD + this compound |
Table 3: Effect of this compound in the Scopolamine-Induced Amnesia Model
| Treatment Group | Passive Avoidance Latency (s) |
| Vehicle | |
| Scopolamine | |
| This compound + Scopolamine | |
| Positive Control + Scopolamine |
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Calpain Inhibition by Calpastatin Prevents Tauopathy and Neurodegeneration and Restores Normal Lifespan in Tau P301L Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Alicapistat (ABT-957) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicapistat (also known as ABT-957) is a selective, orally active inhibitor of calpain-1 and calpain-2, which are calcium-activated neutral cysteine proteases. Overactivation of calpains has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease, by contributing to neuronal damage and death.[1] this compound was developed to mitigate the neurotoxic cascade initiated by calpain overactivation.[2] Though its clinical development for Alzheimer's disease was discontinued (B1498344) due to insufficient target engagement in the central nervous system (CNS) at the tested doses, the compound remains a valuable tool for preclinical research into the roles of calpain in various disease models.[1][3]
These application notes provide a summary of known dosages from preclinical pharmacokinetic studies and clinical trials, along with detailed protocols to guide researchers in designing in vivo experiments with this compound.
Data Presentation
Preclinical Pharmacokinetic Data
While detailed preclinical efficacy studies are not extensively published, pharmacokinetic data for this compound are available across several species. These studies are crucial for dose selection in new in vivo experiments.
| Species | Dose Range (mg/kg) | Route of Administration | Key Pharmacokinetic Parameters | Oral Bioavailability (F) | Reference |
| Mouse | 1-3 | IV, PO | t½ ≈ 6.0 hours; Vss = 0.64 L/kg; CLp = 0.13 L/hr/kg | >80% | [4][5] |
| Rat | 1-3 | IV, PO | t½ ≈ 6.0 hours; Vss = 3.4 L/kg; CLp = 1.04 L/hr/kg | >80% | [4][5] |
| Dog | 1-3 | IV, PO | t½ = 1.7 hours; Vss = 1.8 L/kg; CLp = 0.13 L/hr/kg | >80% | [4][5] |
| Monkey | 1-3 | IV, PO | t½ = 2.3 hours; Vss = 1.8 L/kg; CLp = 1.98 L/hr/kg | 14% | [4][5] |
t½: half-life; Vss: Volume of distribution at steady state; CLp: Plasma clearance; IV: Intravenous; PO: Oral.
Clinical Trial Dosage Data
Phase 1 clinical trials have evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy adults, elderly subjects, and patients with mild to moderate Alzheimer's disease.[6]
| Study Population | Dosage Regimen | Duration | Key Observations | Reference |
| Healthy Adults (18-55 years) | 50-1000 mg | Single Dose | Dose-proportional exposure. Tmax: 2-5 hours; t½: 7-12 hours. | [6] |
| Healthy Adults, Elderly (≥65 years), and AD Patients | 400 mg or 800 mg | Twice Daily | Up to 14 days | Generally well-tolerated with no significant adverse events compared to placebo. Insufficient CNS concentrations to produce a pharmacodynamic effect (e.g., on REM sleep). |
Tmax: Time to maximum plasma concentration; t½: half-life; AD: Alzheimer's Disease.
Signaling Pathway
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Neurotoxic_Insult [label="Neurotoxic Insult\n(e.g., Aβ oligomers, excitotoxicity)"]; Calcium_Influx [label="Increased Intracellular Ca2+"]; Calpain_Activation [label="Calpain Activation\n(Calpain-1 & Calpain-2)"]; this compound [label="this compound (ABT-957)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
node [fillcolor="#FFFFFF", fontcolor="#202124"]; Substrate_Cleavage [label="Cleavage of Key Substrates"]; CDK5_Activation [label="p35 -> p25\n(CDK5 Activator)"]; Cytoskeletal_Disruption [label="Spectrin, Tau Cleavage"]; Synaptic_Dysfunction [label="Synaptic Protein Degradation"]; Neuronal_Death [label="Apoptosis & Necrosis", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Neurotoxic_Insult -> Calcium_Influx [color="#5F6368"]; Calcium_Influx -> Calpain_Activation [color="#5F6368"];
This compound -> Calpain_Activation [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];
Calpain_Activation -> Substrate_Cleavage [color="#5F6368"]; Substrate_Cleavage -> CDK5_Activation [color="#4285F4"]; Substrate_Cleavage -> Cytoskeletal_Disruption [color="#4285F4"]; Substrate_Cleavage -> Synaptic_Dysfunction [color="#4285F4"];
CDK5_Activation -> Neuronal_Death [label="Contributes to", color="#34A853"]; Cytoskeletal_Disruption -> Neuronal_Death [label="Contributes to", color="#34A853"]; Synaptic_Dysfunction -> Neuronal_Death [label="Contributes to", color="#34A853"]; } }
Caption: this compound inhibits calpain activation, a key step in neurotoxic pathways.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in mice or rats following oral administration.
Materials:
-
This compound (ABT-957)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Analytical equipment for LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Formulation: Prepare a fresh formulation of this compound in the chosen vehicle at a concentration suitable for a 1-3 mg/kg dose in a volume of 5-10 mL/kg.
-
Dosing:
-
Fast animals overnight (with free access to water) before dosing.
-
Weigh each animal to calculate the precise dosing volume.
-
Administer this compound via oral gavage. Include a vehicle-only control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect approximately 50-100 µL of blood into heparinized tubes at each time point.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software (e.g., Phoenix WinNonlin).
-
Protocol 2: Assessment of Neuroprotective Efficacy in a Mouse Model of Alzheimer's Disease (General Protocol)
Note: As specific preclinical efficacy data for this compound is limited, this protocol provides a general framework that can be adapted. A transgenic mouse model such as the 5xFAD or APP/PS1 is recommended.
Objective: To evaluate the potential of this compound to mitigate pathological and behavioral deficits in a transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound (ABT-957)
-
Transgenic AD mice (e.g., 5xFAD) and wild-type littermates.
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Histology and immunohistochemistry reagents (e.g., anti-Aβ antibodies, anti-Iba1 for microglia).
-
ELISA kits for Aβ40 and Aβ42 quantification.
Procedure:
-
Study Groups:
-
Group 1: Wild-type mice + Vehicle
-
Group 2: AD mice + Vehicle
-
Group 3: AD mice + this compound (e.g., 3 mg/kg/day, PO)
-
-
Dosing Regimen:
-
Begin dosing at an age before or during the onset of significant pathology (e.g., 3-4 months of age for 5xFAD mice).
-
Administer this compound or vehicle daily via oral gavage for a chronic period (e.g., 3 months).
-
-
Behavioral Testing (Final month of treatment):
-
Spatial Learning and Memory: Conduct the Morris water maze test to assess spatial navigation and memory retention.
-
Working Memory: Use the Y-maze spontaneous alternation task to evaluate short-term spatial working memory.
-
-
Tissue Collection and Analysis (at study termination):
-
Anesthetize mice and perfuse with saline.
-
Harvest brains. Hemisect the brain: use one hemisphere for biochemical analysis and fix the other for histology.
-
Biochemistry: Homogenize one hemisphere to prepare soluble and insoluble fractions. Quantify Aβ40 and Aβ42 levels using ELISA.
-
Histology: Section the fixed hemisphere and perform immunohistochemistry for amyloid plaques (e.g., using 6E10 or 4G8 antibodies) and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
-
Data Analysis:
-
Compare behavioral performance (e.g., escape latency, platform crossings, alternation percentage) between groups using ANOVA.
-
Quantify plaque load and glial activation from histological images.
-
Compare Aβ levels between groups.
-
Experimental Workflow Visualization
// Nodes Formulation [label="Compound Formulation\n(this compound in Vehicle)"]; Animal_Model [label="Animal Model Selection\n(e.g., Rat, 5xFAD Mouse)"]; Dosing [label="Dosing Administration\n(PO, IP, IV)"]; PK_Study [label="Pharmacokinetic Study", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy_Study [label="Efficacy Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blood_Sampling [label="Blood Sampling (Time course)"]; Behavioral_Tests [label="Behavioral Testing"]; Tissue_Harvesting [label="Tissue Harvesting"]; Plasma_Analysis [label="Plasma Analysis (LC-MS/MS)"]; Biochemical_Analysis [label="Biochemical Analysis (ELISA)"]; Histology [label="Histological Analysis (IHC)"]; PK_Data [label="PK Data Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy_Data [label="Efficacy Data Analysis", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Formulation -> Dosing; Animal_Model -> Dosing; Dosing -> PK_Study; Dosing -> Efficacy_Study;
PK_Study -> Blood_Sampling; Blood_Sampling -> Plasma_Analysis; Plasma_Analysis -> PK_Data;
Efficacy_Study -> Behavioral_Tests; Efficacy_Study -> Tissue_Harvesting; Behavioral_Tests -> Efficacy_Data; Tissue_Harvesting -> Biochemical_Analysis; Tissue_Harvesting -> Histology; Biochemical_Analysis -> Efficacy_Data; Histology -> Efficacy_Data; } }
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. ABT-957 | ALZFORUM [alzforum.org]
- 2. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrin Cleavage Assay Using Alicapistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicapistat (ABT-957) is a potent and selective inhibitor of calpain-1 and calpain-2, calcium-activated neutral cysteine proteases.[1][2][3] Overactivation of calpains is implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, and traumatic brain injury.[2] One of the primary substrates for calpain is spectrin (B1175318), a cytoskeletal protein crucial for maintaining the structural integrity of the plasma membrane.[4][5] In response to elevated intracellular calcium levels, calpain cleaves spectrin, leading to the generation of characteristic spectrin breakdown products (SBDPs).[4][6] The detection and quantification of these SBDPs serve as a reliable biomarker for calpain activity.[7]
This document provides detailed application notes and protocols for utilizing this compound in a spectrin cleavage assay to assess its inhibitory effect on calpain activity in a cellular context. The assay is based on the immunodetection of spectrin and its cleavage fragments by Western blotting.
Mechanism of Action and Signaling Pathway
Under pathological conditions such as excitotoxicity or traumatic brain injury, there is an excessive influx of calcium ions (Ca2+) into the cell.[4] This sustained increase in intracellular Ca2+ activates calpains.[6] Activated calpain then proteolytically cleaves various cellular substrates, including αII-spectrin and βII-spectrin.[5][8] Calpain-mediated cleavage of αII-spectrin generates specific breakdown products, notably a 145 kDa fragment (SBDP145).[6] In contrast, caspases, which are activated during apoptosis, also cleave spectrin but at different sites, producing distinct fragments, such as a 120 kDa fragment (SBDP120) from αII-spectrin.[6] This differential cleavage allows for the specific assessment of calpain and caspase activation. This compound, by inhibiting calpain-1 and -2, is expected to reduce the formation of calpain-specific SBDPs.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound in inhibiting calpain activity.
Table 1: In Vitro Calpain Inhibition by this compound
| Parameter | Value | Reference |
| IC₅₀ (Calpain-1) | 395 nM | [1] |
| IC₅₀ (Calpain-2) | Data not specified | |
| Selectivity | Selective for Calpain-1 and -2 | [1] |
Table 2: Representative Dose-Response of this compound on Spectrin Cleavage in a Cellular Assay
| This compound Concentration (nM) | % Inhibition of SBDP145 Formation (mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 10 | 15.3 ± 4.8 |
| 100 | 45.8 ± 6.1 |
| 500 | 78.2 ± 5.5 |
| 1000 | 92.5 ± 3.9 |
| 5000 | 98.1 ± 2.7 |
Note: The data in Table 2 is representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and method of calpain activation.
Table 3: Representative Time-Course of this compound Inhibition
| Pre-incubation Time with this compound (hours) | % Inhibition of SBDP145 Formation (at 500 nM) |
| 0.5 | 65.7 |
| 1 | 78.2 |
| 2 | 85.4 |
| 4 | 88.1 |
Note: The data in Table 3 is representative and illustrates the effect of pre-incubation time with this compound before inducing calpain activation.
Experimental Protocols
Protocol 1: In Vitro Spectrin Cleavage Assay in Neuronal Cell Culture
This protocol describes the induction of calpain-mediated spectrin cleavage in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) and the assessment of this compound's inhibitory effect.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound (ABT-957)
-
Calpain activator (e.g., N-methyl-D-aspartate (NMDA), maitotoxin, or a calcium ionophore like A23187)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-αII-Spectrin (detects full-length and breakdown products)
-
Anti-calpain-cleaved Spectrin (specific for SBDP145)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at an appropriate density and allow them to adhere and differentiate as required.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000, 5000 nM) or vehicle control for a predetermined time (e.g., 1-2 hours).[8]
-
-
Induction of Calpain Activation:
-
Following pre-incubation with this compound, add the calpain activator to the cell culture medium. For example, treat with 300 µM NMDA for 24 hours.[8]
-
Include a negative control group (no activator) and a positive control group (activator with vehicle).
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against αII-spectrin or a calpain-cleaved spectrin-specific antibody overnight at 4°C.
-
Also, probe for a loading control protein (β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for full-length spectrin and the SBDPs (e.g., 145 kDa fragment).
-
Normalize the SBDP band intensity to the loading control.
-
Calculate the percent inhibition of spectrin cleavage for each this compound concentration relative to the vehicle-treated positive control.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ in the cellular context.
-
Protocol 2: In Vitro Digestion of Purified Spectrin
This protocol provides a method for assessing the direct inhibitory effect of this compound on calpain activity using purified components.
Materials:
-
Purified αII-spectrin
-
Purified active calpain-1 or calpain-2
-
Calpain reaction buffer (e.g., containing Tris-HCl, CaCl₂, and a reducing agent like DTT)
-
This compound
-
SDS-PAGE materials
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare a reaction mixture containing the calpain reaction buffer, purified αII-spectrin, and varying concentrations of this compound.
-
Initiate the reaction by adding purified active calpain.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and visualize the protein bands using Coomassie Brilliant Blue or silver staining.
-
Assess the reduction in the formation of spectrin breakdown products in the presence of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak spectrin cleavage in positive control | Inefficient calpain activation | Optimize the concentration and incubation time of the calpain activator. Ensure adequate Ca2+ is present. |
| Low calpain expression in the cell line | Use a different cell line known to express sufficient levels of calpain. | |
| High background on Western blot | Insufficient blocking or washing | Increase blocking time and/or the number of washes. Use a different blocking agent. |
| Primary or secondary antibody concentration too high | Titrate the antibody concentrations. | |
| Inconsistent results | Variation in cell density or treatment conditions | Ensure consistent cell plating and precise timing and concentrations for all treatments. |
| Degradation of protein samples | Use fresh lysis buffer with protease inhibitors and keep samples on ice. |
Conclusion
The spectrin cleavage assay is a robust and specific method for evaluating the efficacy of calpain inhibitors like this compound in a cellular environment. By quantifying the reduction in calpain-specific spectrin breakdown products, researchers can obtain valuable dose-response and time-course data to characterize the neuroprotective potential of such compounds. The detailed protocols and application notes provided herein offer a comprehensive guide for implementing this assay in drug discovery and development settings.
References
- 1. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-957 | ALZFORUM [alzforum.org]
- 3. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequential Degradation of αII and βII Spectrin by Calpain in Glutamate or Maitotoxin-Stimulated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The SpasT-SCI-T trial protocol: Investigating calpain-mediated sodium channel fragments as biomarkers for traumatic CNS injuries and spasticity prediction | PLOS One [journals.plos.org]
- 8. Degradation of βII-Spectrin Protein by Calpain-2 and Caspase-3 under Neurotoxic and Traumatic Brain Injury Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of Alicapistat in Preclinical Models of Alzheimer's Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alicapistat (ABT-957) is a selective, orally bioavailable inhibitor of calpain 1 and 2, cysteine proteases implicated in the pathophysiology of neurodegenerative disorders.[1][2] Overactivation of calpains has been linked to the progression of Alzheimer's disease (AD) through various mechanisms, including the cleavage of key neuronal proteins, promotion of amyloid-beta (Aβ) production, and hyperphosphorylation of tau protein.[3][4] Preclinical studies suggested that this compound could be a viable therapeutic option for AD.[5] However, clinical trials were ultimately terminated due to insufficient concentrations of the drug in the central nervous system (CNS) to elicit a pharmacodynamic effect.[2][5]
These application notes provide a summary of the available preclinical data and detailed protocols for assessing the efficacy of calpain inhibitors like this compound in relevant in vitro and in vivo models of Alzheimer's disease.
Data Presentation
In Vitro Inhibitory Activity
The potency of this compound and its stereoisomers against calpain-1 has been determined in biochemical assays. This data is crucial for establishing the compound's primary mechanism of action.
| Compound | Target | IC50 (nM) | Notes |
| This compound (ABT-957) | Human Calpain 1 | 395 | Orally active selective inhibitor of human calpains 1 and 2.[1] |
| (R)‐1‐benzyl‐ N ‐(( S )‐4‐((4‐fluorobenzyl)amino)‐3,4‐dioxo‐1‐phenylbutan‐2‐yl)‐5‐oxopyrrolidine‐2‐carboxamide (stereoisomer) | Calpain-1 | 78 | Significantly more potent than its diastereomer. Restored cognitive function in amnestic mice. |
Signaling Pathway
The overactivation of calpains in Alzheimer's disease contributes to neuronal damage through multiple pathways. The following diagram illustrates the central role of calpain in AD pathology and the intended therapeutic intervention point for this compound.
Experimental Protocols
In Vitro Calpain Activity Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds like this compound on calpain.
Materials:
-
Purified human calpain 1 or 2 enzyme
-
Calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and a reducing agent like DTT)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Add the calpain enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation / 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Assessment of Cognitive Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
The following protocols describe common behavioral tests used to evaluate the in vivo efficacy of compounds like this compound in mouse models of AD (e.g., APP/PS1, 5XFAD).
1. Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory.
Experimental Workflow:
Protocol:
-
Habituation (Visible Platform): For 1-2 days, train the mice to find a platform that is visible above the water surface. This teaches the mice the goal of the task.
-
Acquisition Training (Hidden Platform): For 4-5 consecutive days, place the platform in a fixed location, submerged just below the water surface and rendered invisible. Release the mouse from different starting positions and record the time it takes to find the platform (escape latency). Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform from the pool. Allow the mouse to swim freely for 60 seconds.
-
Data Analysis: Record and analyze parameters such as escape latency during acquisition, time spent in the target quadrant during the probe trial, and the number of platform crossings. A significant reduction in escape latency across training days and a preference for the target quadrant in the probe trial indicate successful learning and memory.
2. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.
Experimental Workflow:
Protocol:
-
Habituation: Allow each mouse to explore an empty open-field arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate to the environment.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them for a defined period (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) or preference ratio (e.g., (Time with novel object - Time with familiar object) / Total exploration time). A DI significantly above zero indicates that the mouse remembers the familiar object and prefers the novel one.
Discussion and Limitations
While this compound demonstrated promising in vitro activity as a calpain inhibitor, its development was halted due to an inability to achieve therapeutic concentrations in the CNS. The preclinical data supporting its advancement to clinical trials is not extensively available in the public domain. Therefore, specific dose-response relationships for cognitive improvement or effects on AD biomarkers (Aβ and tau) from in vivo studies with this compound are not detailed here.
The protocols provided are standard, validated methods for assessing the preclinical efficacy of potential AD therapeutics. Researchers evaluating novel calpain inhibitors should utilize these, or similar, behavioral paradigms to generate robust data on cognitive outcomes. Furthermore, it is critical to pair behavioral assessments with pharmacokinetic and pharmacodynamic studies to ensure adequate target engagement in the brain, a key hurdle identified in the development of this compound.[2] Future studies with calpain inhibitors should also include the analysis of downstream biomarkers, such as levels of p25, hyperphosphorylated tau, and Aβ, in brain tissue to confirm the mechanism of action in vivo.
References
- 1. biopharmadive.com [biopharmadive.com]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Calpain Inhibitor Administration in Rodent Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and cognitive decline. Calpains, a family of calcium-dependent cysteine proteases, are implicated in the pathogenesis of AD. Their overactivation is linked to the downstream processing of amyloid precursor protein (APP) and the hyperphosphorylation of tau.[1][2]
Alicapistat and other selective calpain 1 and 2 inhibitors, such as A-705253, have been investigated as potential therapeutic agents to mitigate these pathological changes.[1][3] Preclinical studies in rodent models of AD have demonstrated the potential of calpain inhibitors to attenuate cognitive deficits, reduce Aβ and tau pathology, and decrease neuroinflammation.[1][4] These application notes provide a comprehensive overview of the administration of a representative calpain inhibitor, A-705253, in the 3xTg-AD mouse model, offering detailed protocols for its use in preclinical research.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the effects of the selective calpain inhibitor A-705253 in the 3xTg-AD mouse model of Alzheimer's disease.
Table 1: Drug Administration Parameters for A-705253 in 3xTg-AD Mice
| Parameter | Details | Reference |
| Drug | A-705253 (a novel selective calpain inhibitor) | [1] |
| Animal Model | Aged 3xTg-AD mice | [1] |
| Dosage | 10 mg/kg and 30 mg/kg | [1] |
| Administration Route | Oral gavage | [1] |
| Frequency | Once daily | [1] |
| Treatment Duration | 2 months | [1] |
| Vehicle | 0.5% carboxymethylcellulose | [1] |
Table 2: Efficacy of A-705253 on Cognitive Performance in 3xTg-AD Mice (Morris Water Maze)
| Treatment Group | Escape Latency (seconds, Day 5) | Time in Target Quadrant (%) | Reference |
| Wild-type (Vehicle) | ~20 | ~40 | [1] |
| 3xTg-AD (Vehicle) | ~45 | ~25 | [1] |
| 3xTg-AD (A-705253, 10 mg/kg) | ~30 | ~35 | [1] |
| 3xTg-AD (A-705253, 30 mg/kg) | ~25 | ~40 | [1] |
Table 3: Biochemical Effects of A-705253 in the Brains of 3xTg-AD Mice
| Analyte | Brain Region | Effect of A-705253 (30 mg/kg) | Reference |
| Soluble Aβ40 | Cortex | Decreased | [1] |
| Soluble Aβ42 | Cortex | Decreased | [1] |
| Insoluble Aβ40 | Cortex | Decreased | [1] |
| Insoluble Aβ42 | Cortex | Decreased | [1] |
| Thioflavin S-positive plaques | Hippocampus | Reduced number and size | [1] |
| BACE1 levels | Cortex | Decreased | [1] |
| p25/p35 ratio (CDK5 activation) | Cortex | Decreased | [1] |
| Phospho-tau (AT8) | Hippocampus | Decreased | [1] |
| GFAP (Astrocyte marker) | Hippocampus | Decreased | [1] |
| Iba1 (Microglia marker) | Hippocampus | Decreased | [1] |
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Aged (16-18 months old) female triple-transgenic Alzheimer's disease mice (3xTg-AD) are recommended. These mice harbor three mutations associated with familial AD (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ and tau pathology.[5][6] Age-matched non-transgenic mice should be used as controls.
-
Drug Formulation: A-705253 is suspended in 0.5% (w/v) carboxymethylcellulose in sterile water.
-
Administration: Administer the drug solution or vehicle to mice once daily via oral gavage at a volume of 10 mL/kg body weight. Treatment should be continued for a period of 2 months to assess effects on established pathology.
Behavioral Testing: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (1.5 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants.
-
Procedure:
-
Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. For each trial, the mouse is placed in the water facing the pool wall at one of four starting positions. The mouse is allowed to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15 seconds. The time to reach the platform (escape latency) is recorded.
-
Probe Trial: On the 6th day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed to assess cognitive performance.
Biochemical Analysis
-
Tissue Preparation: Following the final behavioral test, mice are euthanized, and brains are rapidly dissected. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed for histology.
-
Aβ ELISA:
-
The cortex is homogenized in a buffer containing a protease inhibitor cocktail.
-
Homogenates are centrifuged, and the supernatant is collected for the analysis of soluble Aβ.
-
The pellet is resuspended in formic acid to extract insoluble Aβ.
-
Levels of Aβ40 and Aβ42 in both soluble and insoluble fractions are quantified using commercially available ELISA kits.
-
-
Western Blotting:
-
Cortical or hippocampal tissue homogenates are prepared in lysis buffer.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against BACE1, p35/p25, phosphorylated tau (e.g., AT8), and a loading control (e.g., β-actin).
-
After incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.
-
Histological Analysis
-
Tissue Processing: The fixed brain hemisphere is cryoprotected in sucrose (B13894) solution and sectioned on a cryostat.
-
Thioflavin S Staining for Fibrillar Aβ Plaques:
-
Brain sections are mounted on slides and incubated in a Thioflavin S solution.
-
Slides are washed and coverslipped with mounting medium.
-
The number and size of fluorescently labeled fibrillar Aβ plaques are quantified using a fluorescence microscope and image analysis software.
-
-
Immunohistochemistry for Tau Pathology and Neuroinflammation:
-
Brain sections are subjected to antigen retrieval.
-
Sections are incubated with primary antibodies against phosphorylated tau (e.g., AT8), GFAP (for astrocytes), or Iba1 (for microglia).
-
Following incubation with a biotinylated secondary antibody and an avidin-biotin-peroxidase complex, the signal is developed with a chromogen.
-
The immunoreactivity is visualized and quantified using a light microscope.
-
Visualization of Pathways and Workflows
Caption: Proposed mechanism of action for this compound/A-705253 in AD.
Caption: Experimental workflow for evaluating a calpain inhibitor in 3xTg-AD mice.
References
- 1. Calpain inhibitor A-705253 mitigates Alzheimer's disease-like pathology and cognitive decline in aged 3xTgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. mdpi.com [mdpi.com]
- 6. Geroprotective interventions in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for Testing Alicapistat in Organotypic Hippocampal Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and use of organotypic hippocampal slice cultures (OHSCs) as a robust ex vivo platform for evaluating the neuroprotective effects of Alicapistat (ABT-957). This compound is a selective inhibitor of calpain-1 and calpain-2, cysteine proteases implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's disease.[1][2] Overactivation of calpains is linked to excitotoxicity, synaptic dysfunction, and neuronal death.[2][3] OHSCs offer a unique advantage by preserving the complex cellular architecture and synaptic connectivity of the hippocampus, making them an excellent model for studying neuroprotective agents.[4][5][6] These protocols cover the establishment of slice cultures, application of this compound, induction of neurotoxic insults, and subsequent analysis of cellular and molecular endpoints.
This compound: Mechanism of Action
This compound is a small molecule inhibitor of the calcium-dependent cysteine proteases, calpain-1 and calpain-2.[2][7] In the central nervous system (CNS), pathological conditions such as excitotoxicity can lead to a massive influx of calcium into neurons. This sustained increase in intracellular calcium causes the overactivation of calpains.[2] Activated calpains then cleave a wide range of cellular substrates, including cytoskeletal proteins (e.g., spectrin), synaptic proteins, and key regulators of other signaling pathways (e.g., cleaving p35 to p25, which activates Cdk5 and leads to tau hyperphosphorylation).[2] This proteolytic cascade ultimately contributes to synaptic dysfunction and neuronal degeneration. This compound acts by directly inhibiting calpain activity, thereby preventing the downstream deleterious effects.
Experimental Protocols
The following protocols describe the preparation of OHSCs, pharmacological treatment, induction of injury, and methods for assessing outcomes.
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from the interface method, which provides excellent viability and preservation of hippocampal cytoarchitecture.[8][9][10]
Materials:
-
Postnatal day 6-9 mouse or rat pups
-
Dissection Medium (DM): Hibernate-A medium supplemented with 2% B27 and 2 mM L-glutamine.[11] Keep on ice.
-
Organotypic Slice Culture Medium (OSM): Composed of 49.4% MEM, 12.5% heat-inactivated horse serum, 75 mM HEPES, with adjusted concentrations of salts, glucose, L-glutamine, and penicillin-streptomycin.[9]
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Sterile dissection tools, Pasteur pipettes
-
Humidified incubator (35-37°C, 5% CO₂)
Procedure:
-
Dissection: Euthanize pups in accordance with institutional guidelines. Under sterile conditions, decapitate and rapidly remove the brain, placing it into ice-cold DM. Dissect out both hippocampi.[9][11]
-
Slicing: Place an isolated hippocampus onto the cutting stage of a vibratome or tissue chopper. Cut coronal slices at a thickness of 300-400 µm.[4][11] Immediately transfer the slices into a petri dish containing cold DM.
-
Culture Plating: Place one Millicell insert into each well of a 6-well plate containing 1 mL of pre-warmed OSM.[9]
-
Transfer: Using a modified wide-bore pipette tip, carefully transfer individual slices onto the surface of the Millicell insert. Position 4-5 slices per insert, ensuring they do not overlap.[4]
-
Incubation: Gently aspirate any excess medium from the surface of the insert, leaving a thin film of moisture on the slices. Place the plate in the incubator.
-
Maintenance: Replace the OSM every 2-3 days. The cultures should be allowed to stabilize for at least 7-10 days before experimental manipulation.[4]
Protocol 2: Pharmacological Treatment with this compound
Materials:
-
This compound (ABT-957)
-
Vehicle (e.g., DMSO)
-
Stabilized OHSCs (from Protocol 2.1)
-
Fresh OSM
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO. Store at -20°C or as recommended by the supplier.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in fresh OSM to the desired final concentrations. It is critical to perform a dose-response curve to determine the optimal concentration (e.g., ranging from 1 µM to 50 µM). Prepare a vehicle control medium containing the same final concentration of the solvent.
-
Pre-treatment: Replace the old medium in the wells with the freshly prepared this compound or vehicle-containing OSM.
-
Incubation: Incubate the slices for a pre-determined period (e.g., 1-2 hours) before inducing neurotoxicity. This allows for drug uptake and target engagement.
Protocol 3: Induction of Neurotoxicity
To test the neuroprotective capacity of this compound, a neurotoxic insult is applied. Two common models are excitotoxicity and oxygen-glucose deprivation (OGD).[5][12]
A. Excitotoxicity Model (NMDA/Kainate):
-
Prepare a high-concentration stock of an excitotoxin (e.g., N-methyl-D-aspartate (NMDA) or kainic acid) in water or an appropriate buffer.
-
Following this compound pre-treatment, replace the medium with OSM containing both this compound (or vehicle) and the excitotoxin at a final concentration known to induce cell death in the CA1 or CA3 region (e.g., 20-50 µM NMDA).
-
Incubate for 24-48 hours before assessing cell death.
B. Oxygen-Glucose Deprivation (OGD) Model:
-
Prepare an OGD medium (e.g., a glucose-free balanced salt solution).
-
After this compound pre-treatment, wash the slices once with the OGD medium.
-
Replace the medium with fresh OGD medium and place the culture plates in a hypoxic chamber (e.g., 95% N₂ / 5% CO₂) at 37°C for a defined period (e.g., 30 minutes).[13]
-
To terminate the OGD, remove the plates from the chamber and replace the OGD medium with the original this compound or vehicle-containing OSM.
-
Return the cultures to the normal incubator for a reperfusion-like period (e.g., 24 hours) before analysis.[13]
Protocol 4: Assessment of Experimental Endpoints
A. Cell Viability Assay (Propidium Iodide Staining):
-
Propidium Iodide (PI) is a fluorescent dye that enters cells with compromised membranes and is a reliable marker for cell death.[5]
-
Add PI to the culture medium at a final concentration of 2-5 µg/mL.
-
Incubate for 30 minutes.
-
Capture fluorescent images of the slices using a fluorescence microscope.
-
Quantify the PI fluorescence intensity within specific hippocampal regions (e.g., CA1 pyramidal layer) using image analysis software (e.g., ImageJ).
B. Immunohistochemistry (IHC):
-
Fix the slice cultures with 4% paraformaldehyde (PFA).
-
Perform standard IHC protocols using primary antibodies against neuronal markers (e.g., NeuN), astrocyte markers (GFAP), or microglia markers (Iba1).
-
Use fluorescently labeled secondary antibodies for visualization.
-
Analyze changes in cell number, morphology, or protein expression using confocal microscopy.
C. Western Blotting:
-
Harvest the slice cultures and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against calpain substrates (e.g., spectrin (B1175318) breakdown products), phosphorylated tau (p-Tau), synaptic proteins (e.g., synaptophysin, PSD-95), or apoptotic markers (e.g., cleaved caspase-3).
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify band density to determine relative protein levels.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups.
Table 1: Example of Dose-Response Data for this compound Neuroprotection
| Treatment Group | This compound Conc. (µM) | Normalized PI Fluorescence (Arbitrary Units, Mean ± SEM) | % Neuroprotection |
| Control (No Insult) | 0 | 1.0 ± 0.1 | N/A |
| Vehicle + Insult | 0 | 15.2 ± 1.8 | 0% |
| This compound + Insult | 1 | 12.5 ± 1.5 | 19.0% |
| This compound + Insult | 5 | 8.7 ± 1.1 | 45.8% |
| This compound + Insult | 10 | 5.3 ± 0.9 | 69.7% |
| This compound + Insult | 25 | 4.9 ± 0.8 | 72.5% |
Table 2: Example of Western Blot Quantification
| Treatment Group | Relative Spectrin Breakdown Product Level (Mean ± SEM) | Relative p-Tau / Total Tau Ratio (Mean ± SEM) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Vehicle + Insult | 4.50 ± 0.55 | 3.80 ± 0.41 |
| This compound (10 µM) + Insult | 1.85 ± 0.21 | 1.65 ± 0.19 |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for investigating the therapeutic potential of this compound in a physiologically relevant ex vivo model. Organotypic hippocampal slice cultures allow for controlled pharmacological manipulation and detailed analysis of neuroprotective mechanisms, making them an invaluable tool in the preclinical evaluation of calpain inhibitors for neurodegenerative disorders.
References
- 1. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotypic hippocampal slice cultures for studies of brain damage, neuroprotection and neurorepair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The organotypic hippocampal slice culture model for examining neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
- 8. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Preparation of organotypic hippocampal slice cultures: interface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 12. Rat Hippocampal Slice Culture Models for the Evaluation of Neuroprotective Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. Using organotypic hippocampal slice cultures to gain insight into mechanisms responsible for the neuroprotective effects of meloxicam: a role for gamma aminobutyric and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tau Pathology with Alicapistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the intracellular aggregation of hyperphosphorylated tau protein. The calpain family of calcium-dependent cysteine proteases, particularly calpain 1 and 2, have been implicated in the pathological processing of tau. Overactivation of calpains can lead to the cleavage of tau into aggregation-prone fragments and can also contribute to the dysregulation of kinases and phosphatases that control tau phosphorylation.
Alicapistat (ABT-957) is an orally active and selective inhibitor of human calpains 1 and 2.[1] Preclinical studies have suggested that inhibition of calpain activity could be a viable therapeutic strategy for tauopathies.[2][3] However, clinical trials with this compound for Alzheimer's disease were terminated due to insufficient concentrations of the drug reaching the central nervous system (CNS) to elicit a pharmacodynamic effect.[4] Despite this setback in clinical development, this compound remains a valuable research tool for elucidating the role of calpains in tau pathology in preclinical settings.
These application notes provide detailed protocols for utilizing this compound to study its effects on tau pathology in both in vitro and in vivo models.
Mechanism of Action
This compound is a potent inhibitor of calpain 1, with an IC50 of 395 nM.[1] By inhibiting calpain 1 and 2, this compound is hypothesized to interfere with tau pathology through several mechanisms:
-
Reduction of Tau Cleavage: Calpains cleave tau at specific sites, generating truncated fragments that are more prone to aggregation. This compound can block this cleavage.
-
Modulation of Tau Phosphorylation: Calpain activation can lead to the activation of cyclin-dependent kinase 5 (cdk5) via the cleavage of p35 to the more stable p25 activator. Cdk5 is a major tau kinase. By inhibiting calpain, this compound can indirectly reduce tau hyperphosphorylation.[3]
-
Prevention of Neurodegeneration: Calpain-mediated proteolysis of cytoskeletal proteins and other key neuronal proteins contributes to neurodegeneration. This compound may offer neuroprotection by inhibiting these processes.
Quantitative Data Summary
Due to the termination of clinical trials, publicly available quantitative data on the direct effects of this compound on tau pathology is limited. The following tables summarize expected outcomes based on preclinical studies with other calpain inhibitors and the known mechanism of action.
Table 1: In Vitro Efficacy of Calpain Inhibition on Tau
| Assay | Target | Inhibitor | Concentration | Result | Reference |
| Calpain Cleavage Assay | Tau Cleavage | ALLN | 250 µM | Decreased ratio of 35-kDa tau fragment to full-length tau | [5] |
| Western Blot | Tau Phosphorylation | Calpastatin Overexpression | N/A | Reduced tau hyperphosphorylation | [6] |
| Thioflavin T Assay | Tau Aggregation | Generic Calpain Inhibitor | Varies | Expected to increase lag phase and decrease plateau of aggregation | [7] |
| Calpain Activity Assay | Calpain 1 | This compound | 395 nM | IC50 for inhibition | [1] |
Table 2: In Vivo Efficacy of Calpain Inhibition in Tauopathy Mouse Models
| Mouse Model | Treatment | Duration | Key Findings | Reference |
| P301S | Calpastatin Overexpression | - | Alleviated tau hyperphosphorylation, suppressed neuronal loss and neuroinflammation, improved cognitive deficits | [2] |
| JNPL3 (P301L) | Calpastatin Overexpression | - | Prevented tauopathy, neurodegeneration, and restored normal lifespan | [6] |
| P301S | JZL184 (indirectly affects pathways modulating tau) | 8 weeks | Mitigated neuroinflammation and tau phosphorylation, prevented cognitive decline | [8] |
Experimental Protocols
In Vitro Assays
1. Calpain Activity Fluorometric Assay
This protocol is adapted from commercially available kits to determine the inhibitory effect of this compound on calpain activity.[9]
-
Objective: To quantify the IC50 of this compound for calpain 1 and 2.
-
Materials:
-
Recombinant human calpain 1 or 2
-
Calpain substrate (e.g., Ac-LLY-AFC)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant calpain enzyme to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the calpain substrate.
-
Measure fluorescence kinetically at an excitation of ~400 nm and an emission of ~505 nm for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
2. In Vitro Tau Cleavage Assay
-
Objective: To assess the ability of this compound to inhibit calpain-mediated cleavage of recombinant tau protein.
-
Materials:
-
Recombinant full-length human tau protein (e.g., 2N4R)
-
Activated calpain 1 or 2
-
Calpain reaction buffer (e.g., 20 mM HEPES, 10 mM DTT, 2 mM CaCl2, pH 7.4)
-
This compound
-
SDS-PAGE gels and Western blot apparatus
-
Anti-tau antibodies (e.g., Tau-5, recognizing total tau)
-
-
Procedure:
-
Incubate recombinant tau protein with activated calpain in the reaction buffer.
-
In parallel reactions, include various concentrations of this compound or vehicle control.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-tau antibody to visualize full-length tau and its cleavage products.
-
-
Data Analysis:
-
Quantify the band intensities of full-length tau and cleaved fragments using densitometry.
-
Calculate the ratio of cleaved tau to full-length tau for each condition.
-
Determine the concentration of this compound that inhibits tau cleavage by 50% (IC50).
-
3. Thioflavin T (ThT) Tau Aggregation Assay
This protocol is based on established methods for monitoring tau aggregation kinetics.[7][10][11][12][13]
-
Objective: To determine the effect of this compound on the kinetics of heparin-induced tau aggregation.
-
Materials:
-
Recombinant full-length human tau protein
-
Heparin
-
Thioflavin T (ThT)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with shaking capabilities
-
-
Procedure:
-
Prepare a master mix containing tau protein and ThT in aggregation buffer.
-
Add various concentrations of this compound or vehicle control to the wells of the 96-well plate.
-
Add the tau/ThT master mix to the wells.
-
Initiate aggregation by adding heparin to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C with intermittent shaking.
-
Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) every 15-30 minutes for up to 48 hours.
-
-
Data Analysis:
-
Plot ThT fluorescence intensity versus time to generate aggregation curves.
-
Analyze the lag phase, maximum fluorescence intensity (plateau), and the slope of the elongation phase for each concentration of this compound.
-
In Vivo Studies in a Tauopathy Mouse Model
1. Animal Model and Treatment
-
Model: P301S or JNPL3 transgenic mice, which express mutant human tau and develop age-dependent tau pathology and cognitive deficits.[14][15]
-
Treatment Groups:
-
Vehicle control (e.g., 5% DMSO in PBS)[16]
-
This compound (dose to be determined based on formulation and desired exposure, administered via oral gavage or intraperitoneal injection)
-
-
Treatment Duration: Chronic treatment (e.g., 4-8 weeks) is recommended, starting before or at the onset of pathology.
2. Behavioral Testing
-
Objective: To assess the effect of this compound on cognitive function.
-
Tests:
-
Procedure: Perform behavioral testing during the final week of treatment.
3. Post-Mortem Tissue Analysis
-
Objective: To quantify the effect of this compound on tau pathology in the brain.
-
Procedure:
-
At the end of the study, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde.[16]
-
Dissect the brain and post-fix overnight. Cryoprotect in sucrose (B13894) solution.
-
Section the brain (e.g., 40 µm coronal sections) using a cryostat or vibratome.
-
-
Analyses:
-
Immunohistochemistry (IHC):
-
Western Blotting:
-
Homogenize brain tissue from one hemisphere.
-
Perform Western blotting on brain lysates to quantify levels of total tau, phosphorylated tau, and calpain-cleaved tau fragments.
-
Analyze the ratio of p-tau to total tau.
-
-
Conclusion
This compound, despite its limitations in clinical development due to poor CNS penetration, serves as a specific and potent tool for investigating the role of calpains 1 and 2 in the pathogenesis of tauopathies in a research setting. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the potential of calpain inhibition as a therapeutic strategy for neurodegenerative diseases characterized by tau pathology. Further studies using this compound in preclinical models can provide valuable insights into the downstream consequences of calpain activation and help validate calpains as a therapeutic target for tauopathies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. alzforum.org [alzforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specific Calpain Inhibition by Calpastatin Prevents Tauopathy and Neurodegeneration and Restores Normal Lifespan in Tau P301L Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 14. inotiv.com [inotiv.com]
- 15. Tauopathy Analysis in P301S Mouse Model of Alzheimer Disease Immunized with DNA and MVA Poxvirus-Based Vaccines Expressing Human Full-Length 4R2N or 3RC Tau Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protection against TBI-Induced Neuronal Death with Post-Treatment with a Selective Calpain-2 Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. P301S mutant human tau transgenic mice manifest early symptoms of human tauopathies with dementia and altered sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunotherapy Targeting Pathological Tau Conformers in a Tangle Mouse Model Reduces Brain Pathology with Associated Functional Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genomeme.ca [genomeme.ca]
- 20. researchgate.net [researchgate.net]
- 21. Amyloid-beta and phosphorylated tau in post-mortem Alzheimer’s disease retinas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alicapistat in Neurotrauma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrauma, encompassing traumatic brain injury (TBI) and spinal cord injury (SCI), triggers a complex cascade of secondary injury mechanisms that exacerbate initial tissue damage and contribute to long-term neurological deficits. A key player in this secondary injury cascade is the dysregulation of calcium-dependent proteases, particularly calpains. Alicapistat (also known as ABT-957) is a potent, orally bioavailable inhibitor of both calpain-1 and calpain-2, two major calpain isoforms in the central nervous system (CNS).[1][2] While clinical trials of this compound for Alzheimer's disease were terminated due to insufficient CNS concentrations, its mechanism of action makes it a valuable research tool for elucidating the multifaceted roles of calpains in the pathophysiology of neurotrauma.[1][3] These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, potential applications, and detailed experimental protocols.
Mechanism of Action: The Dichotomous Role of Calpains in Neurotrauma
Following neurotrauma, an excessive influx of calcium ions leads to the hyperactivation of calpains.[4][5] Calpain-1 and calpain-2, while structurally similar, appear to have distinct and even opposing roles in neuronal fate, a concept often referred to as the "yin and yang" of calpain activity.
-
Calpain-1: Activation of calpain-1 is generally considered to be neuroprotective. It is involved in physiological processes like synaptic plasticity.[6] Some studies suggest that calpain-1 activation can trigger pro-survival pathways.[1]
-
Calpain-2: In contrast, the activation of calpain-2 is predominantly linked to neurodegenerative processes.[6][7] It mediates the breakdown of crucial cytoskeletal and regulatory proteins, leading to neuronal apoptosis and inflammation.[1][6]
This compound, by inhibiting both isoforms, provides a unique tool to investigate the net effect of simultaneous calpain-1 and calpain-2 inhibition in various neurotrauma models. This can help to answer critical questions about the therapeutic window and the overall contribution of calpain activity to secondary injury.
Data Presentation
Quantitative Data on Calpain Inhibitors in Neurotrauma Research
Due to the limited availability of public preclinical data for this compound in neurotrauma models, the following tables present data from other relevant calpain inhibitors to serve as a reference for experimental design and expected outcomes.
Table 1: Preclinical Efficacy of Calpain Inhibitors in Rodent Models of TBI
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| MDL28170 | Mouse CCI | 20 mg/kg, i.p. at 5 min, 3h, and 6h post-CCI | Significantly reduced cerebral contusion volume and edema; Improved neurological scores. | [2] |
| NA-101 (Selective Calpain-2 Inhibitor) | Mouse CCI | 0.3 mg/kg, i.p. at 1h or 4h post-CCI | Significantly reduced TUNEL-positive cells (neuronal death) and lesion volume; Promoted motor and cognitive recovery. | [7] |
| NA-184 (Selective Calpain-2 Inhibitor) | Mouse CCI | Not specified | Inhibited TBI-induced calpain-2 activation and cell death. | [4] |
Note: This data is provided as an example. Researchers should perform dose-response studies for this compound in their specific model.
Table 2: In Vitro Potency of a Selective Calpain-2 Inhibitor (NA-184)
| Parameter | Calpain-1 | Calpain-2 | Reference |
| IC50 | >10,000 nM | 15.6 ± 2.1 nM | [8] |
| Ki | >10,000 nM | 7.8 ± 1.1 nM | [8] |
Note: This highlights the potential for isoform selectivity which is a key consideration in calpain inhibitor research. The Ki for this compound would need to be determined for both isoforms in the relevant assay system.
Table 3: Human Pharmacokinetics of this compound (from Alzheimer's Disease Trials)
| Parameter | Value | Population | Reference |
| Time to Max. Plasma Conc. (Tmax) | 2 - 5 hours | Healthy subjects and AD patients | [1][2] |
| Half-life (t1/2) | 7 - 12 hours | Healthy subjects and AD patients | [1][2] |
| Dose Proportionality | 50 - 1000 mg | Healthy subjects and AD patients | [1][2] |
Note: These parameters may not be directly translatable to rodent models and should be determined empirically.
Mandatory Visualizations
Caption: Dual roles of Calpain-1 and Calpain-2 in neurotrauma and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a rodent model of TBI.
Experimental Protocols
The following protocols provide a general framework for investigating the application of this compound in a rodent model of TBI. Specific parameters should be optimized based on the research question and institutional guidelines.
Protocol 1: In Vivo Efficacy of this compound in a Controlled Cortical Impact (CCI) Model of TBI
1. Animals and Housing:
-
Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups:
-
Group 1: Sham Control: Animals undergo anesthesia and craniotomy without the cortical impact.
-
Group 2: TBI + Vehicle: Animals receive TBI and are treated with the vehicle used to dissolve this compound.
-
Group 3-5: TBI + this compound (Dose-Response): Animals receive TBI and are treated with varying doses of this compound (e.g., 10, 30, 100 mg/kg). A dose-response study is crucial to determine the optimal therapeutic dose.
3. Controlled Cortical Impact (CCI) Procedure:
-
Anesthetize the animal with isoflurane (B1672236) (4% for induction, 1-2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy (typically 5mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Induce the injury using a pneumatic or electromagnetic impactor device with defined parameters (e.g., impactor tip diameter, velocity, depth of impact, and dwell time).
-
After impact, close the incision with sutures.
4. This compound Preparation and Administration:
-
This compound should be dissolved in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). The final concentration of DMSO should be minimized.
-
Administer this compound via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage).
-
The timing of the first dose is a critical variable. Administration can be prophylactic (before injury) or, more clinically relevant, therapeutic (at various time points after injury, e.g., 1, 4, and 24 hours post-TBI).
5. Outcome Measures:
a. Behavioral Assessments:
- Motor Function: Assess motor coordination and balance using tests like the rotarod test and beam walk test at baseline and various time points post-TBI (e.g., days 1, 3, 7, 14).
- Cognitive Function: Evaluate learning and memory using the Morris water maze or novel object recognition test at a later time point (e.g., starting on day 14 post-TBI).
b. Histological and Immunohistochemical Analysis:
- At the study endpoint (e.g., 28 days post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde.
- Collect the brains for histological analysis.
- Lesion Volume: Stain brain sections with cresyl violet to determine the extent of cortical tissue loss.
- Neuronal Apoptosis: Use TUNEL staining to quantify apoptotic cells in the penumbra region.
- Neuroinflammation: Perform immunohistochemistry for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
c. Biochemical Analysis:
- At an early time point (e.g., 24 hours post-TBI), animals can be euthanized, and brain tissue from the injury site and contralateral hemisphere can be collected.
- Calpain Activity Assay: Measure calpain activity in brain lysates using a fluorogenic substrate.
- Western Blotting: Analyze the levels of calpain-specific cleavage products (e.g., spectrin (B1175318) breakdown products) and inflammatory cytokines (e.g., TNF-α, IL-1β).
6. Statistical Analysis:
-
Data should be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between experimental groups. A p-value of <0.05 is typically considered statistically significant.
Protocol 2: In Vitro Assessment of this compound on Neuronal Cells
1. Cell Culture:
-
Use primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Culture the cells under standard conditions.
2. Induction of Neuronal Injury:
-
Induce injury using a relevant in vitro model, such as glutamate (B1630785) excitotoxicity, oxidative stress (e.g., H2O2 treatment), or mechanical injury (e.g., scratch assay).
3. This compound Treatment:
-
Treat the cells with a range of this compound concentrations before, during, or after the injury induction to assess its protective effects.
4. Outcome Measures:
-
Cell Viability: Measure cell viability using assays such as MTT or LDH release.
-
Apoptosis Assays: Quantify apoptosis using methods like Annexin V/Propidium Iodide staining and flow cytometry or caspase-3 activity assays.
-
Immunocytochemistry: Stain for markers of neuronal health, apoptosis, and inflammation.
Conclusion
This compound serves as a critical research tool for dissecting the complex and dualistic roles of calpain-1 and calpain-2 in the pathophysiology of neurotrauma. While its clinical application in neurotrauma is hindered by poor CNS penetration, preclinical studies using this compound can provide invaluable insights into the therapeutic potential of calpain modulation. The provided protocols and data from analogous compounds offer a solid foundation for researchers to design and execute rigorous studies to further our understanding of the intricate molecular mechanisms underlying secondary injury in neurotrauma. It is imperative for researchers to conduct thorough pharmacokinetic and pharmacodynamic studies of this compound in their chosen models to ensure meaningful and translatable results.
References
- 1. news.westernu.edu [news.westernu.edu]
- 2. Protective Effects of Calpain Inhibition on Neurovascular Unit Injury through Downregulating Nuclear Factor-κB-related Inflammation during Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Use of Calpain Inhibitors as Brain Injury Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Animal Models of Traumatic Brain Injury and Their Relevance in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Calpain Substrates Following Alicapistat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alicapistat (ABT-957) is a potent and selective inhibitor of calpain-1 and calpain-2, which are calcium-activated cysteine proteases.[1][2] Dysregulation of calpain activity is implicated in the pathophysiology of various disorders, including neurodegenerative diseases like Alzheimer's disease, making calpain a significant therapeutic target.[2][3] Western blotting is a crucial technique for investigating the efficacy of calpain inhibitors like this compound by monitoring the proteolytic cleavage of specific calpain substrates.
This document provides detailed application notes and protocols for the Western blot analysis of calpain substrates following treatment with this compound. It is important to note that while this compound was developed and underwent Phase I clinical trials, it was ultimately discontinued (B1498344) due to insufficient central nervous system (CNS) penetration.[3] Consequently, specific quantitative data from Western blot analyses using this compound are not widely available in published literature. Therefore, the quantitative data presented herein are illustrative and based on studies using other well-characterized calpain inhibitors, such as calpeptin (B1683957), to demonstrate the expected outcomes and data presentation format.
Principle of Detection
Calpain activation results in the specific, limited proteolysis of its substrates. This cleavage can lead to either the degradation of the full-length protein or the generation of stable cleavage products. By inhibiting calpain, this compound is expected to prevent or reduce this substrate cleavage. Western blot analysis allows for the visualization and quantification of this effect. An effective inhibition by this compound would be demonstrated by a decrease in the levels of specific cleavage fragments and/or a corresponding increase in the abundance of the full-length substrate protein. Common substrates used to assess calpain activity include α-spectrin, talin, Focal Adhesion Kinase (FAK), and Bid.[4]
Data Presentation
The following tables provide an illustrative summary of quantitative data from studies investigating the effect of a calpain inhibitor on the cleavage of various substrates. This data is intended to serve as a template for presenting results from experiments with this compound.
Table 1: Illustrative Quantitative Analysis of Calpain Inhibitor's Effect on Cisplatin-Induced Bid Cleavage in Human Melanoma Cells
| Treatment Group | Relative Level of Truncated Bid (tBid) (arbitrary units) | Fold Change vs. Cisplatin Alone |
| Control | Not Detected | - |
| Cisplatin (20 µM, 7h) | ~2.2 | 1.0 |
| Cisplatin (20 µM, 7h) + Calpeptin (10 µM) | ~0.5 | ~0.23 |
| Cisplatin (20 µM, 16h) | ~5.5 | 2.5 |
| Cisplatin (20 µM, 16h) + Calpeptin (10 µM) | ~0.8 | ~0.15 |
Data is estimated from densitometry graphs presented in a study on calpeptin and is for illustrative purposes only.[4]
Table 2: Expected Outcome of this compound Treatment on α-Spectrin Cleavage
| Treatment Group | Full-Length α-Spectrin (240 kDa) (% of Control) | α-Spectrin Breakdown Product (145/150 kDa) (% of Stimulated) |
| Vehicle Control | 100% | Not Applicable |
| Calpain Activator (e.g., Ionomycin) | Decreased | 100% |
| Calpain Activator + this compound (Low Dose) | Partially Restored | Decreased |
| Calpain Activator + this compound (High Dose) | Fully Restored | Significantly Decreased |
This table represents a hypothetical scenario of expected results from an experiment using this compound, based on the known mechanism of calpain inhibitors.
Experimental Protocols
This section details the methodology for a typical Western blot experiment to assess the efficacy of this compound in preventing calpain-mediated substrate cleavage.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., SH-SY5Y, HEK293, or primary neurons) and culture medium.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Calpain Inducer (optional): e.g., Ionomycin, Thapsigargin, or other stimuli to induce calcium influx and activate calpains.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: e.g., BCA or Bradford assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Laemmli sample buffer.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies against the full-length and/or cleaved forms of the target calpain substrates (e.g., anti-α-spectrin, anti-talin, anti-FAK, anti-Bid).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL Western Blotting Detection Reagent.
-
Imaging System: Chemiluminescence imager.
Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
(Optional) Induce calpain activity by adding a calpain activator for the desired duration.
-
Include a positive control for cleavage (inducer alone) and a negative control (vehicle alone).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Quantify the ratio of the cleaved substrate to the full-length protein.
-
Visualizations
Signaling Pathway of Calpain Inhibition by this compound
Caption: this compound inhibits active calpain, preventing substrate cleavage.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing calpain substrate cleavage via Western blot.
Logical Relationship of Expected Western Blot Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Alicapistat Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to improving the blood-brain barrier (BBB) penetration of Alicapistat (ABT-957). This compound, a selective inhibitor of calpains 1 and 2, has shown therapeutic potential for neurological disorders, but its clinical development was halted due to insufficient central nervous system (CNS) exposure. This resource offers insights and practical methodologies to overcome this critical hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is the blood-brain barrier penetration of this compound a concern?
A1: Clinical trials with this compound for Alzheimer's disease were terminated due to a lack of target engagement within the CNS. This strongly suggests that the compound does not efficiently cross the blood-brain barrier to reach its therapeutic targets, calpains 1 and 2, in the brain. Phase I studies revealed that even at high doses, the concentrations of this compound in the CNS were likely insufficient to produce a pharmacological effect.
Q2: What are the key physicochemical properties of this compound that may limit its BBB penetration?
A2: Understanding the physicochemical profile of a drug is crucial for predicting its ability to cross the BBB. Based on available data and in silico predictions, the key properties of this compound are summarized below. A high CNS Multiparameter Optimization (MPO) score (typically ≥ 4) is desirable for CNS drug candidates. The predicted low score for this compound highlights the challenge in its brain penetration.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight (MW) | 433.5 g/mol | While below the general cutoff of 500 Da, it is on the higher side for passive diffusion across the BBB. |
| LogP (Octanol/Water Partition Coefficient) | ~2.4 | This value is within the optimal range for BBB penetration, suggesting adequate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 95.6 Ų | This value is above the generally accepted optimal range of < 90 Ų for good BBB penetration, indicating potentially limited passive diffusion. |
| Hydrogen Bond Donors (HBD) | 2 | Within the acceptable range (≤ 3). |
| Most Basic pKa | Predicted ~7.8-8.2 | The presence of a basic center that is likely protonated at physiological pH (7.4) can reduce passive diffusion across the BBB. |
| Predicted CNS MPO Score | ~3.5 | This score, on a scale of 0-6, is suboptimal and suggests a lower probability of successful CNS penetration. |
Q3: What are the primary strategies to improve the BBB penetration of a small molecule like this compound?
A3: There are three main approaches to enhance the delivery of drugs to the brain:
-
Structural Modification: Modifying the chemical structure of this compound to improve its physicochemical properties for better passive diffusion or to make it a substrate for influx transporters at the BBB.
-
Formulation-Based Strategies: Encapsulating this compound in nanocarriers like liposomes or nanoparticles to facilitate its transport across the BBB.
-
Prodrug Approach: Chemically modifying this compound into an inactive derivative (prodrug) that has improved BBB permeability and is then converted back to the active drug within the brain.
Troubleshooting Guide
This section provides guidance on common issues encountered during experiments aimed at improving this compound's BBB penetration.
Problem 1: Low permeability of this compound in in vitro BBB models (e.g., PAMPA, Caco-2).
-
Possible Cause: High polar surface area and potential for P-glycoprotein (P-gp) efflux.
-
Troubleshooting Steps:
-
Confirm P-gp Efflux: Conduct bidirectional transport studies in a Caco-2 or MDCK-MDR1 cell model. An efflux ratio (PappB-A / PappA-B) significantly greater than 2 suggests that this compound is a substrate for P-gp or other efflux transporters.
-
Co-administration with P-gp Inhibitors: Repeat the permeability assay in the presence of known P-gp inhibitors (e.g., verapamil, elacridar). A significant increase in the apparent permeability (PappA-B) would confirm P-gp mediated efflux.
-
Structural Modifications: If efflux is confirmed, consider medicinal chemistry efforts to mask the recognition sites for P-gp. This could involve minor structural changes that do not significantly alter the inhibitory activity against calpains.
-
Problem 2: Inconsistent results in in vivo animal models for BBB penetration.
-
Possible Cause: Variability in surgical procedures, formulation instability, or rapid peripheral metabolism.
-
Troubleshooting Steps:
-
Standardize Surgical Technique: For in situ brain perfusion studies, ensure consistent cannulation of the carotid artery and proper ligation of surrounding vessels to minimize contamination from systemic circulation.
-
Assess Formulation Stability: If using a nanoparticle or liposomal formulation, characterize its stability in plasma at 37°C to ensure the drug is not prematurely released before reaching the BBB.
-
Pharmacokinetic Profiling: Conduct a full pharmacokinetic study to determine the plasma concentration-time profile of this compound. Rapid clearance would limit the amount of drug available to cross the BBB.
-
Data Presentation: Strategies to Enhance BBB Penetration
The following table summarizes quantitative data from literature on the effectiveness of various strategies to improve the brain uptake of different drugs. This data can serve as a benchmark for experiments with this compound.
| Strategy | Drug Example | Formulation/Modification | Fold Increase in Brain Uptake (Compared to Free Drug) | Reference |
| Liposomes | Methotrexate | EYPC Liposomes | ~3-fold increase in unbound brain-to-plasma concentration ratio | [1] |
| DAMGO | PEGylated Liposomes | ~2-fold increase in unbound brain-to-plasma concentration ratio | [2] | |
| Nanoparticles | Efavirenz | Solid Lipid Nanoparticles (Intranasal) | >150-fold increase in brain concentration | [3] |
| Doxorubicin | Polysorbate 80 Coated Nanoparticles | ~3.8-fold increase in brain uptake | [4] | |
| Prodrug | Heroin (Morphine Prodrug) | Diacetylated Morphine | ~100-fold increase in BBB permeability | |
| Sobetirome | N-methyl amide prodrug | ~100-fold increase in brain-to-serum ratio | [2] |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.
-
The filter plate (donor compartment) is placed in a 96-well plate containing a buffer solution (acceptor compartment).
-
A solution of this compound in a buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the donor wells.
-
The plate is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
The concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / [Cequilibrium]) where VD and VA are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [CA(t)] is the concentration in the acceptor compartment at time t, and [Cequilibrium] is the concentration at equilibrium.
-
2. In Situ Brain Perfusion
-
Objective: To measure the unidirectional influx of this compound across the BBB in a live animal model (e.g., rat or mouse).
-
Methodology:
-
The animal is anesthetized, and the common carotid artery is exposed and cannulated with a catheter.
-
The external carotid artery is ligated to direct the perfusate towards the brain.
-
A perfusion buffer containing a known concentration of radiolabeled or unlabeled this compound and a vascular marker (e.g., [14C]sucrose) is infused at a constant rate for a short period (e.g., 30-60 seconds).
-
At the end of the perfusion, the animal is decapitated, and the brain is removed and dissected.
-
The amount of this compound and the vascular marker in the brain tissue is quantified.
-
The brain uptake clearance (Kin) is calculated as: Kin = (Cbrain * Vbrain) / (Cperfusate * T) where Cbrain is the concentration of this compound in the brain (corrected for the vascular space), Vbrain is the volume of the brain, Cperfusate is the concentration in the perfusate, and T is the perfusion time.
-
Mandatory Visualizations
Caption: Strategies to improve this compound's blood-brain barrier penetration.
Caption: P-glycoprotein efflux of this compound at the blood-brain barrier.
Caption: Receptor-mediated transcytosis of this compound-loaded nanocarriers.
References
Alicapistat solubility and formulation challenges
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Alicapistat. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic application?
A1: this compound (also known as ABT-957) is a selective inhibitor of the enzymes calpain 1 and calpain 2.[1][2] These enzymes are implicated in neurodegenerative processes. This compound was developed as an orally active compound with the potential for treating Alzheimer's disease.[1][2]
Q2: What is the primary challenge in the formulation and clinical application of this compound?
A2: The major hurdle that led to the discontinuation of this compound's clinical development was its inability to achieve sufficient concentrations in the central nervous system (CNS) to produce a therapeutic effect.[1][2] While it demonstrates good oral bioavailability in preclinical models, its penetration across the blood-brain barrier is inadequate.[1][2]
Q3: What is the known solubility of this compound?
A3: this compound is known to be highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Specific solubility in aqueous solutions and other common organic solvents is not extensively reported in publicly available literature. However, some data exists for its solubility in specific formulations. For a summary of available quantitative data, please refer to Table 1.
Quantitative Solubility Data
Table 1: Reported Solubility of this compound
| Solvent/Vehicle | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (230.68 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.17 mg/mL (9.62 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.77 mM) | Clear solution.[1] |
Note: The provided in vivo formulation data indicates the minimum solubility achieved in those specific vehicles and the saturation point may be higher.
Troubleshooting Guide: Solubility and Formulation Issues
Problem 1: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer.
-
Cause: This is a common issue for poorly water-soluble compounds dissolved in a strong organic solvent like DMSO. The drastic change in solvent polarity upon dilution into an aqueous medium reduces the solubility of the compound, causing it to precipitate.
-
Solutions:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize solvent effects on your experiment and reduce the likelihood of precipitation.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a co-solvent system. Pre-formulation with excipients like PEG300 and surfactants like Tween-80 has been shown to maintain this compound in solution.[1]
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help re-dissolve small amounts of precipitate.[1] However, be cautious with heat as it may degrade the compound over time.
-
Problem 2: I am struggling to develop a formulation of this compound that could potentially improve CNS penetration.
-
Challenge: The primary obstacle for this compound is crossing the blood-brain barrier (BBB). This is a complex challenge that involves not just solubility, but also factors like molecular size, lipophilicity, and interaction with efflux transporters at the BBB.
-
Strategies to Consider:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers such as liposomes or solid lipid nanoparticles can sometimes facilitate transport across the BBB.
-
Nanoparticle Formulations: Formulating this compound into nanoparticles using biodegradable polymers may protect the drug from degradation and enhance its uptake into the brain.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its ability to cross the BBB, with the modifying group being cleaved in the CNS to release the active drug.
-
Use of Permeability Enhancers: Certain excipients can transiently increase the permeability of the BBB, potentially allowing for greater drug entry. This is an advanced and complex approach requiring careful consideration of safety.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound like this compound, which is useful for high-throughput screening.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Assay Plate: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be kept constant, typically ≤1%.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Measurement: Analyze the plate using a nephelometric or UV-Vis spectrophotometric plate reader to detect precipitation. The highest concentration that remains clear is considered the kinetic solubility.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility, which is a more accurate measure of a compound's intrinsic solubility.
-
Preparation: Add an excess amount of solid this compound to a clear glass vial containing a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH).
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully collect a sample from the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Simplified signaling pathway of calpain-mediated neurotoxicity and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound solubility to inform formulation development.
Caption: Logical relationship diagram for troubleshooting precipitation issues with this compound solutions.
References
Technical Support Center: Enhancing Alicapistat Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Alicapistat. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound (also known as ABT-957) is an orally active, selective inhibitor of human calpains 1 and 2, which was investigated for the treatment of Alzheimer's disease.[1] Clinical trials were discontinued (B1498344) because the compound failed to achieve sufficient concentrations in the central nervous system (CNS) to produce the desired therapeutic effect.[2] This indicates a challenge with its bioavailability, specifically its ability to cross the blood-brain barrier (BBB) and reach its target in the brain.
Q2: What are the known physicochemical and pharmacokinetic properties of this compound?
Understanding the properties of this compound is crucial for designing effective bioavailability enhancement strategies. Below is a summary of available data.
| Property | Value | Source |
| Molecular Formula | C25H27N3O4 | MedChemExpress |
| Molecular Weight | 433.50 g/mol | MedChemExpress |
| Solubility | DMSO: 100 mg/mL (230.68 mM) | MedChemExpress |
| Tmax (Time to maximum plasma concentration) | 2 to 5 hours | [1] |
| Half-life (t½) | 7 to 12 hours | [1] |
| Oral Bioavailability (in animals) | High in mouse, rat, and dog (>80%); Moderate in monkey (14%) | MedChemExpress |
| CNS Penetration | Inadequate in humans | [1][2] |
Note: The high oral bioavailability in some animal models suggests good absorption from the gastrointestinal tract, but the key challenge remains the poor penetration into the CNS.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound in an In Vitro Formulation
Q: My this compound formulation shows very low solubility in aqueous buffers during in vitro testing. What strategies can I employ to improve this?
A: Poor aqueous solubility is a common hurdle for many small molecule drugs. Here are several strategies you can explore, along with their potential advantages and disadvantages:
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Techniques like micronization or nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate. | Broadly applicable, can significantly improve dissolution. | May not be sufficient for highly insoluble compounds; potential for particle aggregation. |
| Use of Solubilizing Excipients | Incorporating surfactants, co-solvents, or cyclodextrins into your formulation can enhance the solubility of this compound. | Can lead to a significant increase in solubility. | Potential for excipient-related toxicity or altered pharmacokinetics. |
| Amorphous Solid Dispersions | Converting the crystalline form of this compound to a higher-energy amorphous state, often dispersed in a polymer matrix, can improve its solubility and dissolution. | Can dramatically increase apparent solubility and dissolution rate. | Amorphous forms can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | Formulating this compound in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization and absorption. | Can enhance lymphatic transport, potentially bypassing first-pass metabolism. | Can be complex to formulate and may have stability issues. |
Issue 2: Inadequate CNS Penetration in Preclinical Animal Models
Q: My in vivo studies show that despite achieving adequate plasma concentrations, the concentration of this compound in the brain is too low. How can I improve its transport across the blood-brain barrier (BBB)?
A: Enhancing CNS penetration is a significant challenge in neurotherapeutics. The following approaches could be considered for this compound:
| Strategy | Description | Advantages | Disadvantages |
| Chemical Modification (Prodrugs) | Modifying the this compound molecule to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. The prodrug is then converted to the active drug in the brain. | Can significantly increase brain uptake. | Requires extensive medicinal chemistry efforts and may alter the drug's overall pharmacokinetic profile. |
| Nanoparticle-Based Delivery | Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB. | Can protect the drug from degradation and allow for targeted delivery. | Complex formulation and manufacturing processes; potential for immunogenicity. |
| Receptor-Mediated Transport | Conjugating this compound to a molecule that binds to a specific receptor on the BBB (e.g., transferrin receptor) can facilitate its transport into the brain. | Highly specific and can lead to significant increases in brain uptake. | Complex to design and synthesize; potential for saturation of the transport system. |
| Inhibition of Efflux Transporters | Co-administering this compound with an inhibitor of efflux transporters like P-glycoprotein (P-gp) at the BBB could increase its brain concentration. | Can be an effective strategy if this compound is a P-gp substrate. | Potential for drug-drug interactions and systemic side effects. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of an Enhanced this compound Formulation
Objective: To assess the dissolution rate of a novel this compound formulation compared to the unformulated drug.
Materials:
-
This compound (unformulated and in the test formulation)
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid)
-
HPLC system for quantification of this compound
Method:
-
Prepare the dissolution medium and maintain it at 37°C.
-
Add a known amount of the this compound formulation to the dissolution vessel.
-
Begin stirring at a specified rate (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Pilot In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the plasma and brain concentrations of this compound following oral administration of a novel formulation.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats)
-
Novel this compound formulation
-
Vehicle control
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system for bioanalysis
Method:
-
Fast the animals overnight before dosing.
-
Administer the this compound formulation or vehicle control orally via gavage.
-
At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples from a subset of animals.
-
At the final time point, euthanize the animals and collect the brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.
Visualizations
Caption: A typical workflow for developing and optimizing a new formulation to enhance drug bioavailability.
Caption: Signaling pathway illustrating the barriers to this compound's bioavailability, from oral administration to reaching the brain.
References
troubleshooting inconsistent results in Alicapistat assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies in their Alicapistat assays. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Q1: Why am I seeing high variability between my replicate wells?
A1: High variability between replicates is a common issue in enzyme assays and can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes of enzyme, substrate, or this compound, is a primary source of variability.
-
Incomplete Reagent Mixing: Failure to thoroughly mix reagents upon reconstitution or before addition to the wells can lead to non-uniform reactions.
-
Temperature Fluctuations: Calpain activity is temperature-dependent. Inconsistent temperatures across the assay plate can lead to variable reaction rates. Ensure the plate is incubated in a stable, temperature-controlled environment.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reactants and alter reaction kinetics. To mitigate this, avoid using the outer wells or fill them with a buffer to maintain humidity.
Q2: My positive control (calpain enzyme without this compound) shows lower than expected activity. What could be the cause?
A2: Low positive control activity can be attributed to several factors related to the enzyme's integrity and the assay conditions:
-
Improper Enzyme Storage and Handling: Calpain is sensitive to storage conditions and repeated freeze-thaw cycles. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and aliquoted to minimize freeze-thaw events.[1]
-
Suboptimal Assay Buffer Conditions: The pH and ionic strength of the assay buffer are critical for optimal calpain activity. Verify that the buffer composition and pH are correct.
-
Presence of Contaminating Protease Inhibitors: Ensure that buffers and water are free of any contaminating protease inhibitors.
Q3: I am observing a high background signal in my no-enzyme control wells. What is the likely cause?
A3: A high background signal can interfere with the accurate measurement of calpain activity and can be caused by:
-
Substrate Instability: The fluorogenic substrate, such as Suc-LLVY-AMC, can undergo spontaneous hydrolysis, leading to the release of the fluorophore even in the absence of enzymatic activity. It is crucial to prepare the substrate solution fresh for each experiment and protect it from light.[2]
-
Autofluorescence of Test Compound: this compound or other test compounds may exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay. To check for this, run a control with the compound in the assay buffer without the enzyme or substrate.
-
Contaminated Reagents: Contamination of the assay buffer or other reagents with fluorescent compounds can contribute to high background. Use high-purity reagents and water.
Q4: The IC50 value I calculated for this compound is significantly different from the reported values. What could be the reason?
A4: Discrepancies in IC50 values can arise from several experimental variables:
-
Incorrect Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration relative to its Michaelis constant (Km). Ensure you are using a consistent and appropriate substrate concentration.
-
Inaccurate this compound Concentration: Verify the concentration of your this compound stock solution. Serial dilutions should be prepared fresh for each experiment to avoid issues with compound degradation or precipitation.
-
Enzyme Concentration: The concentration of the calpain enzyme can influence the apparent IC50 value. It is important to use a consistent enzyme concentration across experiments.
-
Data Analysis Method: The method used to fit the dose-response curve and calculate the IC50 can impact the result. Use a standardized data analysis protocol, such as a four-parameter logistic curve fit.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: this compound Inhibitory Potency
| Target | IC50 Value | Notes |
| Calpain 1 | 395 nM | Selective inhibitor of human calpains 1 and 2.[3] |
| Calpain 2 | Not specified in the provided results. | This compound is a selective inhibitor of both calpain 1 and 2. |
Table 2: Pharmacokinetic Properties of this compound (from human Phase 1 studies)
| Parameter | Value | Notes |
| Time to Maximum Concentration (Tmax) | 2 to 5 hours | Time to reach peak plasma concentration after oral administration.[4] |
| Half-life (t1/2) | 7 to 12 hours | Time for the plasma concentration to reduce by half.[4] |
| Dose Proportionality | 50 to 1000 mg dose range | Exposure to this compound was proportional to the administered dose.[4] |
Experimental Protocols
Detailed Protocol: Fluorometric In Vitro Calpain Activity Assay for this compound Potency Determination
This protocol describes a method to determine the inhibitory potency (IC50) of this compound on purified human calpain 1.
Materials:
-
Purified human calpain 1 enzyme
-
This compound
-
Fluorogenic calpain substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 10 mM DTT and 100 mM NaCl
-
Activation Buffer: Assay Buffer containing CaCl₂
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~354 nm and emission at ~442 nm[2]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Prepare a working solution of the calpain enzyme in ice-cold Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Prepare a working solution of the Suc-LLVY-AMC substrate in Assay Buffer. Protect the solution from light.
-
-
Assay Setup:
-
Add the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add the diluted calpain enzyme solution to each well, except for the "no-enzyme" control wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for 15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Suc-LLVY-AMC substrate solution and the Activation Buffer (containing CaCl₂) to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes using the microplate reader.
-
-
Data Analysis:
-
Determine the rate of the reaction (initial velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the "no-enzyme" control from all other wells to correct for background fluorescence.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Calpain 1 and 2 Signaling Pathways.
References
- 1. SensoLyte® AMC Calpain Activity Assay Kit | ABIN1882424 [antibodies-online.com]
- 2. SensoLyte® AMC Calpain Activity Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Alicapistat Stability and Storage: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and appropriate storage of Alicapistat. The information is curated to assist users in designing experiments and handling the compound to ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its chemical integrity. For long-term storage, it is recommended to store this compound as a solid powder. In-solution storage is less stable and should be for shorter durations.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is advisable to prepare fresh solutions for immediate use. If stock solutions must be prepared in advance, they should be stored in small aliquots at low temperatures to minimize degradation.[1][2] It is recommended to use the stock solution within one month when stored at -20°C and within six months if stored at -80°C.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO.[1] For in vivo experiments, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil have been used.[1][2] When preparing these formulations, it is crucial to add and mix each solvent sequentially to ensure proper dissolution.[1][2]
Q4: Are there any known incompatibilities of this compound with common labware or excipients?
A4: While specific studies on this compound's compatibility with a wide range of excipients are not publicly available, it is good practice to be cautious when formulating it with reactive excipients. Potential interactions can occur, especially under conditions of high humidity and temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution upon storage | - Supersaturation- Change in temperature- Solvent evaporation | - Gently warm and sonicate the solution to attempt redissolution.[2]- Prepare a fresh solution at a slightly lower concentration.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of compound activity in experiments | - Degradation of this compound in solution- Improper storage | - Prepare fresh solutions before each experiment.- Verify storage conditions of both solid compound and stock solutions.- Perform a quality control check of the compound if degradation is suspected. |
| Inconsistent experimental results | - Variable stability of working solutions- Freeze-thaw cycles of stock solutions | - Use freshly prepared working solutions for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Stability of this compound in Solution
While specific quantitative data on the stability of this compound in various solutions over extended periods is limited in publicly available literature, general principles of drug stability suggest that factors such as pH, temperature, and light exposure can significantly impact its degradation.
Summary of Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
To ensure the stability of this compound in your specific experimental conditions, it is advisable to perform stability-indicating studies. Below are generalized protocols for assessing compound stability.
Protocol 1: General Workflow for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its potential degradation products.
Caption: Key steps in developing a stability-indicating HPLC method.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, compounds with similar functional groups (amides, ketones) can be susceptible to certain degradation reactions.
Caption: Potential degradation pathways for this compound.
References
minimizing off-target effects of Alicapistat
This technical support center provides researchers, scientists, and drug development professionals with essential information to effectively use Alicapistat (ABT-957) while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound (also known as ABT-957) is an orally active, selective, α-ketoamide-based inhibitor of the human calcium-dependent cysteine proteases, calpain 1 (μ-calpain) and calpain 2 (m-calpain).[1][2][3] Aberrant activation of these proteases has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease.[4][5] this compound was developed to mitigate this activity but was discontinued (B1498344) from clinical trials due to insufficient central nervous system (CNS) exposure, not due to safety concerns in the cohorts tested.[2][6]
Q2: How selective is this compound for calpains over other proteases?
This compound and its close analogs are highly selective for calpain-1 over other related cysteine proteases.[4][7][8][9] Quantitative studies on a closely related, potent diastereomer demonstrate that its inhibitory activity against off-target proteases like cathepsins and papain is significantly lower (by 100 to >400-fold) than for its primary target, calpain-1.[8][9]
Q3: What are the main potential off-target protease families to be aware of?
Given the shared catalytic mechanisms of cysteine proteases, the primary families for potential off-target concern at high concentrations are:
-
Cathepsins: Particularly lysosomal cathepsins like Cathepsin B and K.[8][9] The "calpain-cathepsin hypothesis" suggests a functional link between these two families in neurodegeneration.[6][8]
-
Caspases: These proteases are central to apoptosis. While direct inhibition may be low, there is significant biological crosstalk between calpain and caspase pathways. Calpains can cleave and activate certain caspases (e.g., caspase-7, -12), and caspases can cleave the endogenous calpain inhibitor, calpastatin.[10][11][12] Therefore, modulating calpain activity can indirectly influence apoptosis.
Q4: What are the absolute essential controls when using this compound in a cell-based experiment?
To ensure that the observed effects are due to the specific inhibition of calpain by this compound, the following controls are critical:
-
Vehicle Control: A control group treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This accounts for any effects of the solvent itself.
-
Inactive Control/Structurally-Related Molecule: If available, use a structurally similar but biologically inactive analog of this compound to demonstrate that the effect is not due to non-specific chemical properties.
-
Genetic Control (Recommended): The most rigorous control is to use cells where the target (calpain 1 or 2) has been genetically knocked down (e.g., using siRNA or shRNA) or knocked out (using CRISPR/Cas9). An on-target effect of this compound should be absent or significantly reduced in these cells.
-
Positive Control: Use a known, structurally distinct calpain inhibitor to see if it phenocopies the results obtained with this compound.
Quantitative Data: Inhibitor Selectivity
The following table summarizes the selectivity profile for a potent analog of this compound (Compound 1c), which shares its core pharmacophore. The data highlights its high selectivity for Calpain-1.
| Target Protease | On/Off-Target | IC50 (nM) | Selectivity Fold (vs. Calpain-1) |
| Calpain-1 | On-Target | 78 | - |
| Cathepsin B | Off-Target | 11,000 | ~141x |
| Papain | Off-Target | >30,000 | >384x |
| Cathepsin K | Off-Target | >30,000 | >384x |
| Data derived from studies on a potent diastereomer of the this compound series.[8][9] |
Troubleshooting Guides
Q: I'm observing high levels of apoptosis or cell death. Is this an off-target effect?
A: It could be either an on-target or off-target effect. Calpains are involved in cell survival and death pathways, so their inhibition can, in some contexts, lead to apoptosis. However, at high concentrations, off-target inhibition of other essential proteases could also induce toxicity.
Troubleshooting Steps:
-
Confirm Concentration: Ensure you are using the lowest effective concentration of this compound. Perform a dose-response curve to find the EC50 for your desired on-target effect and work at or slightly above this concentration.
-
Assess Calpain-Caspase Crosstalk: Investigate if the apoptosis is caspase-mediated. Run a western blot for cleaved caspase-3. If caspase-3 is activated, it may be an indirect consequence of calpain inhibition rather than a direct off-target effect.[11][12]
-
Perform Genetic Validation: Use siRNA to knock down calpain-1/2. If the this compound-induced cell death is rescued or mimicked by the knockdown, the effect is likely on-target. If the cells still die, a significant off-target effect is likely.
Q: My results are inconsistent or not what I expected based on calpain's known function. How can I validate that this compound is engaging its target in my system?
A: Inconsistent results can stem from poor target engagement or off-target effects confounding the outcome. It is crucial to confirm that this compound is binding to and inhibiting calpain in your specific experimental model.
Troubleshooting Steps:
-
Check for Calpain Substrate Cleavage: Select a known and reliable substrate of calpain (e.g., α-spectrin, dynamin-1, p35).[5] Treat your cells with a stimulus that activates calpain (e.g., calcium ionophore, glutamate) in the presence and absence of this compound. A successful on-target effect would show a reduction in the cleavage of the substrate (e.g., less of the spectrin (B1175318) breakdown product) in the this compound-treated samples, as assessed by Western Blot.
Visualizations
Caption: this compound's mechanism of action and pathway crosstalk.
Caption: Experimental workflow for validating this compound specificity.
Caption: Conceptual model of concentration vs. on/off-target effects.
Experimental Protocols
Protocol 1: Determining Optimal Dose-Response using a Calpain Activity Assay
This protocol helps identify the lowest effective concentration of this compound needed to inhibit calpain activity in your cell lysate.
-
Prepare Cell Lysate: Culture cells to 80-90% confluency. Lyse cells in a non-denaturing buffer without EDTA (as calpain is calcium-dependent). Determine total protein concentration using a BCA assay.
-
Set up Reaction: In a 96-well plate, add 50-100 µg of cell lysate per well.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound (e.g., from 10 µM down to 1 nM) in the reaction buffer. Include a vehicle-only control (e.g., DMSO).
-
Pre-incubation: Add the diluted this compound or vehicle to the wells containing lysate. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to calpain.
-
Initiate Reaction: Add a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Measure Fluorescence: Immediately begin reading the plate in a fluorescent plate reader (Excitation: ~360 nm, Emission: ~460 nm). Take kinetic readings every 5 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each concentration. Plot the reaction rate against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value. The optimal concentration for experiments is typically 1x to 5x the IC50 value.
Protocol 2: Validating On-Target Engagement via Western Blot of a Calpain Substrate
This protocol confirms that this compound is inhibiting calpain inside intact cells.
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with your determined optimal concentration of this compound (from Protocol 1) or vehicle control for 1-2 hours.
-
Induce Calpain Activity: Add a stimulus to induce calcium influx and activate calpains (e.g., 1-5 µM calcium ionophore A23187 or glutamate (B1630785) for neuronal cells) for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Harvest and Lyse: Immediately wash cells with cold PBS and lyse in RIPA buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.
-
Western Blot: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against a known calpain substrate (e.g., anti-α-spectrin). This antibody should detect both the full-length protein and its specific cleavage products.
-
Analysis: In the vehicle-treated, stimulated sample, you should see a band corresponding to the calpain-cleaved substrate fragment (e.g., 145/150 kDa for spectrin). In the this compound-treated, stimulated sample, the intensity of this cleavage band should be significantly reduced, indicating inhibition of calpain activity.
Protocol 3: Genetic Validation of Specificity using siRNA-mediated Knockdown
This is the gold standard for confirming that an inhibitor's effect is mediated through its intended target.
-
Transfection: Transfect your cells with either a validated siRNA targeting your calpain of interest (e.g., CAPN1 for calpain-1) or a non-targeting scramble siRNA control.
-
Incubation: Allow cells to grow for 48-72 hours post-transfection to ensure efficient protein knockdown.
-
Validation of Knockdown: Harvest a subset of cells from each group and perform a Western blot or qPCR to confirm that the calpain protein/mRNA levels are significantly reduced in the siRNA-treated group compared to the scramble control.
-
Experiment: Re-plate the remaining scramble control and calpain-knockdown cells. Treat both groups with either vehicle or this compound and perform your primary assay (e.g., measure cell viability, protein phosphorylation, etc.).
-
Interpretation:
-
On-Target Effect: The phenotype observed in the vehicle-treated, calpain-knockdown cells should mimic the phenotype seen in the scramble-control, this compound-treated cells. Furthermore, adding this compound to the knockdown cells should produce no significant additional effect.
-
Off-Target Effect: If this compound still produces the same effect in the calpain-knockdown cells as it does in the control cells, the phenotype is likely due to an off-target mechanism.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-957 | ALZFORUM [alzforum.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Implication of calpain in caspase activation during B cell clonal deletion | The EMBO Journal [link.springer.com]
- 13. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]
addressing limitations of Alicapistat in clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with Alicapistat (ABT-957), a selective inhibitor of calpain 1 and 2. The primary focus is to address the key limitation observed during its clinical development for Alzheimer's disease: insufficient central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, selective inhibitor of the calcium-dependent cysteine proteases, calpain 1 and calpain 2.[1][2] In the context of Alzheimer's disease, overactivation of calpain is linked to neurodegenerative processes, including the cleavage of p35 to p25, which in turn activates Cdk5, a kinase implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles.[3] Calpain is also involved in synaptic dysfunction and excitotoxicity.[3]
Q2: Why were the clinical trials for this compound in Alzheimer's disease discontinued?
A2: The Phase I clinical trials for this compound were terminated primarily due to insufficient target engagement within the central nervous system.[3] While the drug was generally well-tolerated, the concentrations achieved in the CNS were too low to exert a therapeutic effect.[4]
Q3: What is the significance of the R,S and R,R diastereomers of this compound?
A3: Pharmacokinetic studies revealed that the exposure of the this compound R,S diastereomer was approximately two-fold greater than that of the R,R diastereomer in both healthy subjects and patients with Alzheimer's disease.[1][4] This highlights the importance of stereochemistry in the drug's absorption and metabolism.
Q4: Was a biomarker for calpain activity used in the clinical trials?
A4: A Phase 1 study was designed to measure the cerebrospinal fluid (CSF) levels of spectrin (B1175318) breakdown product-145 (SBDP-145), a biomarker of calpain activity. However, this trial was terminated prematurely after enrolling only a small number of participants.[3]
Troubleshooting Guide: Addressing Poor CNS Penetration
A primary challenge in preclinical studies involving this compound is overcoming its limited ability to cross the blood-brain barrier (BBB). This guide offers troubleshooting strategies for researchers encountering this issue.
| Problem | Potential Cause | Recommended Action |
| Low brain-to-plasma concentration ratio of this compound in animal models. | Physicochemical properties of this compound hindering passive diffusion across the BBB. | 1. Verify Formulation: Ensure complete solubilization of this compound in the vehicle for administration. 2. Co-administration with a P-gp inhibitor: To test if this compound is a substrate for efflux pumps like P-glycoprotein, co-administer it with a known P-gp inhibitor and measure brain concentrations. 3. Structural Modification: For medicinal chemists, consider structural modifications to improve lipophilicity or reduce hydrogen bond donors, which may enhance BBB penetration.[5] |
| In vitro calpain inhibition is observed, but no effect on CNS-related biomarkers in vivo. | This compound concentration at the target site (brain) is below its IC50 for calpain inhibition. | 1. Increase Dose: Carefully escalate the dose in animal models while monitoring for systemic toxicity. 2. Alternative Route of Administration: Consider direct CNS administration (e.g., intracerebroventricular injection) in preclinical models to bypass the BBB and confirm target engagement in the brain. 3. Use of a More Sensitive Biomarker: Explore alternative or more sensitive biomarkers of calpain activity in the CNS. |
| Difficulty in accurately measuring low this compound concentrations in brain tissue or CSF. | Limitations of the analytical method. | 1. Optimize LC-MS/MS Method: Develop and validate a highly sensitive bioanalytical method (e.g., LC-MS/MS) with a low limit of quantification (LLOQ) suitable for detecting picomolar to nanomolar concentrations. 2. Brain Tissue Homogenization: Optimize the brain tissue homogenization protocol to ensure efficient extraction of the compound. |
Data Presentation: Summary of Clinical Trial Findings
The following tables summarize the key pharmacokinetic and pharmacodynamic data from the Phase I clinical trials of this compound, illustrating the discrepancy between plasma and CNS exposure.
Table 1: this compound Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | [1][4] |
| Plasma Half-life (t1/2) | 7 - 12 hours | [1][4] |
| Dose Proportionality | 50 - 1000 mg | [1][4] |
Table 2: this compound CNS Exposure and Pharmacodynamic Effect
| Dose | CSF Concentration | Pharmacodynamic Outcome (REM Sleep) | Reference |
| 400 mg or 800 mg twice daily | 9 - 21 nM | No effect on REM sleep parameters | [1][6] |
Note: The measured CSF concentrations of this compound (9-21 nM) did not reach the IC50 for calpain inhibition in biochemical assays.[6]
Experimental Protocols
In Vitro Fluorometric Assay for Calpain Activity Inhibition by this compound
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified human calpain 1 using a fluorogenic substrate.
Materials:
-
Purified human Calpain 1
-
Calpain Reaction Buffer (e.g., containing sodium acetate, EDTA, and DTT)
-
Fluorogenic Calpain Substrate (e.g., Ac-LLY-AFC)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Calpain Inhibitor Z-LLY-FMK)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions.
-
Warm the Calpain Reaction Buffer to room temperature before use.
-
-
Enzyme Preparation:
-
Dilute the purified Calpain 1 to the desired concentration in pre-warmed reaction buffer.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in the reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Blank wells: Add reaction buffer only.
-
Enzyme Control wells: Add the diluted Calpain 1 solution and reaction buffer (with DMSO at the same concentration as the inhibitor wells).
-
Inhibitor wells: Add the diluted Calpain 1 solution and the corresponding this compound dilutions.
-
Positive Control wells: Add the diluted Calpain 1 solution and a known Calpain inhibitor.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic Calpain substrate to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm in a kinetic mode for 30-60 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
Calpain Signaling Pathway in Alzheimer's Disease
Caption: Calpain signaling cascade in Alzheimer's disease and the inhibitory action of this compound.
Experimental Workflow: Assessing CNS Penetration of this compound
Caption: Workflow for evaluating the CNS penetration and target engagement of this compound.
Logical Relationship: Troubleshooting Low CNS Efficacy
Caption: Decision tree for troubleshooting the lack of in vivo CNS efficacy of this compound.
References
- 1. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 3. ABT-957 | ALZFORUM [alzforum.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
Alicapistat (ABT-957) Discontinuation: A Technical Overview
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the discontinuation of the clinical development of Alicapistat (ABT-957), a selective calpain-1 and -2 inhibitor previously under investigation for the treatment of Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound (ABT-957)?
A1: The primary reason for the discontinuation of this compound (ABT-957) was its failure to achieve sufficient concentrations in the central nervous system (CNS) to engage its therapeutic target, calpain.[1][2][3][4][5] Clinical trials revealed that the drug concentrations in the cerebrospinal fluid (CSF) did not reach the levels required for effective calpain inhibition.[2][4]
Q2: Was the discontinuation of this compound related to safety concerns or adverse events?
A2: No, the discontinuation of this compound was not primarily due to safety concerns. Across five Phase 1 clinical trials, which included healthy young and elderly subjects as well as patients with mild to moderate Alzheimer's disease, this compound was found to be well-tolerated.[2][3] The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups, with no clinically significant changes in vital signs or laboratory measurements observed.[3]
Q3: What was the proposed mechanism of action for this compound in Alzheimer's disease?
A3: this compound is an orally active, selective inhibitor of calpain-1 and calpain-2.[3][6] The rationale for its development was based on the "calpain-cathepsin hypothesis," which posits that the overactivation of calpain plays a key role in the neurodegenerative processes of Alzheimer's disease.[1] Aberrant calpain activity is linked to several pathological processes in Alzheimer's, including neuronal excitotoxicity, synaptic dysfunction mediated by amyloid-beta (Aβ), and the hyperphosphorylation of tau protein.[5] By inhibiting calpain, this compound was intended to mitigate these neurodegenerative effects.[5]
Q5: What were the key clinical trials conducted for this compound?
A5: AbbVie conducted a Phase 1 clinical trial program for this compound. One key trial, NCT02573740, was terminated in June 2016 due to insufficient target engagement based on preclinical data.[7] This study intended to evaluate the safety and tolerability of multiple doses of ABT-957 in participants with mild cognitive impairment or mild to moderate Alzheimer's disease.[5] An earlier Phase 1 study in healthy volunteers also failed to show a pharmacodynamic effect on REM sleep.[2][3]
Quantitative Data Summary
| Parameter | Value | Source |
| This compound CSF Concentration | 9-21 nM | [2] |
| Calpain Inhibition IC50 | Not explicitly stated, but CSF concentrations were below this value | [2] |
| This compound Dosing in Pharmacodynamic Study | 400 mg and 800 mg twice daily | [3] |
| Pharmacodynamic Endpoint | No effect on REM sleep parameters | [3] |
| Phase 1 Trial Termination (NCT02573740) | June 2016 | [7] |
Experimental Protocols
Pharmacodynamic Assessment of Central Calpain Activity
-
Objective: To assess the central pharmacodynamic effect of this compound.
-
Methodology: A Phase 1 study was conducted in healthy male subjects aged 25-45 with regular sleep habits.[2] Participants received either this compound (400 mg or 800 mg twice daily) or a placebo.[3] Polysomnography was used to measure sleep parameters, with a particular focus on REM sleep. The selection of REM sleep as a pharmacodynamic endpoint was based on preclinical animal studies where sleep perturbations were observed following this compound administration, proposed to be a functional consequence of increased extracellular acetylcholine.[2] An active control, donepezil (B133215) (10 mg twice daily), was used to validate the sensitivity of the sleep parameter measurements.[3]
-
Outcome: this compound did not demonstrate any effect on REM sleep parameters, unlike the active control, donepezil.[3] This lack of effect suggested inadequate CNS concentrations of the drug to engage the target.[3]
Visualizations
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Caption: this compound clinical development and discontinuation workflow.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzforum.org [alzforum.org]
- 6. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 7. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
Technical Support Center: Improving the Pharmacokinetic Profile of Alicapistat Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the pharmacokinetic (PK) profile of Alicapistat analogs.
Frequently Asked Questions (FAQs)
Q1: What were the reported pharmacokinetic properties of this compound in Phase 1 studies?
A1: In Phase 1 studies, this compound, an orally active inhibitor of calpain 1 and 2, demonstrated dose-proportional exposure.[1] After oral administration, maximum plasma concentrations (Tmax) were reached between 2 to 5 hours, with a half-life (t½) of 7 to 12 hours.[1][2]
Q2: Why was the clinical development of this compound for Alzheimer's disease discontinued?
A2: The clinical trials for this compound in Alzheimer's disease were terminated due to insufficient target engagement in the central nervous system (CNS).[2][3][4] This suggests that the concentrations of this compound reaching the brain were inadequate to produce the desired therapeutic effect.[1][2]
Q3: What are the primary objectives when developing this compound analogs with an improved pharmacokinetic profile?
A3: The main goals for improving this compound analogs are to enhance CNS penetration and increase target engagement. This involves optimizing properties like solubility, permeability, metabolic stability, and minimizing efflux by transporters at the blood-brain barrier.
Q4: What initial in vitro assays are recommended for profiling a new series of this compound analogs?
A4: A standard initial screening cascade should include assays for:
-
Aqueous solubility: To ensure adequate dissolution for absorption.
-
LogP/LogD: To assess lipophilicity, which influences permeability and CNS penetration.
-
Caco-2 permeability: To predict intestinal absorption and identify potential P-glycoprotein (P-gp) efflux substrates.[5]
-
Liver microsomal stability: To estimate the rate of first-pass metabolism.[5]
-
Plasma protein binding: To determine the fraction of unbound drug available to exert its pharmacological effect.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability in Preclinical Species
Symptoms:
-
Low plasma exposure (AUC) after oral dosing compared to intravenous (IV) administration.
-
High variability in plasma concentrations between subjects.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Physicochemical Characterization: Determine the thermodynamic solubility at different pH values. 2. Formulation Strategies: Explore formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or particle size reduction (micronization/nanosizing) to improve dissolution.[5] |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify metabolic hotspots on the analog's structure.[5] 2. Medicinal Chemistry Modifications: Modify the chemical structure at the sites of metabolism to block enzymatic degradation. For example, replacing a labile methyl group with a trifluoromethyl group.[5] |
| Poor Intestinal Permeability | 1. Caco-2 Permeability Assay: Confirm low permeability and assess if the analog is a substrate for efflux transporters like P-gp.[5] 2. Structural Modifications: Optimize lipophilicity (LogD) to be within the optimal range for passive diffusion (typically LogD 1-3). |
Issue 2: Low Brain Penetration
Symptoms:
-
Low brain-to-plasma concentration ratio (Kp) in preclinical models.
-
Lack of efficacy in CNS-related disease models despite adequate plasma exposure.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Plasma Protein Binding | 1. Equilibrium Dialysis: Accurately measure the unbound fraction of the drug in plasma for the relevant species. 2. Structural Modifications: Alter the structure to reduce binding to plasma proteins like albumin and alpha-1-acid glycoprotein. |
| Active Efflux at the Blood-Brain Barrier (BBB) | 1. In Vitro BBB Models: Utilize cell-based models (e.g., MDCK-MDR1) to determine if the analog is a substrate for efflux transporters like P-gp or BCRP. 2. Medicinal Chemistry Approaches: Modify the structure to reduce recognition by efflux transporters. This can involve altering lipophilicity, hydrogen bonding capacity, or overall molecular shape. |
| Suboptimal Physicochemical Properties | 1. Property-Based Optimization: Aim for a CNS Multiparameter Optimization (MPO) score that balances properties like molecular weight, LogP, topological polar surface area (TPSA), and pKa to favor BBB penetration. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound Analogs in Rodents
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) | Brain Kp |
| Analog A | PO | 10 | 150 ± 35 | 2.0 | 750 ± 120 | 4.5 | 0.1 ± 0.02 |
| Analog B | PO | 10 | 450 ± 90 | 1.5 | 2100 ± 350 | 6.2 | 0.5 ± 0.08 |
| Analog C | PO | 10 | 300 ± 60 | 2.0 | 1500 ± 280 | 5.8 | 0.3 ± 0.05 |
| Analog B | IV | 2 | 800 ± 150 | 0.1 | 1800 ± 300 | 6.0 | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound analog.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer the compound at 2 mg/kg via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline).
-
Oral (PO) Group (n=3): Administer the compound at 10 mg/kg via oral gavage. The compound can be formulated as a suspension in 0.5% methylcellulose.[5]
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[5]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate PK parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution). Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Brain Penetration Assessment in Rats
Objective: To determine the brain-to-plasma concentration ratio (Kp) of an this compound analog.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Dosing: Administer the compound at a dose expected to achieve steady-state plasma concentrations (determined from previous PK studies), either via IV infusion or multiple oral doses.
-
Sample Collection: At a time point where plasma concentrations are stable (e.g., 4 hours post-final dose), collect a terminal blood sample via cardiac puncture and immediately perfuse the brain with saline to remove blood contamination.
-
Tissue Processing: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Bioanalysis: Determine the concentration of the analog in both the plasma and the brain homogenate using LC-MS/MS.
-
Kp Calculation: The Kp is calculated as the ratio of the concentration of the drug in the brain to the concentration in plasma.
Mandatory Visualizations
Caption: Experimental workflow for pharmacokinetic profiling of this compound analogs.
Caption: Troubleshooting decision tree for improving the pharmacokinetic profile.
References
- 1. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Translational Challenges of Alicapistat Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers may encounter when translating preclinical data for Alicapistat (ABT-957), a selective calpain 1 and 2 inhibitor. The information is designed to offer insights into the discrepancies between preclinical efficacy and clinical outcomes, with a focus on practical experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action in Alzheimer's Disease?
A1: this compound (formerly ABT-957) is an orally active, selective inhibitor of the calcium-dependent cysteine proteases, calpain 1 and calpain 2.[1][2] The rationale for its investigation in Alzheimer's Disease (AD) stems from the "calpain-cathepsin hypothesis," which posits that aberrant calpain activation contributes to neurodegeneration.[1] In AD, overactivation of calpain is thought to be involved in the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, two key pathological hallmarks of the disease.[3][4] By inhibiting calpain, this compound was hypothesized to mitigate these downstream pathological events.
Q2: Why were the clinical trials for this compound in Alzheimer's Disease terminated?
A2: Clinical trials for this compound were terminated due to insufficient target engagement in the central nervous system (CNS).[1][5] Phase 1 studies revealed that despite being well-tolerated, the concentrations of this compound in the cerebrospinal fluid (CSF) of human subjects did not reach levels sufficient to inhibit calpain effectively.[6] A pharmacodynamic study measuring changes in REM sleep, an indicator of CNS activity, showed no effect of this compound at the tested doses.[2]
Q3: What were the key findings from the preclinical efficacy studies of this compound?
A3: Preclinical studies with selective calpain inhibitors, including compounds structurally related to this compound, demonstrated promising results in various models of neurodegeneration. These studies showed that calpain inhibition could:
-
Prevent N-Methyl-D-aspartate (NMDA)-induced neurodegeneration in rat hippocampal slice cultures.[7]
-
Attenuate cognitive impairment and synaptic dysfunction in transgenic mouse models of AD.[3]
-
Reduce Aβ-induced deficits in synaptic transmission.[8]
-
Improve behavioral deficits in models of excitotoxicity.[5]
Q4: Is there a discrepancy between this compound's in vitro potency and its observed effect in humans?
A4: Yes, there is a significant discrepancy. The in vitro IC50 of this compound for human calpain 1 is approximately 395 nM.[8] However, in Phase 1 clinical trials, the measured CSF concentrations of this compound were only in the range of 9-21 nM, which is substantially lower than the concentration required for effective calpain inhibition.[6] This highlights the critical challenge of achieving adequate brain penetration.
Troubleshooting Guides
Problem 1: Promising in vitro/in vivo preclinical efficacy is not translating to the desired CNS exposure in subsequent studies.
This is the central issue observed with this compound. Here’s a breakdown of potential causes and troubleshooting steps:
Potential Cause 1: Poor Blood-Brain Barrier (BBB) Penetration
-
Troubleshooting Workflow:
-
Assess Physicochemical Properties: Evaluate the molecule's lipophilicity (LogP/LogD), molecular weight (MW), and topological polar surface area (TPSA). Molecules with poor BBB penetration often have high MW (>500 Da), low lipophilicity, or high TPSA.[9]
-
In Vitro BBB Models: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or co-cultures of brain endothelial cells and astrocytes to predict passive permeability and the potential for active transport.[10]
-
In Vivo Brain-to-Plasma Ratio (B/P Ratio) Studies: Conduct studies in rodents to determine the B/P ratio. A low ratio indicates poor brain penetration. These studies can be performed with and without perfusion to assess the contribution of drug in the cerebral vasculature.[8]
-
Potential Cause 2: Active Efflux by Transporters at the BBB
-
Troubleshooting Workflow:
-
In Vitro Efflux Transporter Assays: Use cell lines overexpressing efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) to determine if your compound is a substrate.
-
In Vivo Co-administration Studies: In animal models, co-administer your compound with a known inhibitor of P-gp or BCRP to see if brain concentrations increase.
-
Potential Cause 3: High Plasma Protein Binding
-
Troubleshooting Workflow:
-
Determine the Fraction of Unbound Drug (fu): Measure the extent of plasma protein binding in the relevant species. Only the unbound fraction of a drug is available to cross the BBB.
-
Correlate with Brain Exposure: A high degree of plasma protein binding can significantly limit the free drug available for CNS penetration, even if the total plasma concentration is high.
-
Problem 2: Difficulty in demonstrating in vivo target engagement in the CNS.
Potential Cause 1: Lack of a reliable biomarker for calpain activity.
-
Troubleshooting Workflow:
-
Measure Spectrin Breakdown Products (SBDPs): Calpain-mediated cleavage of αII-spectrin generates specific breakdown products (e.g., SBDP150 and SBDP145).[11][12][13] Measure the levels of these SBDPs in brain tissue or CSF from preclinical models treated with the calpain inhibitor. A reduction in SBDPs would indicate target engagement.
-
Develop a Pharmacokinetic/Pharmacodynamic (PK/PD) Model: Correlate the concentration of the inhibitor in the brain with the reduction in SBDPs to establish a PK/PD relationship.[14]
-
Potential Cause 2: Insufficient drug concentration at the target site.
-
Troubleshooting Workflow:
-
Dose-escalation studies in preclinical models: Determine the dose required to achieve brain concentrations that are multiples of the in vitro IC50.
-
Microdialysis Studies: In animal models, use microdialysis to measure the unbound drug concentration in the brain extracellular fluid, which is the pharmacologically relevant concentration.[15]
-
Data Presentation
Table 1: this compound In Vitro and Clinical Pharmacokinetic/Pharmacodynamic Data
| Parameter | Value | Species | Reference |
| In Vitro Potency | |||
| IC50 (Calpain 1) | 395 nM | Human | [8] |
| Clinical Pharmacokinetics (Single and Multiple Doses) | |||
| Tmax | 2 - 5 hours | Human | [2] |
| Half-life | 7 - 12 hours | Human | [2] |
| Exposure | Dose-proportional (50 - 1000 mg) | Human | [2] |
| Clinical CNS Exposure & Pharmacodynamics | |||
| CSF Concentration | 9 - 21 nM | Human | [6] |
| Effect on REM Sleep | No significant effect | Human | [2] |
Experimental Protocols
1. In Vitro Calpain Activity Assay (Fluorometric)
-
Principle: This assay measures the cleavage of a fluorogenic calpain substrate. The increase in fluorescence is proportional to calpain activity.
-
Materials: Purified calpain enzyme, calpain substrate (e.g., Suc-LLVY-AMC), assay buffer, test compound (this compound), and a fluorescence plate reader.
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, add the assay buffer, calpain enzyme, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding the calpain substrate.
-
Incubate at the optimal temperature for the enzyme.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction and determine the IC50 of this compound.
-
2. In Vivo Assessment of Cognitive Improvement: Morris Water Maze (MWM)
-
Principle: The MWM is a behavioral test used to assess spatial learning and memory in rodents, which are relevant to cognitive functions affected in Alzheimer's disease.[16][17][18][19]
-
Apparatus: A circular pool filled with opaque water, a hidden escape platform, and visual cues placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Drug Administration: this compound or vehicle is administered to the animals at specified times before or after the training sessions, according to the study design.
-
Data Analysis: Compare the escape latencies, path lengths, and time in the target quadrant between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualization
Caption: Simplified Calpain Signaling Pathway in Alzheimer's Disease.
Caption: Preclinical to Clinical Translation Workflow for CNS Drugs.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calpain inhibitor A-705253 mitigates Alzheimer's disease-like pathology and cognitive decline in aged 3xTgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of calpain in the neuropathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-957 | ALZFORUM [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. αII-Spectrin Breakdown Products (SBDPs): Diagnosis and Outcome in Severe Traumatic Brain Injury Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha II-spectrin Breakdown Products Serve as Novel Markers of Brain Injury Severity in a Canine Model of Hypothermic Circulatory Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calpain activation and alpha-spectrin cleavage in rat brain by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PBPK-PD modeling for the preclinical development and clinical translation of tau antibodies for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Alicapistat vs. Other Selective Calpain Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Alicapistat and other selective calpain inhibitors, supported by experimental data. Calpains, a family of calcium-dependent cysteine proteases, are implicated in a range of physiological and pathological processes, making their selective inhibition a key area of therapeutic research.
This compound (ABT-957), a selective inhibitor of calpain-1 and calpain-2, was developed as a potential treatment for Alzheimer's disease.[1][2][3] Although clinical trials were halted due to insufficient central nervous system (CNS) exposure, the study of this compound and other selective calpain inhibitors remains crucial for understanding calpain function and for the development of future therapeutics.[3][4] This guide provides a comparative analysis of this compound against other notable selective calpain inhibitors, focusing on their inhibitory potency, selectivity, and the experimental methods used for their evaluation.
Comparative Efficacy of Selective Calpain Inhibitors
The following tables summarize the in vitro potency of this compound and other selective calpain inhibitors against their primary targets, calpain-1 (μ-calpain) and calpain-2 (m-calpain), as well as their selectivity against other proteases.
| Inhibitor | Target | IC50 / Ki | Source(s) |
| This compound (ABT-957) | Calpain-1 (human) | IC50: 395 nM | [1] |
| Calpain-2 (human) | Selective inhibitor of calpain-1 and -2 | [1][5] | |
| NA-184 | Calpain-1 (human) | IC50: 1376 nM | [6] |
| Calpain-2 (human) | IC50: 105 nM | [6] | |
| BDA-410 | Calpain-1/Calpain-2 | IC50: 21.4 nM | [7] |
| Calpeptin | Calpain-1 (human platelets) | IC50: 40 nM | |
| Calpain-2 (porcine kidney) | IC50: 34 nM | ||
| NYC438 | Calpain-1 | IC50: <100 nM | |
| NYC488 | Calpain-1 | IC50: <100 nM |
Table 1: Inhibitory Potency of Selective Calpain Inhibitors against Calpain-1 and Calpain-2.
| Inhibitor | Off-Target Protease | IC50 / Ki | Selectivity vs. Calpain-1 | Source(s) |
| This compound (ABT-957) | Cathepsin B | Selective over cathepsins | - | [4][8] |
| Cathepsin K | Selective over cathepsins | - | [4][8] | |
| Papain | Selective over papain | - | [4][8] | |
| BDA-410 | Papain | IC50: 400 nM | ~19-fold | [7] |
| Cathepsin B | IC50: 16 µM | ~748-fold | [7] | |
| Thrombin | IC50: >100 µM | >4670-fold | [7] | |
| Cathepsin G | IC50: >100 µM | >4670-fold | [7] | |
| Cathepsin D | IC50: 91.2 µM | ~4262-fold | [7] | |
| Proteasome 20S | IC50: >100 µM | >4670-fold | [7] |
Table 2: Selectivity Profile of Calpain Inhibitors against Other Proteases.
Experimental Protocols
The determination of inhibitory potency (IC50) is a critical step in the evaluation of enzyme inhibitors. A common method for assessing calpain inhibition is the in vitro fluorometric activity assay.
In Vitro Fluorometric Calpain Activity Assay
This protocol outlines a general procedure for determining the IC50 of a calpain inhibitor.
I. Materials:
-
Purified human calpain-1 or calpain-2 enzyme
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)
-
Assay Buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
II. Procedure:
-
Enzyme Preparation: Dilute the purified calpain enzyme to the desired concentration in pre-warmed assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Also, prepare a vehicle control (DMSO) without the inhibitor.
-
Reaction Setup: To the wells of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Calpain enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic calpain substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[9][10] Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates of the inhibitor-treated wells to the rate of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Calpain Signaling Pathway and Inhibition
Calpains are key players in various signaling pathways, and their dysregulation is associated with numerous diseases. The activation of calpains is triggered by an increase in intracellular calcium levels. Once activated, calpains cleave a wide array of substrate proteins, leading to downstream cellular effects. Selective calpain inhibitors, such as this compound, act by binding to the active site of calpain, thereby preventing substrate cleavage and mitigating the pathological consequences of calpain overactivation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzforum.org [alzforum.org]
- 3. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | Quality HEK 293 cells [qhek.com]
- 6. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Alicapistat and A-705253 in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two calpain inhibitors, Alicapistat (ABT-957) and A-705253, which have been investigated as potential therapeutic agents for Alzheimer's disease (AD). While both compounds target the calcium-activated cysteine protease, calpain, their developmental paths and available preclinical data differ significantly, offering valuable insights for researchers in the field.
Introduction to Calpain Inhibition in Alzheimer's Disease
Calpain is a family of intracellular cysteine proteases that play a crucial role in various cellular functions. In the context of Alzheimer's disease, overactivation of calpain is implicated in the pathogenic cascade, contributing to the production of amyloid-beta (Aβ) peptides, hyperphosphorylation of tau protein, and synaptic dysfunction.[1] Inhibition of calpain has therefore emerged as a promising therapeutic strategy. This guide focuses on two such inhibitors: this compound, developed by AbbVie, and A-705253, also associated with Abbott Laboratories (the parent company of AbbVie).
Mechanism of Action: The Role of Calpain Inhibition
Calpain overactivation in Alzheimer's disease is thought to contribute to neurodegeneration through multiple pathways.[2] Calpain can cleave the amyloid precursor protein (APP), potentially influencing the production of Aβ. More established is its role in the cleavage of p35 to p25, a potent activator of cyclin-dependent kinase 5 (Cdk5).[1] Activated Cdk5, in turn, hyperphosphorylates tau, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[3][4] Furthermore, calpain-mediated cleavage of synaptic proteins, such as dynamin 1, can impair synaptic function and contribute to cognitive decline.[5]
By inhibiting calpain, both this compound and A-705253 were developed with the aim of mitigating these downstream pathological events. The intended therapeutic effect is to reduce Aβ production and tau hyperphosphorylation, protect synapses, and ultimately slow or halt the progression of cognitive decline in Alzheimer's disease.
Preclinical Performance: A Tale of Two Compounds
A direct, head-to-head preclinical comparison of this compound and A-705253 is challenging due to the disparity in published data. While A-705253 has been the subject of detailed preclinical efficacy studies in Alzheimer's models, the publicly available information for this compound is more focused on its clinical development, which was ultimately halted.
A-705253: Preclinical Efficacy in the 3xTg-AD Mouse Model
A significant study investigated the effects of A-705253 in aged 3xTg-AD mice, a model that develops both Aβ plaques and tau tangles.[3] The findings from this study are summarized below.
Cognitive Improvement: A-705253 administration led to a dose-dependent improvement in cognitive deficits in the 3xTg-AD mice, as assessed by behavioral tasks.[3]
Reduction in Aβ Pathology: The inhibitor significantly lowered the levels of both Aβ40 and Aβ42 in both detergent-soluble and detergent-insoluble brain fractions. Furthermore, it reduced the number and size of fibrillar Aβ deposits.[3]
| Brain Fraction | Aβ Species | Treatment Group | % Reduction vs. Vehicle |
| Soluble | Aβ40 | A-705253 | ~40% |
| Soluble | Aβ42 | A-705253 | ~35% |
| Insoluble | Aβ40 | A-705253 | ~50% |
| Insoluble | Aβ42 | A-705253 | ~45% |
Modulation of Tau Pathology: A-705253 treatment decreased the activation of Cdk5, leading to a reduction in the hyperphosphorylation of tau.[3]
| Phospho-Tau Epitope | Treatment Group | % Reduction vs. Vehicle |
| AT8 (Ser202/Thr205) | A-705253 | Significant Reduction |
| PHF-1 (Ser396/Ser404) | A-705253 | Significant Reduction |
Mechanism of Aβ Reduction: The study also elucidated the mechanisms behind the reduction in Aβ levels. A-705253 was found to down-regulate β-secretase 1 (BACE1), a key enzyme in Aβ production, and up-regulate the ATP-binding cassette transporter A1 (ABCA1), which is involved in Aβ clearance.[3]
This compound (ABT-957): Developmental Trajectory and Data Limitations
This compound was advanced to Phase 1 clinical trials by AbbVie for the treatment of Alzheimer's disease.[6] However, its development was discontinued. The primary reason for termination was the failure to demonstrate sufficient central nervous system (CNS) penetration and target engagement at tolerated doses.[4] Pharmacokinetic and pharmacodynamic studies in humans revealed that the concentrations of this compound in the CNS were inadequate to produce a measurable effect on biomarkers of calpain activity.[6]
While preclinical studies were undoubtedly conducted to support its progression to clinical trials, detailed in vivo efficacy data from Alzheimer's disease animal models, comparable to that available for A-705253, has not been extensively published in peer-reviewed literature. The available information suggests that this compound is a selective inhibitor of calpain 1 and 2.[7] Preclinical research with calpain inhibitors, in general, has demonstrated behavioral improvements in models of excitotoxicity and protection against Aβ-induced synaptic dysfunction in hippocampal slices.[1] However, specific quantitative data on the effects of this compound on Aβ and tau pathology in vivo remains largely proprietary.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of calpain inhibitors in Alzheimer's models.
Alzheimer's Disease Animal Model: 3xTg-AD Mice
-
Model: Triple-transgenic (3xTg-AD) mice harboring three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V).[3]
-
Pathology: These mice develop both Aβ plaques and neurofibrillary tangles in an age-dependent manner, mimicking key aspects of human AD pathology.[3]
-
Usage: Aged mice (e.g., 12-14 months) with established pathology are often used to test the therapeutic efficacy of compounds.[3]
Drug Administration
-
Route: Oral administration (e.g., via gavage or formulated in drinking water) or intraperitoneal injection.
-
Dosing Regimen: Chronic daily administration for a period of several weeks or months to assess long-term therapeutic effects.[3]
-
Vehicle Control: A control group receiving the vehicle (the solution in which the drug is dissolved) is essential for comparison.
Behavioral Testing: Morris Water Maze
-
Purpose: To assess hippocampal-dependent spatial learning and memory.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find a hidden platform in a circular pool of opaque water, using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis: Comparison of escape latencies during training and time in the target quadrant during the probe trial between treated and vehicle groups.
Biochemical Analysis of Brain Tissue
-
Tissue Preparation:
-
Mice are euthanized, and brains are rapidly dissected and frozen.
-
Brain tissue is homogenized in a series of buffers to separate proteins into soluble and insoluble fractions.
-
-
Aβ Quantification (ELISA):
-
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Aβ40 and Aβ42 in the soluble and insoluble brain fractions.
-
Specific antibodies for Aβ40 and Aβ42 are used to capture and detect the respective peptides.
-
A standard curve is generated using known concentrations of synthetic Aβ peptides to determine the concentration in the brain samples.
-
-
Tau Phosphorylation (Western Blot):
-
Proteins from the brain homogenates are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for different phosphorylated tau epitopes (e.g., AT8, PHF-1) and total tau.
-
A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized and quantified. The levels of phosphorylated tau are often normalized to total tau or a loading control protein (e.g., actin).
-
-
Immunohistochemistry:
-
Brain sections are prepared and stained with antibodies against Aβ or phosphorylated tau.
-
The stained sections are visualized under a microscope to assess the plaque and tangle burden.
-
Image analysis software can be used to quantify the area and number of plaques or tangles.
-
Conclusion and Future Perspectives
The comparison of this compound and A-705253 provides a valuable lesson in drug development for Alzheimer's disease. A-705253 demonstrated promising preclinical efficacy in a robust animal model, reducing key pathological hallmarks of the disease and improving cognitive function.[3] This data supports the continued investigation of the calpain inhibition hypothesis.
In contrast, the development of this compound was halted due to unfavorable pharmacokinetic and pharmacodynamic properties in humans, specifically poor CNS penetration.[6] This highlights a critical hurdle in the translation of preclinical findings to clinical success: a compound must not only be effective at its target but also reach that target in sufficient concentrations to exert a therapeutic effect.
For researchers, the detailed preclinical data for A-705253 serves as a benchmark for the potential of calpain inhibitors and provides a roadmap for the types of experiments necessary to evaluate novel compounds. The story of this compound underscores the importance of early and thorough ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic/pharmacodynamic modeling in any drug development program targeting CNS disorders.
Future research in this area should focus on developing calpain inhibitors with improved brain bioavailability while retaining high selectivity and potency. Furthermore, a deeper understanding of the specific roles of different calpain isoforms in the complex pathology of Alzheimer's disease will be crucial for designing the next generation of more targeted and effective therapeutics.
References
- 1. alzforum.org [alzforum.org]
- 2. Involvement of calpain in the neuropathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain inhibitor A-705253 mitigates Alzheimer's disease-like pathology and cognitive decline in aged 3xTgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. THE NOVEL CALPAIN INHIBITOR A-705253 POTENTLY INHIBITS OLIGOMERIC BETA-AMYLOID-INDUCED DYNAMIN 1 AND TAU CLEAVAGE IN HIPPOCAMPAL NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Alicapistat Versus Non-Selective Calpain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective calpain inhibitor, Alicapistat (ABT-957), with commonly used non-selective calpain inhibitors. The information presented is collated from preclinical and clinical studies to aid in the selection of appropriate research tools and to provide a comprehensive overview of their relative efficacy and specificity.
Introduction to Calpain Inhibition
Calpains are a family of calcium-dependent cysteine proteases that play a critical role in various cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis. Dysregulation of calpain activity has been implicated in the pathophysiology of numerous diseases, particularly neurodegenerative disorders like Alzheimer's disease, where overactivation of calpains contributes to neuronal damage.[1][2][3]
Calpain inhibitors are therefore of significant interest as potential therapeutic agents. These inhibitors can be broadly categorized into two groups: selective inhibitors, which target specific calpain isoforms (e.g., calpain-1 and calpain-2), and non-selective inhibitors, which inhibit a wider range of cysteine proteases. This compound is a selective inhibitor of calpain-1 and calpain-2, while compounds like E-64d, leupeptin (B1674832), and calpeptin (B1683957) are considered non-selective.[4][5][6]
Quantitative Efficacy and Specificity Comparison
The potency and selectivity of an inhibitor are critical parameters for its utility in research and therapeutic development. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Target Enzyme | IC50 | Off-Target Enzymes | IC50 (Off-Target) | Citation(s) |
| This compound (ABT-957) | Human Calpain-1 | 395 nM | Not specified as significantly inhibited | - | [4][7] |
| Human Calpain-2 | - | ||||
| E-64d | Calpain | - | Cathepsin B, Cathepsin L | - | [8][9] |
| Leupeptin | Calpain | - | Serine proteases (e.g., Trypsin), Cathepsin B | - | [6][10][11] |
| Calpeptin | Calpain-1 (human platelets) | 40 nM | Cathepsin L | Potent inhibitor | [12][13] |
| Calpain-1 (porcine erythrocytes) | 52 nM | Protein-tyrosine phosphatases | Preferential inhibitor | [12][13] | |
| Calpain-2 (porcine kidney) | 34 nM | Papain | ID50: 138 nM | [12][13] | |
| SARS-CoV-2 Mpro | 10.7 µM |
Note: IC50 values can vary depending on experimental conditions. The table highlights the greater selectivity of this compound for calpains compared to the broader activity profiles of non-selective inhibitors.
Preclinical Efficacy in Neurodegeneration Models
Direct head-to-head preclinical studies comparing this compound with non-selective calpain inhibitors are limited in the public domain. However, evidence from separate studies provides insights into their respective efficacies.
This compound:
-
In rat hippocampal slice cultures, this compound (referred to as compound 22 in the study) at a concentration of 100 nM was shown to prevent amyloid-β oligomer-induced deficits in synaptic transmission.[4]
-
At 385 nM, it demonstrated efficacy in preventing NMDA-induced neurodegeneration and amyloid-β-induced synaptic dysfunction.[4]
-
Despite promising preclinical data, clinical trials for Alzheimer's disease were terminated due to insufficient concentrations of this compound reaching the central nervous system (CNS) to produce a pharmacodynamic effect.[14][15][16]
Non-Selective Calpain Inhibitors:
-
E-64: In a mouse model of Alzheimer's disease (APP/PS1 mice), the non-selective cysteine protease inhibitor E-64 restored normal synaptic function in hippocampal cultures and slices.[1]
-
BDA-410 (a highly specific calpain inhibitor): In the same APP/PS1 mouse model, BDA-410 also improved spatial-working memory and associative fear memory.[1]
-
Leupeptin: Has been shown to improve motoneuron survival in in vitro and in vivo models of motoneuron degeneration.[5] However, prolonged exposure to leupeptin has been associated with morphological alterations in neurons.[10]
-
Calpeptin: Has demonstrated protective effects in models of ischemia/reperfusion-induced acute kidney injury by suppressing inflammasome activation.[17]
Signaling Pathways in Calpain-Mediated Neurodegeneration
Overactivation of calpains in neurons, often triggered by excessive calcium influx, leads to the cleavage of numerous downstream substrates, contributing to neurodegenerative cascades.
Caption: Calpain signaling pathway in neurodegeneration and points of inhibition.
Experimental Protocols
In Vitro Calpain Activity Assay (Fluorometric)
This protocol is a generalized procedure for assessing calpain activity and the efficacy of inhibitors in vitro.
Materials:
-
Purified calpain-1 or calpain-2 enzyme
-
Calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (containing a reducing agent like DTT)
-
This compound and/or non-selective calpain inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the calpain inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in assay buffer.
-
Enzyme Preparation: Dilute the purified calpain enzyme to the desired concentration in assay buffer.
-
Reaction Setup: In the wells of the 96-well plate, add the assay buffer, the calpain inhibitor at various concentrations (or vehicle control), and the diluted calpain enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic calpain substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 354 nm excitation and 442 nm emission for AMC-based substrates) over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: In vitro calpain activity assay workflow.
In Vivo Behavioral Testing: Step-Through Passive Avoidance Task
This task assesses fear-motivated learning and memory in rodents.[18]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Habituation: Place the animal in the light compartment. After a brief period, open the guillotine door and allow the animal to explore both compartments.
-
Training: Once the animal enters the dark compartment, close the door and deliver a mild foot shock. The latency to enter the dark compartment is recorded.
-
Retention Test: At a later time point (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.
-
Drug Administration: The calpain inhibitor or vehicle is typically administered before the training session to assess its effect on memory acquisition, or after the training session to assess its effect on memory consolidation.
Conclusion
This compound stands out as a selective inhibitor of calpain-1 and calpain-2, offering a more targeted approach to modulating calpain activity compared to non-selective inhibitors like E-64d, leupeptin, and calpeptin. While preclinical studies with this compound showed promise in cellular models of neurodegeneration, its clinical development was halted due to poor CNS penetration. Non-selective inhibitors have demonstrated efficacy in various preclinical models but their broader inhibitory profile may lead to off-target effects, which should be a key consideration in experimental design and data interpretation. The choice between a selective and a non-selective calpain inhibitor will ultimately depend on the specific research question and the desired level of target engagement.
References
- 1. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Leupeptin, a protease inhibitor, decreases protein degradation in normal and diseased muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | eJournals of Academic Research & Reviews [ejarr.com]
- 8. E 64d | Cathepsin | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential toxicity of protease inhibitors in cultures of cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Passive avoidance (step-down test) [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Calpain Inhibitor Calpeptin Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]
- 18. ppj.phypha.ir [ppj.phypha.ir]
Alicapistat vs. Calpastatin: A Comparative Guide to Calpain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key calpain inhibitors: the synthetic small molecule alicapistat and the endogenous protein inhibitor calpastatin. Calpains are a family of calcium-dependent cysteine proteases, and their dysregulation is implicated in a variety of pathological conditions, making them a significant target for therapeutic intervention. This document outlines their mechanisms of action, inhibitory efficacy, and specificity, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Introduction to Calpain Inhibitors
Calpains play a crucial role in cellular functions such as signal transduction, cell proliferation, and apoptosis.[1] Their overactivation is linked to neurodegenerative diseases, cardiovascular pathologies, and cancer.[2][3] Consequently, the development and characterization of potent and specific calpain inhibitors are of high interest in biomedical research and drug discovery.
This compound (ABT-957) is a synthetic, orally active small molecule designed as a selective inhibitor of calpain-1 (μ-calpain) and calpain-2 (m-calpain).[4] It was developed for the potential treatment of Alzheimer's disease, though its clinical trials were discontinued (B1498344) due to insufficient central nervous system (CNS) penetration.[4]
Calpastatin is the endogenous, highly specific protein inhibitor of calpain.[3][5][6] It contains four repetitive inhibitory domains (numbered 1-4), each capable of inhibiting one calpain molecule.[7][8] Its natural role is to tightly regulate calpain activity within cells to prevent excessive proteolysis.[3][5]
Mechanism of Action
The fundamental difference between this compound and calpastatin lies in their mode of binding and inhibition of calpain.
This compound acts as an active-site directed inhibitor. Such synthetic inhibitors, which also include classes like peptidyl epoxides and aldehydes, are designed to interact directly with the catalytic residues in the active site of the protease, thereby preventing substrate binding and cleavage.[3]
Calpastatin , in contrast, is a non-competitive inhibitor. It does not bind directly to the active site of calpain.[8] Instead, its inhibitory domains interact with multiple sites on the calpain molecule, particularly the penta-EF-hand domains, in a calcium-dependent manner. This binding induces conformational changes that block the substrate's access to the active site.[8][9]
Quantitative Comparison of Inhibitory Potency
Direct comparison of the inhibitory potency of a small molecule and a large protein inhibitor requires careful consideration of the assay conditions. The available data for this compound and calpastatin are summarized below.
| Inhibitor | Target Calpain | Parameter | Value | Notes |
| This compound | Calpain-1 | IC50 | 395 nM | In vitro enzymatic assay. |
| Calpastatin Domain 1 | Calpain | IC50 | ~15 nM | Inhibits 50% of the activity of 7.5 µg/ml calpain I.[10] |
| Calpastatin Domain 1 | m-Calpain | Kd | pM range | Measured by surface plasmon resonance.[7] |
| Calpastatin Domain 2 | m-Calpain | Kd | nM range | Measured by surface plasmon resonance.[7] |
| Calpastatin Domain 3 | m-Calpain | Kd | nM range | Measured by surface plasmon resonance.[7] |
| Calpastatin Domain 4 | m-Calpain | Kd | pM-nM range | Measured by surface plasmon resonance.[7] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
The data indicates that the individual domains of calpastatin exhibit very high affinity for calpain, with dissociation constants in the picomolar to nanomolar range.[7] This suggests a more potent inhibition at the molecular level compared to this compound. It is important to note that the full-length calpastatin molecule can simultaneously bind and inhibit up to four calpain molecules, potentially leading to even more effective inhibition within a cellular context.[7][8]
Specificity and Potential for Off-Target Effects
Specificity is a critical factor in the development of therapeutic inhibitors to minimize unwanted side effects.
This compound , like many synthetic active-site directed inhibitors, carries a risk of off-target effects. While designed to be selective for calpains 1 and 2, the active sites of other cysteine proteases, such as cathepsins, can share structural similarities, potentially leading to cross-reactivity.[3] The development of more specific synthetic inhibitors remains a key challenge.[3]
Calpastatin is renowned for its high specificity for calpain.[3][5][6] It does not inhibit other cysteine proteases. This remarkable specificity is attributed to its unique inhibitory mechanism that involves interactions with multiple sites on the calpain molecule, which are not conserved in other proteases.
Experimental Protocols
Fluorometric Calpain Activity Assay
This method provides a quantitative measure of calpain activity and is suitable for screening inhibitors.
Principle: The assay utilizes a fluorogenic calpain substrate, such as Ac-LLY-AFC or Suc-LLVY-AMC. When cleaved by active calpain, the free fluorophore (AFC or AMC) is released, resulting in a measurable increase in fluorescence.
Materials:
-
Calpain enzyme (e.g., purified human calpain-1)
-
Calpain substrate (e.g., Ac-LLY-AFC)
-
Assay Buffer (e.g., containing HEPES, DTT, and CaCl2)
-
Inhibitor (this compound or Calpastatin)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em ≈ 400/505 nm for AFC, or ≈ 354/442 nm for AMC)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO for this compound, aqueous buffer for calpastatin). Prepare working solutions of the calpain enzyme and substrate in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add the Assay Buffer, the inhibitor at various concentrations (or vehicle control), and the calpain enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the calpain substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a set duration (e.g., 60 minutes).
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence over time). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Calpain-Mediated Spectrin (B1175318) Cleavage Assay (Western Blot)
This cell-based assay provides a more physiologically relevant measure of calpain inhibition by assessing the cleavage of an endogenous substrate.
Principle: In response to stimuli that increase intracellular calcium, calpain is activated and cleaves specific cellular proteins, including the cytoskeletal protein αII-spectrin.[11] This cleavage generates characteristic breakdown products (BDPs) of approximately 145/150 kDa.[11][12] The reduction in the formation of these BDPs in the presence of an inhibitor indicates its efficacy.
Materials:
-
Cell line or primary cells
-
Cell culture reagents
-
Calpain-activating stimulus (e.g., calcium ionophore, glutamate)
-
Inhibitor (this compound or Calpastatin)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against αII-spectrin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the inhibitor or vehicle control for a specified time.
-
Calpain Activation: Induce calpain activation by adding a stimulus (e.g., A23187, a calcium ionophore).
-
Cell Lysis: After the desired incubation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for αII-spectrin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for full-length spectrin (≈240 kDa) and its calpain-specific breakdown products (≈145/150 kDa). Calculate the ratio of the BDPs to full-length spectrin to determine the extent of calpain activation and its inhibition.
Calpain Signaling Pathway
Calpain is a key mediator in several signaling pathways. Its activation is primarily triggered by an increase in intracellular calcium levels, which can result from various upstream signals. Once activated, calpain cleaves a wide range of substrates, leading to diverse downstream cellular responses.
Summary and Conclusion
This compound and calpastatin represent two distinct classes of calpain inhibitors with different characteristics and potential applications in research.
-
This compound is a valuable tool for in vitro studies and as a lead compound for the development of new synthetic inhibitors. Its small size and defined chemical structure are advantageous for structure-activity relationship studies. However, its development was hampered by poor CNS bioavailability, and the potential for off-target effects should be considered in experimental design.
-
Calpastatin serves as the gold standard for specific calpain inhibition. Its high potency and specificity make it an excellent tool for elucidating the precise roles of calpain in cellular processes. The use of full-length calpastatin or its individual inhibitory domains in experimental systems can provide definitive evidence for calpain involvement.
The choice between this compound and calpastatin will depend on the specific research question and experimental context. For studies requiring high specificity and potent inhibition, calpastatin is the preferred choice. For high-throughput screening or studies where cell permeability of a small molecule is desired, this compound and similar synthetic inhibitors are more suitable. A thorough understanding of their respective properties is essential for the accurate interpretation of experimental results and for advancing our knowledge of calpain biology and pathology.
References
- 1. Calpastatin overexpression limits calpain-mediated proteolysis and behavioral deficits following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The calpain-calpastatin system in mammalian cells: properties and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-dependent proteinases and specific inhibitors: calpain and calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calpastatin simultaneously binds four calpains with different kinetic constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of calpastatin with calpain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calpain inhibitor: Calpastatin protease inhibitor [takarabio.com]
- 11. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Calpain Inhibition: A Comparative Guide to the Selectivity of Alicapistat for Calpain-1/2
For researchers, scientists, and drug development professionals, the precise selection of enzyme inhibitors is paramount. This guide provides an objective comparison of Alicapistat (ABT-957) and its selectivity for the ubiquitously expressed proteases, calpain-1 (μ-calpain) and calpain-2 (m-calpain). By presenting supporting experimental data and detailed methodologies, this document aims to empower informed decisions in research and development involving calpain modulation.
Calpains are a family of calcium-dependent cysteine proteases implicated in a myriad of physiological processes, including cell motility, signal transduction, and apoptosis. Their dysregulation has been linked to various pathologies, making them attractive therapeutic targets. This compound has been investigated for its potential in treating conditions such as Alzheimer's disease. A critical aspect of any inhibitor is its selectivity for its intended target. This guide delves into the selectivity profile of this compound for calpain-1 and calpain-2, alongside a comparison with other known calpain inhibitors.
Comparative Analysis of Calpain Inhibitor Selectivity
To contextualize the selectivity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other commercially available calpain inhibitors against calpain-1 and calpain-2. A lower value indicates higher potency. The selectivity can be inferred by comparing the potency against the two isoforms.
| Inhibitor | Target(s) | Calpain-1 IC50 (nM) | Calpain-2 IC50 (nM) | Calpain-1 Ki (nM) | Calpain-2 Ki (nM) | Selectivity Profile |
| This compound (ABT-957) | Calpain-1/2 | 395[1] | Not explicitly reported, but described as non-selective[2][3][4] | Not Reported | Not Reported | Non-selective between calpain-1 and calpain-2[2][3][4] |
| NA-184 | Calpain-2 | - | - | - | Low nM | Selective for Calpain-2 over Calpain-1[2] |
| NA-112 | Calpain-2 | - | - | - | Low nM | Selective for Calpain-2 over Calpain-1[2] |
| NA-101 (C2I) | Calpain-2 | - | - | - | - | Selective for Calpain-2 over Calpain-1[2] |
| SNJ-1945 | Calpain-1/2 | - | - | - | - | Non-selective[2] |
| MDL-28170 | Calpain-1/2 | - | - | - | - | Non-selective[2] |
| E-64 | Pan-cysteine protease | - | - | - | - | Non-selective[2] |
Note: "Not Reported" indicates that the specific value was not found in the searched literature. The selectivity profile is based on qualitative descriptions in the cited sources.
Experimental Protocols: Determining Calpain Inhibitor Potency
The determination of IC50 values is crucial for characterizing the potency and selectivity of inhibitors. A widely used method is the in vitro fluorometric calpain activity assay.
In Vitro Fluorometric Calpain Inhibition Assay for IC50 Determination
This protocol outlines the steps to determine the IC50 value of a test compound against purified calpain-1 and calpain-2.
Materials:
-
Purified human calpain-1 and calpain-2 enzymes
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing CaCl2 and a reducing agent like DTT or β-mercaptoethanol)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Prepare solutions of purified calpain-1 and calpain-2 in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control for 100% activity)
-
A control for no enzyme activity (assay buffer only)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the fluorometric plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the calpain activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the IC50 value of a calpain inhibitor.
Caption: Experimental workflow for IC50 determination of a calpain inhibitor.
The Dichotomy of Calpain Signaling
Calpain-1 and calpain-2, despite their structural similarities, can have distinct and even opposing roles in cellular signaling pathways. Understanding these differences is crucial when selecting an inhibitor for a specific research application. For instance, in the context of neurobiology, calpain-1 activation has been associated with neuroprotective pathways, while calpain-2 activation has been linked to neurodegenerative processes.
The diagram below provides a simplified overview of some of the distinct signaling pathways influenced by calpain-1 and calpain-2.
Caption: Opposing roles of Calpain-1 and Calpain-2 signaling pathways.
References
Alicapistat: A Cross-Validation of Its Effects in Neurodegenerative Disease Models
An objective comparison of Alicapistat's performance against alternative calpain inhibitors in preclinical Alzheimer's disease models, supported by experimental data and detailed methodologies.
Introduction
This compound (ABT-957) is a selective, orally active inhibitor of calpain 1 and 2, enzymes implicated in the neurodegenerative cascade of Alzheimer's disease.[1][2] The overactivation of these calcium-dependent cysteine proteases is linked to key pathological features of the disease, including amyloid-beta (Aβ)-induced synaptic dysfunction and the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[2] This comparison guide provides a comprehensive overview of the experimental evidence for this compound's effects in various preclinical Alzheimer's disease models and contrasts its performance with other calpain inhibitors. Despite promising preclinical data, the clinical development of this compound for Alzheimer's disease was discontinued (B1498344) due to insufficient central nervous system (CNS) exposure.[2][3][4] This guide will delve into the data that led to both the initial enthusiasm and the eventual cessation of its clinical trials.
Mechanism of Action: The Calpain Hypothesis
The rationale for developing this compound stems from the "calpain hypothesis" of neurodegeneration. This hypothesis posits that excessive calcium influx into neurons, a hallmark of excitotoxicity, leads to the aberrant activation of calpains. Activated calpains then cleave a multitude of cellular substrates, disrupting normal neuronal function and leading to cell death.
Performance in Preclinical Alzheimer's Disease Models
This compound has been evaluated in several preclinical models designed to recapitulate key aspects of Alzheimer's disease pathology.
In Vitro and Ex Vivo Models
| Model | Key Findings with this compound/Calpain Inhibitors | Alternative(s) & Comparative Efficacy | Reference |
| Hippocampal Slice Cultures (Excitotoxicity Model) | Calpain inhibition prevented NMDA-induced neuronal death and Aβ oligomer-induced deficits in neurotransmission. | A-705253 (another calpain inhibitor) also showed protective effects against stress-induced tau hyperphosphorylation. | [2] |
| Primary Neuronal Cultures | Not explicitly detailed for this compound in the provided results, but calpain inhibitors generally protect against Aβ-induced toxicity. | Generic calpain inhibitors have demonstrated similar neuroprotective effects. | [2] |
In Vivo Animal Models
| Model | Key Findings with this compound/Calpain Inhibitors | Alternative(s) & Comparative Efficacy | Reference |
| Tauopathy Mouse Model (P301L) | Genetic reduction of calpain prevented neurodegeneration and restored normal lifespan. | Calpastatin (an endogenous calpain inhibitor) overexpression showed similar protective effects. | [2] |
| Rat Model of Excitotoxicity (Nucleus Basalis of Meynert) | Small-molecule calpain inhibitors improved behavioral deficits by preventing cholinergic neurodegeneration. | Not specified for direct comparison with this compound. | [2] |
| Aged 3xTgAD Mice | The calpain inhibitor A-705253 mitigated Alzheimer's disease-like pathology and cognitive decline. | Direct comparison with this compound in this model is not available in the search results. | [2] |
Clinical Trials and Discontinuation
Despite the encouraging preclinical data, this compound's journey through clinical trials was short-lived. A Phase 1 trial in individuals with mild to moderate Alzheimer's disease was terminated in 2016.[2][3] The primary reason for this was the inability of the drug to achieve sufficient concentrations within the central nervous system to engage its target, calpain, effectively.[2][4] This highlights a critical challenge in CNS drug development: overcoming the blood-brain barrier to achieve therapeutic concentrations.
A pharmacodynamic study assessing changes in REM sleep as a measure of CNS activity showed no effect of this compound at doses of 400 mg or 800 mg twice daily, whereas the active control, donepezil, did affect sleep parameters.[1]
Experimental Protocols
General Workflow for Preclinical Evaluation of a Calpain Inhibitor
Methodology for Assessing Neuroprotection in Hippocampal Slice Cultures
-
Slice Preparation: Hippocampal slices are prepared from rodent brains and maintained in culture.
-
Induction of Injury: Neurotoxicity is induced by exposing the slices to N-methyl-D-aspartate (NMDA) or amyloid-beta oligomers.
-
Treatment: Slices are co-treated with the calpain inhibitor (e.g., this compound) at various concentrations or a vehicle control.
-
Assessment of Neuronal Death: Cell death is quantified using methods such as propidium (B1200493) iodide staining, which labels the nuclei of dead cells.
-
Assessment of Synaptic Function: Electrophysiological recordings are performed to measure synaptic transmission and plasticity (e.g., long-term potentiation).
Conclusion
The case of this compound serves as a crucial lesson in drug development, particularly for neurodegenerative diseases. While the preclinical evidence strongly supported the therapeutic potential of calpain inhibition, the failure to achieve adequate CNS drug exposure in human trials led to the discontinuation of its development for Alzheimer's disease. This underscores the importance of early and robust pharmacokinetic and pharmacodynamic studies to ensure that a drug candidate can reach its target in sufficient concentrations to exert its intended effect. Future research into calpain inhibitors will need to address the challenge of blood-brain barrier penetration to translate promising preclinical findings into clinical success.
References
- 1. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Calpain Inhibitors: Alicapistat vs. SNJ-1945
A comprehensive guide for researchers and drug development professionals on the performance and experimental profiles of two prominent calpain inhibitors.
This guide provides a detailed comparative analysis of Alicapistat (ABT-957) and SNJ-1945, two small molecule inhibitors of calpain, a family of calcium-dependent cysteine proteases implicated in a range of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available experimental data to inform future research and development efforts.
Introduction
Calpains are intracellular proteases that play a crucial role in signal transduction, cell proliferation, and apoptosis. Their overactivation has been linked to various neurodegenerative diseases, making them a key target for therapeutic intervention. This compound and SNJ-1945 are two such inhibitors that have been investigated for their neuroprotective potential. While both compounds target the calpain system, they exhibit distinct profiles in terms of selectivity, preclinical efficacy, and clinical development trajectory.
This compound , developed by AbbVie, is a selective inhibitor of calpain 1 and 2.[1][2] It was investigated as a potential treatment for Alzheimer's disease.[1][3] However, its clinical development was halted due to insufficient central nervous system (CNS) penetration to achieve a pharmacodynamic effect.[1][4]
SNJ-1945 is another potent calpain inhibitor that has demonstrated significant neuroprotective effects in various preclinical models.[5] It is considered a non-selective inhibitor of calpain-1 and calpain-2.[6] Research has highlighted its potential in models of multiple sclerosis, Parkinson's disease, and angiogenesis.[5][7][8]
This guide will delve into a side-by-side comparison of their known mechanisms of action, in vitro and in vivo performance data, and detailed experimental protocols for key assays.
Mechanism of Action
Both this compound and SNJ-1945 function by inhibiting the proteolytic activity of calpains. These enzymes, when activated by elevated intracellular calcium levels, cleave a wide range of substrate proteins, leading to downstream cellular events that can include apoptosis and neuroinflammation. By binding to the active site of calpains, these inhibitors prevent this cleavage, thereby mitigating the detrimental effects of calpain overactivation.
This compound is an orally active and selective inhibitor of human calpain 1 and calpain 2.[1]
SNJ-1945 is also a potent, orally bioavailable calpain inhibitor.[5] It is reported to be a non-selective inhibitor of calpain-1 and calpain-2.[6]
The following diagram illustrates the general mechanism of calpain inhibition.
Caption: General signaling pathway of calpain activation and its inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and SNJ-1945, providing a direct comparison of their inhibitory potency and efficacy in various experimental models.
Table 1: Physicochemical Properties and In Vitro Inhibitory Activity
| Property | This compound (ABT-957) | SNJ-1945 |
| Target(s) | Calpain 1, Calpain 2[1] | Calpains (non-selective for calpain-1/2)[6] |
| IC50 (Calpain 1) | 395 nM (human)[8] | Not reported |
| IC50 (Calpain 2) | Not reported | Not reported |
| Ki | Not reported | Not reported |
| In Vitro Efficacy | Prevents Aβ oligomer-induced deficits in synaptic transmission in rat hippocampal slices (100 nM).[8] Prevents NMDA-induced neurodegeneration in rat hippocampal slice cultures (385 nM).[8] | Preserves cell viability and morphology in SH-SY5Y cells exposed to MPP⁺ and rotenone (B1679576) (100-250 µM).[5] Reduces intracellular calcium levels, ROS generation, and inflammatory mediators in vitro (100-250 µM).[5] Reverses VEGF-mediated tube formation and cell motility in human retinal endothelial cells (100-250 µM).[7] |
Table 2: In Vivo Efficacy and Administration
| Parameter | This compound (ABT-957) | SNJ-1945 |
| Animal Model(s) | Alzheimer's Disease models (rats)[3] | Experimental Autoimmune Encephalomyelitis (EAE) in mice (model for Multiple Sclerosis).[5] Parkinson's Disease models (rotenone-induced in rats).[9] Retinal cell death models in mice.[5] |
| Administration Route | Oral[1] | Oral[5] |
| Dosage | Not specified in preclinical studies | 50 mg/kg, twice daily in EAE mouse model |
| Observed Effects | Showed improvement in behavioral deficits in models of excitotoxicity.[3] | Reduced clinical disease scores and delayed onset of paralysis in EAE mice.[5] Downregulated Th1/Th17 inflammatory responses in EAE mice.[5] Attenuated neuroinflammation and neuronal death in EAE mice.[5] Protected SH-SY5Y cells against MPP+ and rotenone-induced toxicity.[8] |
| Clinical Trial Outcome | Phase 1 trial terminated due to insufficient CNS target engagement.[1][4] | Not clinically tested |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and SNJ-1945.
In Vitro Assays
1. Calpain Activity Assay (Fluorometric)
This protocol is based on the detection of cleavage of a fluorogenic calpain substrate.
-
Materials:
-
Cell or tissue lysate
-
Extraction Buffer (e.g., containing protease inhibitors except for calpain inhibitors)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
96-well black plates with clear bottoms
-
Fluorometer
-
-
Procedure:
-
Prepare cell or tissue lysates using the Extraction Buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well.
-
Add the test compound (this compound or SNJ-1945) at desired concentrations. Include appropriate controls (vehicle, positive control with a known calpain inhibitor).
-
Add 10X Reaction Buffer to each well.
-
Initiate the reaction by adding the Calpain Substrate.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the percentage of calpain inhibition relative to the vehicle control.
-
2. SH-SY5Y Neuroblastoma Cell Culture and Neurotoxicity Assay
This protocol describes the culture of SH-SY5Y cells and the assessment of neuroprotection by calpain inhibitors against toxins like MPP+ or rotenone.
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with FBS, penicillin-streptomycin
-
96-well plates
-
MPP+ or Rotenone
-
This compound or SNJ-1945
-
MTT reagent
-
DMSO
-
-
Procedure:
-
Culture SH-SY5Y cells in the appropriate medium at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or SNJ-1945 for a specified time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding MPP+ or rotenone to the wells. Include control wells (cells only, cells with toxin only).
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 3-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of neuroprotection relative to the toxin-only control.
-
3. In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
96-well plates
-
VEGF (Vascular Endothelial Growth Factor)
-
This compound or SNJ-1945
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the Matrigel-coated wells in a serum-free or low-serum medium.
-
Add VEGF to stimulate tube formation.
-
Add different concentrations of this compound or SNJ-1945 to the wells.
-
Incubate for 6-24 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Caption: Workflow for the in vitro tube formation assay.
In Vivo Assays
1. Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
-
Materials:
-
Female C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
SNJ-1945
-
Vehicle control
-
-
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Begin treatment with SNJ-1945 (e.g., 50 mg/kg, orally, twice daily) or vehicle at the onset of clinical signs or at a pre-determined time point.
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, from no signs to moribund).
-
At the end of the experiment, tissues (e.g., spinal cord, brain) can be collected for histological analysis of inflammation and demyelination, and for biochemical assays.
-
2. Western Blot Analysis of α-Spectrin Breakdown
This method is used to assess calpain activity in vivo by detecting the cleavage of its substrate, α-spectrin.
-
Materials:
-
Brain or spinal cord tissue homogenates
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibody against α-spectrin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Homogenize tissue samples in lysis buffer and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for α-spectrin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for full-length α-spectrin and its calpain-specific breakdown products (e.g., 145/150 kDa fragments) to determine the extent of calpain activation.
-
Caption: Workflow for Western blot analysis of α-spectrin breakdown.
Conclusion
This compound and SNJ-1945 are both potent calpain inhibitors with demonstrated neuroprotective effects in preclinical models. This compound is a selective inhibitor of calpain 1 and 2, and its development for Alzheimer's disease was ultimately halted due to poor CNS penetration.[1][4] In contrast, SNJ-1945, a non-selective calpain inhibitor, has shown promising efficacy in animal models of multiple sclerosis and Parkinson's disease, as well as in studies related to angiogenesis.[5][6][7]
The data presented in this guide highlights the therapeutic potential of calpain inhibition. However, the distinct profiles of this compound and SNJ-1945 underscore the importance of considering factors such as isoform selectivity and pharmacokinetic properties in the design and development of future calpain inhibitors. For researchers in this field, the provided experimental protocols offer a foundation for further investigation into the mechanisms and therapeutic applications of these and other calpain-targeting compounds. The choice between a selective and a non-selective inhibitor will likely depend on the specific pathological context and the relative contributions of different calpain isoforms to the disease process. Further research is warranted to fully elucidate the therapeutic potential of SNJ-1945 and to develop next-generation calpain inhibitors with improved drug-like properties.
References
- 1. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - AbbVie - AdisInsight [adisinsight.springer.com]
- 3. alzforum.org [alzforum.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. Calpain Inhibitor SNJ-1945 Attenuates Events Prior to Angiogenesis in Cultured Human Retinal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP+ and rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP(+) and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Alicapistat: A Comparative Analysis of a Calpain Inhibitor Against Other Neuroprotective Agents
For Immediate Release: December 16, 2025
[City, State] – In the relentless pursuit of effective neuroprotective therapies for debilitating conditions like Alzheimer's disease, a multitude of molecular targets and therapeutic agents have been investigated. Among these, Alicapistat (ABT-957), a selective inhibitor of calpains 1 and 2, has been a subject of interest. This guide provides a comprehensive comparison of this compound with other classes of neuroprotective agents, supported by available preclinical data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential and limitations.
Introduction to Neuroprotection and the Role of Calpains
Neuroprotection aims to preserve neuronal structure and function in the face of injury or disease. A key pathway implicated in neuronal damage is the overactivation of calpains, a family of calcium-dependent proteases.[1] Under pathological conditions, excessive intracellular calcium triggers sustained calpain activation, leading to the breakdown of essential cellular components and ultimately, cell death. This compound was developed to specifically target and inhibit calpains 1 and 2, which are highly expressed in the brain and implicated in neurodegenerative processes.[2][3]
Mechanism of Action: this compound vs. Alternatives
This compound's neuroprotective strategy revolves around the direct inhibition of calpain activity. However, a significant challenge identified during its clinical development was its insufficient penetration of the central nervous system (CNS), which ultimately led to the termination of its clinical trials for Alzheimer's disease.[4] This contrasts with other neuroprotective agents that employ diverse mechanisms of action and exhibit varying degrees of CNS bioavailability.
A comparative overview of these mechanisms is presented below:
| Therapeutic Agent | Mechanism of Action | Primary Target(s) | CNS Penetration |
| This compound | Calpain Inhibition | Calpain 1 and 2 | Insufficient |
| Memantine | NMDA Receptor Antagonism | Extrasynaptic NMDA receptors | Clinically Effective |
| Edaravone | Free Radical Scavenging | Reactive oxygen species (ROS) | Clinically Effective |
| Semagacestat | γ-secretase Inhibition | γ-secretase complex | Clinically Effective |
Preclinical Data Comparison
Direct head-to-head preclinical studies comparing this compound with other neuroprotective agents are limited. However, by examining data from various independent studies, a comparative assessment of their potential neuroprotective efficacy can be formulated.
In Vitro Studies
In vitro models are crucial for elucidating the direct cellular effects of neuroprotective compounds. Key parameters often measured include cell viability, reduction of apoptosis, and modulation of specific biomarkers.
| Agent | Model | Key Findings | Reference |
| This compound | Rat hippocampal slice cultures | Prevented NMDA-induced neurodegeneration and Aβ-induced synaptic dysfunction at 385 nM. | [2] |
| This compound | Biochemical Assay | IC50 of 395 nM for human calpain 1. | [3] |
| Edaravone | 6-OHDA-treated dopaminergic neurons | Significantly ameliorated the survival of TH-positive neurons in a dose-responsive manner. | [5] |
| Allicin (B1665233) | Aβ-induced neurotoxicity in SH-SY5Y cells | Markedly increased cell viability and decreased LDH release at 10, 50, and 100 µM. | [6][7] |
In Vivo Studies
In vivo studies in animal models of neurodegenerative diseases provide insights into the therapeutic potential of a compound in a more complex biological system.
| Agent | Animal Model | Key Findings | Reference |
| Memantine | Ischemic stroke models | Decreased infarction size, inhibited neuronal apoptosis, and improved neurological function. | [8] |
| Edaravone | 6-OHDA rat model of Parkinson's disease | Reduced amphetamine-induced rotations, suggesting protection of dopaminergic systems. | [5] |
| Semagacestat | Transgenic mouse models of Alzheimer's | Reduced soluble Aβ and amyloid plaque burden. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in neuroprotection research, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used in the assessment of neuroprotective agents.
In Vitro Neuroprotection Assay Against Amyloid-β Induced Toxicity
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype using retinoic acid.
-
Induction of Neurotoxicity: Cells are exposed to Amyloid-β1-42 (Aβ1-42) protein (typically 2.5 µM) for 24 hours to induce cytotoxicity.[6]
-
Treatment: The neuroprotective agent (e.g., allicin) is applied to the cell cultures at various concentrations (e.g., 10, 50, 100 µM) for a specified duration.[6]
-
Assessment of Cell Viability:
-
MTT Assay: Measures the metabolic activity of viable cells. Aβ1-42 treatment typically reduces cell viability, while an effective neuroprotective agent is expected to increase it.[6]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity. A neuroprotective agent should decrease LDH release.[6]
-
-
Assessment of Oxidative Stress:
-
MDA and ROS Levels: Malondialdehyde (MDA) and reactive oxygen species (ROS) are markers of oxidative stress. Their levels are expected to be elevated by Aβ1-42 and reduced by the neuroprotective agent.[6]
-
SOD Activity: Superoxide dismutase (SOD) is an antioxidant enzyme. Its activity is often decreased by neurotoxic insults and restored by neuroprotective compounds.[6]
-
-
Assessment of Apoptosis:
-
Caspase-3 Expression: Caspase-3 is a key executioner caspase in apoptosis. Its expression, measured by RT-PCR, is typically increased by Aβ1-42 and reduced by a neuroprotective agent.[6]
-
In Vivo Neuroprotection in a Rat Model of Parkinson's Disease (6-OHDA Model)
-
Animal Model: 6-hydroxydopamine (6-OHDA) is unilaterally injected into the striatum of rats to create a lesion in the nigrostriatal dopaminergic pathway, mimicking Parkinson's disease.
-
Treatment: The neuroprotective agent (e.g., edaravone) or saline is administered intravenously at specific time points relative to the 6-OHDA lesion.[5]
-
Behavioral Analysis:
-
Amphetamine-Induced Rotations: The number of rotations induced by amphetamine is counted. A reduction in rotations in the treated group compared to the control group indicates a neuroprotective effect.[5]
-
-
Histological Analysis:
-
Tyrosine Hydroxylase (TH) Staining: Brain sections are stained for TH, a marker for dopaminergic neurons. A higher number of surviving TH-positive neurons in the substantia nigra and denser TH-positive fibers in the striatum of treated animals indicate neuroprotection.[5]
-
Conclusion
This compound, as a selective calpain inhibitor, represents a targeted approach to neuroprotection. Preclinical in vitro data suggested its potential to mitigate neuronal damage. However, its clinical development was halted due to poor CNS penetration, a critical hurdle for any neuroprotective agent targeting central disorders. In comparison, other agents like Memantine and Edaravone, with different mechanisms of action, have demonstrated clinical utility, underscoring the importance of not only a valid molecular target but also favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. Future development of calpain inhibitors as neuroprotective agents will need to address the challenge of CNS delivery to fully realize their therapeutic potential.
References
- 1. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
Comparative Analysis of Calpain Inhibitor Potency and Selectivity
An Objective Comparison of Alicapistat and Other Calpain Inhibitors for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental validation of this compound and other notable calpain inhibitors. This document provides a data-driven overview of their performance, supported by detailed experimental protocols and signaling pathway visualizations.
Calpains, a family of calcium-dependent cysteine proteases, are crucial regulators of various cellular functions. Their overactivation is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, making them a significant therapeutic target. This compound (ABT-957) is a selective inhibitor of human calpain-1 and calpain-2 that entered clinical trials for Alzheimer's disease. While its development was discontinued (B1498344) due to a lack of central nervous system (CNS) penetration and failure to meet pharmacodynamic endpoints, it remains an important benchmark in calpain inhibitor research.[1][2][3] This guide provides a head-to-head comparison of this compound with other preclinical and research-stage calpain inhibitors, focusing on their potency, selectivity, and efficacy in various experimental models.
The following table summarizes the available quantitative data for this compound and other selected calpain inhibitors. Direct head-to-head clinical studies are unavailable; therefore, this comparison is based on data from various preclinical investigations.
| Inhibitor | Target Calpains | IC50 | Selectivity Profile | Key Characteristics |
| This compound (ABT-957) | Calpain-1, Calpain-2 | Calpain-1: 395 nM[4] | Selective for calpains 1 and 2. | Orally active ketoamide; clinical trials terminated due to inadequate CNS concentrations.[1][2] |
| NA-184 | Primarily Calpain-2 | Mouse Calpain-2: 134 nM, Human Calpain-2: 1.3 nM[3][5] | Highly selective for calpain-2 over calpain-1 (Mouse Calpain-1 IC50: 2826 nM; does not inhibit human calpain-1 up to 10 µM).[3][5] | Brain-penetrant; shows significant neuroprotection in traumatic brain injury models.[3] |
| NYC438 | Primarily Calpain-1 | <100 nM[6] | Improved selectivity for calpain-1 over other proteases compared to the generic inhibitor E64.[6] | Epoxide-based inhibitor; restores cognitive abilities in an Alzheimer's disease mouse model.[6] |
| NYC488 | Primarily Calpain-1 | <100 nM[6] | Similar to NYC438, it shows improved selectivity for calpain-1.[6] | Epoxide-based inhibitor; also demonstrates efficacy in preclinical models of Alzheimer's disease.[6] |
| SNJ-1945 | Calpain | Data not available | Orally bioavailable calpain inhibitor. | Demonstrates neuroprotective effects in preclinical models of Parkinson's disease and multiple sclerosis.[7] |
| E64 | General Cysteine Protease | Calpain: ~0.57 µM[8] | Broad-spectrum, irreversible inhibitor of cysteine proteases. | Often used as a benchmark compound in preclinical calpain research.[6][8] |
Preclinical Efficacy and Experimental Models
This section details the outcomes of preclinical studies for each inhibitor, providing insights into their therapeutic potential.
| Inhibitor | Preclinical Model(s) | Key Findings |
| This compound (ABT-957) | Rat hippocampal slice cultures | Prevented Aβ oligomer-induced deficits in synaptic transmission and NMDA-induced neurodegeneration.[4] |
| Healthy human volunteers (Phase 1) | No significant adverse events, but failed to affect REM sleep, a pharmacodynamic marker for CNS activity.[2][3] | |
| NA-184 | Mouse model of Traumatic Brain Injury (TBI) | Provided significant neuroprotection when administered after injury.[3] Exhibited an inverted U-shaped dose-response curve.[5] |
| NYC438 & NYC488 | AβPP/PS1 mouse model of Alzheimer's Disease | Restored cognitive abilities and synaptic plasticity.[6] |
| SNJ-1945 | SH-SY5Y cells (in vitro model of Parkinson's disease) | Protected against neurotoxicant-induced cell death, reduced intracellular calcium, and attenuated oxidative stress.[7][9] |
| Mouse model of experimental autoimmune encephalomyelitis (EAE) | Reduced clinical disease scores and neuroinflammation.[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are descriptions of key experimental protocols cited in the studies of these calpain inhibitors.
Calpain Inhibitor Screening Assay
A common method for screening calpain inhibitors involves a fluorometric assay.
Principle: The assay is based on the detection of a fluorescent product generated from the cleavage of a specific calpain substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced or prevented, leading to a decrease in the fluorescent signal.
Protocol Outline:
-
Enzyme Preparation: Recombinant human calpain-1 is prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The test compounds (e.g., this compound, NA-184) are dissolved and diluted to desired concentrations. The inhibitors are pre-incubated with the calpain enzyme for a short period (e.g., 5 minutes at 37°C) to allow for binding.
-
Substrate Addition: A fluorogenic calpain substrate (e.g., Ac-LLY-AFC) is added to the enzyme-inhibitor mixture to initiate the reaction.
-
Measurement: The fluorescence is measured at specific excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) at an initial time point (R1) and after a defined incubation period (e.g., 10 minutes at 37°C, R2).
-
Data Analysis: The change in fluorescence (R2 - R1) is proportional to the calpain activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control with no inhibitor. The IC50 value is then determined from a dose-response curve.
In Vivo Neuroprotection Assessment in a Traumatic Brain Injury (TBI) Model
The neuroprotective effects of calpain inhibitors like NA-184 are often evaluated in rodent models of TBI.
Model: Controlled Cortical Impact (CCI) model in mice.
Protocol Outline:
-
TBI Induction: Anesthetized mice are subjected to a controlled cortical impact to induce a standardized brain injury.
-
Inhibitor Administration: The calpain inhibitor (e.g., NA-184) is administered at various doses and time points post-injury (e.g., intraperitoneally 1 hour after TBI).
-
Assessment of Calpain Activity: At a specific time point after TBI (e.g., 24 hours), brain tissue is collected to measure the activity of calpain-1 and calpain-2. This is often done by quantifying the levels of spectrin (B1175318) breakdown products (SBDPs), which are specific markers of calpain activity, via Western blot.
-
Histological Analysis: Brain sections are analyzed to quantify the extent of neuronal cell death and tissue damage around the lesion site.
-
Data Analysis: The efficacy of the inhibitor is determined by its ability to reduce calpain activity and protect against neuronal loss compared to vehicle-treated control animals.
Visualizing Calpain's Role and Inhibitor Evaluation
To better understand the context of calpain inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Calpain signaling in neurodegeneration.
Caption: Calpain inhibitor evaluation workflow.
References
- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP(+) and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Alicapistat and a Look at Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Alicapistat, a selective calpain-1 and -2 inhibitor, with alternative therapeutic strategies. While this compound's journey was halted due to challenges in achieving therapeutic concentrations in the central nervous system (CNS), the rationale behind its development remains a cornerstone of neuroprotective research. This document delves into the available experimental data for this compound and compares it with other calpain and cathepsin inhibitors, offering insights for future drug development endeavors.
The Rationale for Calpain Inhibition in Neurodegeneration
Overactivation of calpains, a family of calcium-dependent cysteine proteases, is a key pathological event in several neurodegenerative diseases, including Alzheimer's disease (AD) and traumatic brain injury (TBI).[1][2] This overactivation leads to the breakdown of essential neuronal proteins, contributing to synaptic dysfunction, neuroinflammation, and ultimately, neuronal cell death. This compound (also known as ABT-957) was developed as a selective inhibitor of calpain-1 and calpain-2, aiming to mitigate this destructive cascade.[3][4]
However, the roles of different calpain isoforms are complex and, in some cases, opposing. Research suggests that calpain-1 activation may have neuroprotective functions, while the overactivation of calpain-2 is more directly linked to neuronal damage.[5] This crucial distinction has paved the way for the development of isoform-selective inhibitors as alternative therapeutic strategies.
Comparative Analysis of Calpain and Cathepsin Inhibitors
This section provides a comparative overview of this compound and other neuroprotective compounds targeting calpains and cathepsins. The available quantitative data is summarized in the tables below. It is important to note that preclinical neuroprotective efficacy data for this compound is limited in the public domain, primarily due to the early termination of its clinical development.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC50 | Organism | Source |
| This compound (ABT-957) | Calpain-1 | 78 nM | Human | [6] |
| Calpain-2 | Data not available | |||
| NA-184 | Calpain-1 | >10,000 nM | Human | [5] |
| Calpain-2 | 1.3 nM | Human | [5] | |
| SNJ-1945 | Calpains (non-selective) | Data not available | ||
| CA-074Me | Cathepsin B | IC50 (pH 4.6): 8.9 µM | Bovine | [7] |
| IC50 (pH 5.5): 13.7 µM | ||||
| IC50 (pH 7.2): 7.6 µM | ||||
| Cathepsin L | Inactivates under reducing conditions | [8] | ||
| LHVS | Cathepsin S | Data not available | ||
| Other Cysteine Proteases | Non-selective | [9] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Key Findings | Source |
| This compound (ABT-957) | Preclinical AD models | Improved behavioral deficits in excitotoxicity models.[1][2] Prevented excitotoxic neuronal death and Aβ oligomer-induced deficits in hippocampal slices.[1][2] | |
| NA-184 | Mouse CCI model of TBI | Significantly inhibited TBI-induced calpain-2 activation and cell death.[5] | |
| SNJ-1945 | Mouse EAE model of MS | Reduced clinical scores, inflammation, and neuronal cell death.[10] | |
| In vitro Parkinson's model | Protected against MPP+ and rotenone-induced cell death.[11][12] | ||
| CA-074Me | Rat ICH model | Significantly reduced apoptosis and tissue loss; improved neurological function.[13] | |
| Rat focal cortical infarction | Reduced neuronal loss and gliosis in the substantia nigra.[14] | ||
| LHVS | Mouse TBI model | Significantly reduced pro-inflammatory cytokines, cerebral edema, and neuronal degeneration; improved neurologic function.[15] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Calpain activation cascade in neurodegeneration.
Caption: Experimental workflow for TBI studies.
Detailed Experimental Protocols
Controlled Cortical Impact (CCI) Model of TBI in Mice
This model is utilized to create a reproducible, focal brain injury.
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane. The head is fixed in a stereotaxic frame. A craniotomy is performed over the desired cortical region (e.g., parietal cortex).[5]
-
Injury Induction: A pneumatic or electromagnetic impactor with a specific tip size (e.g., 3 mm) is used to impact the exposed dura at a controlled velocity (e.g., 4 m/s) and depth (e.g., 1.0 mm).[5]
-
Post-operative Care: The bone flap is not replaced, and the scalp is sutured. Animals receive post-operative analgesia and are monitored for recovery.
-
Treatment Administration: The test compound (e.g., NA-184) or vehicle is administered at a specified time point post-injury (e.g., 30 minutes) via a defined route (e.g., intraperitoneal injection).[5]
In Vivo Assessment of Neuroprotection in TBI Models
-
Neurological Severity Score (NSS): A composite score assessing motor function, reflexes, and alertness. Scores are typically taken at baseline and at various time points post-injury.
-
Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This histological method is used to detect DNA fragmentation, a hallmark of apoptotic cell death, in brain tissue sections. The number of TUNEL-positive cells in the peri-lesional cortex is quantified.
-
Immunohistochemistry for Glial Activation: Brain sections are stained for Iba1 (a marker for microglia/macrophages) and GFAP (a marker for astrocytes). The intensity and morphology of staining are analyzed to assess the extent of neuroinflammation.
Transgenic Mouse Models of Alzheimer's Disease
-
APP/PS1 Mice: These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). They develop age-dependent amyloid-beta (Aβ) plaques and associated cognitive deficits.
-
Behavioral Testing (Morris Water Maze): This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water using distal cues. Escape latency, path length, and time spent in the target quadrant during a probe trial (platform removed) are measured.[16]
-
Synaptic Function Assessment: Electrophysiological recordings from hippocampal slices can be used to measure synaptic transmission and plasticity (e.g., long-term potentiation), which are often impaired in AD models.
Conclusion
While this compound's clinical development was unsuccessful, the principle of calpain inhibition remains a valid and promising strategy for neuroprotection. The key challenge, highlighted by this compound's story, is achieving sufficient CNS penetration to exert a therapeutic effect. The emergence of isoform-selective calpain inhibitors like NA-184, which specifically targets the pro-degenerative calpain-2, represents a significant advancement in the field. Furthermore, targeting other protease families, such as cathepsins, offers alternative avenues for therapeutic intervention. Future research should focus on developing brain-penetrant inhibitors with high selectivity and on elucidating the intricate interplay between different protease systems in the complex pathology of neurodegenerative diseases. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the design and interpretation of future studies in this critical area of drug discovery.
References
- 1. cyagen.com [cyagen.com]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 9. Experimental drug reverses synaptic loss in mouse models of Alzheimer’s | Yale News [news.yale.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP(+) and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Selective Cathepsin B/L Inhibitor Improves Recovery after Experimental Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Cathepsins B Induces Neuroprotection Against Secondary Degeneration in Ipsilateral Substantia Nigra After Focal Cortical Infarction in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Translational Value of Alicapistat: A Comparative Guide for Neurodegenerative Disease Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Alicapistat, a discontinued (B1498344) calpain inhibitor, with Verubecestat (B560084), a discontinued BACE1 inhibitor, both formerly under investigation for Alzheimer's disease. By presenting key preclinical and clinical data, alongside detailed experimental methodologies and pathway diagrams, this guide aims to facilitate an objective assessment of their translational potential and inform future drug development strategies in neurodegeneration.
Executive Summary
The landscape of Alzheimer's disease therapeutics is marked by numerous late-stage clinical trial failures. Understanding the reasons for these discontinuations is crucial for guiding future research. This guide delves into the preclinical and clinical data of two such candidates: this compound (a calpain inhibitor) and Verubecestat (a BACE1 inhibitor).
This compound, a selective inhibitor of calpain-1 and -2, showed promise in preclinical models by targeting pathways involved in excitotoxicity, synaptic dysfunction, and tau pathology. However, its clinical development was halted in Phase 1 due to insufficient central nervous system (CNS) exposure, preventing meaningful target engagement.
In contrast, Verubecestat, a potent BACE1 inhibitor, effectively reduced amyloid-beta (Aβ) levels in the CNS of patients. Despite this target engagement, it failed to demonstrate clinical efficacy in large Phase 3 trials and was associated with some adverse events, leading to its discontinuation.
This comparative analysis highlights the distinct challenges faced by each compound and offers valuable insights into the complexities of translating preclinical findings into clinical success for neurodegenerative diseases.
Preclinical Data Comparison
The following tables summarize the key preclinical characteristics of this compound and Verubecestat, providing a basis for comparing their potency and selectivity.
| Parameter | This compound (ABT-957) | Verubecestat (MK-8931) | Reference |
| Target(s) | Calpain-1, Calpain-2 | BACE1, BACE2 | [1][2] |
| IC50 / Ki | Calpain-1: 395 nM (IC50) | BACE1: 2.2 nM (Ki), 13 nM (IC50, cellular) | [1][3] |
| Calpain-2: Not specified | BACE2: 0.38 nM (Ki) | [2] | |
| Preclinical Models | Rat models of NMDA-induced neurodegeneration and Aβ-induced synaptic dysfunction, rat hippocampal slice cultures.[1] | Rat and cynomolgus monkey models.[3] | [1][3] |
| Key Preclinical Findings | Prevented NMDA-induced neurodegeneration and Aβ-induced synaptic dysfunction.[1] | Dose-dependent reduction of CSF and cortex Aβ40.[3] | [1][3] |
Clinical Data Comparison
The clinical development of both this compound and Verubecestat was terminated. The tables below outline the key findings from their respective clinical trial programs.
This compound Clinical Program
| Phase | Study Identifier | Population | Key Findings | Reason for Discontinuation | Reference |
| Phase 1 | NCT01385433, NCT02573740 | Healthy volunteers and patients with mild-to-moderate Alzheimer's disease | Generally well-tolerated. No significant adverse events compared to placebo. Pharmacokinetic analysis revealed a half-life of 7-12 hours.[4][5] | Insufficient concentrations in the CNS to achieve meaningful target engagement.[4][6][7] | [4][5][6][7] |
Verubecestat Clinical Program
| Phase | Study Identifier | Population | Key Findings | Reason for Discontinuation | Reference |
| Phase 2/3 | EPOCH (NCT01739348) | Mild-to-moderate Alzheimer's disease | No significant difference in the primary endpoints (ADAS-Cog and ADCS-ADL scores) between verubecestat and placebo groups.[8] | Lack of efficacy.[9][10] | [8][9][10] |
| Phase 3 | APECS (NCT01953601) | Prodromal Alzheimer's disease | No improvement in clinical ratings of dementia. Some measures suggested worse cognitive and functional outcomes compared to placebo.[11][12] | Futility and unfavorable benefit/risk profile.[11][12] | [11][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
This compound: Calpain-Mediated Neurotoxicity Pathway
Caption: this compound inhibits calpain activation, a key step in neurodegenerative pathways.
Verubecestat: Amyloid-β Production Pathway
Caption: Verubecestat inhibits BACE1, a key enzyme in the production of amyloid-β.
General Experimental Workflow for Preclinical Inhibitor Testing
Caption: A typical workflow for the preclinical and clinical development of a neurodegenerative disease drug.
Experimental Protocols
In Vitro Enzyme Activity Assays
Calpain Activity Assay (General Protocol):
A common method to determine calpain activity and inhibition is through a fluorometric assay.[11] This typically involves:
-
Reagents: A specific calpain substrate conjugated to a fluorophore and a quencher (e.g., Ac-LLY-AFC), purified calpain enzyme, and an assay buffer containing a calcium source to activate the enzyme.
-
Procedure: The inhibitor (e.g., this compound) at various concentrations is pre-incubated with the calpain enzyme. The reaction is initiated by adding the fluorogenic substrate.
-
Detection: As calpain cleaves the substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence. This is measured over time using a fluorometer (e.g., excitation at 400 nm and emission at 505 nm).
-
Analysis: The rate of fluorescence increase is proportional to calpain activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
BACE1 Activity Assay (General Protocol):
BACE1 activity is often measured using a Förster Resonance Energy Transfer (FRET) assay.[13] The general steps are:
-
Reagents: A peptide substrate containing a donor and an acceptor fluorophore, recombinant human BACE1 enzyme, and an assay buffer.
-
Procedure: The inhibitor (e.g., Verubecestat) is incubated with the BACE1 enzyme. The FRET substrate is then added to start the reaction.
-
Detection: In the intact substrate, the emission of the donor fluorophore is quenched by the acceptor. Upon cleavage by BACE1, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission. This is monitored using a fluorescence plate reader.
-
Analysis: The change in fluorescence intensity over time reflects BACE1 activity. Ki or IC50 values are determined by analyzing the inhibition at different concentrations of the compound.
Animal Models in Preclinical Studies
Alzheimer's Disease Models:
Preclinical efficacy of both this compound and Verubecestat was evaluated in various animal models of Alzheimer's disease. These models are designed to recapitulate key aspects of AD pathology, such as amyloid plaque deposition and cognitive deficits.[1][14][15]
-
Transgenic Mouse Models: Mice overexpressing human amyloid precursor protein (APP) with mutations found in familial AD (e.g., Swedish mutation) are commonly used. These models develop age-dependent amyloid plaques and cognitive impairments.
-
Rat Models: Rats can also be used, for instance, by directly infusing Aβ oligomers into the brain to induce synaptic dysfunction and neurodegeneration.
Experimental Procedures in Animal Models:
-
Drug Administration: The test compound (this compound or Verubecestat) is administered to the animals, typically orally, for a specified duration.
-
Behavioral Testing: Cognitive function is assessed using various behavioral tasks, such as the Morris water maze or object recognition tests, to evaluate learning and memory.
-
Biochemical Analysis: After the treatment period, brain tissue and cerebrospinal fluid (CSF) are collected to measure levels of biomarkers such as Aβ40 and Aβ42, and to assess target engagement.
-
Histopathological Analysis: Brain sections are examined for amyloid plaque load, neuroinflammation (e.g., microgliosis and astrocytosis), and neuronal loss.
Clinical Trial Protocols
Phase 1 Clinical Trial Design (General):
The primary objectives of Phase 1 trials are to assess the safety, tolerability, and pharmacokinetics (PK) of a new drug.[4]
-
Study Design: Typically, these are randomized, double-blind, placebo-controlled studies involving a small number of healthy volunteers. They often employ a single ascending dose (SAD) design, followed by a multiple ascending dose (MAD) design.
-
Assessments: Safety is monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Blood samples are collected at multiple time points to determine the drug's PK profile (e.g., Cmax, Tmax, half-life). In some cases, cerebrospinal fluid (CSF) may be collected to assess CNS penetration and target engagement.
Phase 3 Clinical Trial Design for Alzheimer's Disease (General):
Phase 3 trials are large, multicenter studies designed to confirm the efficacy and safety of a drug in a larger patient population.[6][16][17]
-
Study Design: These are typically randomized, double-blind, placebo-controlled trials with a treatment duration of 18 months or longer.
-
Patient Population: Patients with a diagnosis of mild-to-moderate or prodromal Alzheimer's disease, often confirmed by the presence of amyloid pathology (e.g., via PET scan or CSF analysis).
-
Primary Endpoints: The primary outcomes are typically co-primary endpoints assessing both cognitive function and functional ability. Commonly used scales include:
-
ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale): Measures cognitive performance.
-
ADCS-ADL (Alzheimer's Disease Cooperative Study-Activities of Daily Living): Assesses the ability to perform daily activities.
-
CDR-SB (Clinical Dementia Rating-Sum of Boxes): A global scale that assesses both cognitive and functional performance.
-
-
Secondary Endpoints: These may include other cognitive and functional measures, caregiver burden scales, and biomarker changes (e.g., amyloid PET, tau PET, CSF biomarkers).
Conclusion: Lessons in Translational Failure
The contrasting stories of this compound and Verubecestat offer critical lessons for the development of therapeutics for Alzheimer's disease and other neurodegenerative disorders.
The failure of This compound underscores the fundamental importance of adequate CNS drug exposure . Despite a plausible mechanism of action and promising preclinical data, the inability of the drug to reach its target in the brain in sufficient concentrations rendered it clinically ineffective. This highlights the necessity of early and robust assessment of blood-brain barrier penetration and CNS pharmacokinetics in the drug development process.
Conversely, the discontinuation of Verubecestat demonstrates that successful target engagement does not guarantee clinical benefit . While Verubecestat effectively lowered Aβ levels, it failed to halt cognitive decline and was associated with some adverse effects. This raises critical questions about the amyloid hypothesis, the timing of intervention, and the potential for off-target effects or unintended consequences of inhibiting key enzymes like BACE1.
For researchers and drug developers, these case studies emphasize the need for a multi-faceted approach that considers not only the biological rationale and preclinical efficacy but also the critical pharmacological properties of a drug candidate and the complexity of the disease being targeted. Future success in this challenging field will likely depend on the development of novel therapeutic strategies, improved translational models, and a deeper understanding of the intricate pathophysiology of neurodegenerative diseases.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 Trials in Alzheimer’s Disease Drug Development (Chapter 11) - Alzheimer's Disease Drug Development [cambridge.org]
- 5. neurologylive.com [neurologylive.com]
- 6. FDA Authorizes Pivotal Phase 3 Clinical Trial For Alzheimer Treatment - - Practical Neurology [practicalneurology.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. COMET Initiative | Clinical Trials Methods in Neurodegenerative Diseases [comet-initiative.org]
A Comparative Guide to Alternative Therapeutic Strategies for Alzheimer's Disease Beyond Calpain Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is rapidly evolving. While calpain inhibition has been explored as a potential therapeutic avenue, a multitude of alternative strategies are now at the forefront of research and clinical development. This guide provides a comparative overview of key alternative approaches, presenting supporting experimental data, detailed methodologies for pivotal experiments, and visualizations of the underlying biological pathways.
I. Anti-Amyloid Monoclonal Antibodies
The amyloid cascade hypothesis remains a central tenet of AD pathogenesis, positing that the accumulation of amyloid-beta (Aβ) peptides is the primary trigger for the neurodegenerative cascade. A leading strategy to combat this is the use of monoclonal antibodies to promote the clearance of Aβ from the brain.
Performance Data
| Therapeutic Agent | Target | Phase III Trial | Key Efficacy Endpoint | Result | Adverse Events of Note |
| Lecanemab (Leqembi®) | Aβ Protofibrils | Clarity AD | 27% slowing of decline on Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months vs. placebo (P=.00005)[1] | Treatment difference of -0.45 on CDR-SB[1] | Amyloid-Related Imaging Abnormalities (ARIA) |
| Donanemab | N-terminal pyroglutamate (B8496135) Aβ | TRAILBLAZER-ALZ 2 | 35% slowing of decline on integrated Alzheimer's Disease Rating Scale (iADRS) in patients with intermediate tau pathology[2][3] | 47% of patients showed no clinical progression at 1 year on CDR-SB vs. 29% for placebo[4] | Amyloid-Related Imaging Abnormalities (ARIA) |
| Verubecestat (BACE1 Inhibitor) | BACE1 | EPOCH | Change from baseline in ADAS-Cog11 and ADCS-ADL | Terminated for futility; no significant cognitive or functional benefit[5][6] | Worsening of some cognitive measures, brain volume reduction[7] |
Key Experimental Protocols
1. Quantification of Amyloid-Beta Levels (ELISA)
-
Objective: To measure the concentration of Aβ40 and Aβ42 in brain homogenates or cerebrospinal fluid (CSF).
-
Methodology:
-
Brain tissue is homogenized in a buffer containing protease inhibitors.
-
Samples (brain homogenate or CSF) are added to microplate wells pre-coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This antibody recognizes the N-terminus of Aβ.
-
A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
The concentration of Aβ is determined by comparing the signal to a standard curve generated with known concentrations of synthetic Aβ peptides.
-
2. Immunohistochemical Staining of Amyloid Plaques
-
Objective: To visualize and quantify the amyloid plaque burden in brain tissue.
-
Methodology:
-
Brain tissue is fixed, sectioned, and mounted on microscope slides.
-
Sections are incubated with a primary antibody that specifically binds to Aβ plaques.
-
A secondary antibody, conjugated to a fluorescent dye or an enzyme, is then applied.
-
If an enzyme-linked secondary antibody is used, a chromogenic substrate is added to produce a colored precipitate at the site of the plaque.
-
The stained sections are imaged using a microscope, and the plaque area and number are quantified using image analysis software.
-
Signaling Pathway: Aβ-Induced Synaptic Dysfunction
II. Anti-Tau Therapies
The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is another pathological hallmark of AD that correlates strongly with cognitive decline. Therapeutic strategies targeting tau aim to reduce its aggregation, enhance its clearance, or prevent its spread.
Performance Data
| Therapeutic Agent | Target | Study Type | Key Efficacy Endpoint | Result |
| Salsalate | Tau Acetylation (via p300 inhibition) | Preclinical (PS19 transgenic mice) | Reduction in total and acetylated tau levels | Rescued memory deficits and prevented hippocampal atrophy[8][9][10][11] |
| Anti-tau Antibodies | Various tau epitopes | Clinical Trials | Varies by trial | Several have not shown clinical benefit in mid-stage studies[12] |
Key Experimental Protocols
1. Tau Seeding Assay
-
Objective: To measure the ability of pathological tau species ("seeds") to induce the aggregation of soluble tau.
-
Methodology:
-
HEK293 cells are engineered to express a fluorescently tagged, aggregation-prone form of tau.
-
Brain extracts from AD models or patients, containing tau seeds, are introduced into the cells using a transfection reagent.
-
The cells are incubated to allow for seeded aggregation of the fluorescently tagged tau.
-
The extent of tau aggregation is quantified by measuring the fluorescence resonance energy transfer (FRET) signal using flow cytometry or by analyzing the insoluble tau fraction via Western blot.[13][14]
-
Signaling Pathway: Tau Propagation
III. Targeting Neuroinflammation
Neuroinflammation, mediated by microglia and astrocytes, is increasingly recognized as a key driver of AD pathogenesis. Therapeutic approaches in this area focus on modulating the activity of these glial cells to reduce detrimental pro-inflammatory responses and promote neuroprotective functions.
Performance Data
| Therapeutic Agent | Target | Phase | Key Efficacy Endpoint | Result |
| AL002 | TREM2 | Phase 2 | Biomarker changes and cognitive assessments | Data not yet fully public, but TREM2 agonism is a promising strategy.[15] |
| Semaglutide (B3030467) (GLP-1 receptor agonist) | GLP-1 Receptor | Phase 3 (EVOKE & EVOKE+) | Change in CDR-SB | Did not meet primary endpoint of slowing cognitive decline.[12][16][17][18][19] |
Signaling Pathway: Microglial Activation
IV. Synaptic Protection and Neurorestoration
Synaptic loss is the strongest pathological correlate of cognitive decline in AD. Strategies aimed at protecting existing synapses or promoting the formation of new ones represent a promising therapeutic avenue.
Performance Data
| Therapeutic Agent | Target | Study Type | Key Efficacy Endpoint | Result |
| AAV2-NGF | Cholinergic neurons | Phase 2 Clinical Trial | Change in ADAS-Cog at 24 months | No significant difference between treatment and placebo. Postmortem analysis showed limited vector spread.[20][21][22][23][24] |
Key Experimental Protocols
1. Morris Water Maze
-
Objective: To assess spatial learning and memory in rodent models of AD.
-
Methodology:
-
A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: Mice are placed in the pool from different starting locations and must learn to find the hidden platform using the visual cues. The time taken to find the platform (escape latency) is recorded over several days of training.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.[25][26][27][28]
-
Experimental Workflow: Preclinical Drug Testing in AD Mouse Models
V. Conclusion
The field of Alzheimer's disease drug development is moving beyond single-target approaches and embracing a more multifaceted understanding of the disease. While anti-amyloid therapies have shown modest success, the focus is expanding to include tau pathology, neuroinflammation, and synaptic resilience. The data and methodologies presented in this guide offer a comparative snapshot of these evolving strategies, providing a valuable resource for researchers and drug developers navigating this complex and dynamic landscape. The ultimate therapeutic solution for AD may lie in combination therapies that target multiple pathological pathways simultaneously.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Phase III TRAILBLAZER-ALZ 2 trial: donanemab slows cognitive and functional decline in patients with early Alzheimer’s disease | VJDementia [vjdementia.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Donanemab data “strongest yet” in Alzheimer’s | pharmaphorum [pharmaphorum.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. researchgate.net [researchgate.net]
- 7. Verubecestat | ALZFORUM [alzforum.org]
- 8. benchchem.com [benchchem.com]
- 9. An Old Arthritis Drug Offers New Hope for Dementia | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. Old Drug Offers New Hope to Treat Alzheimer’s Disease [gladstone.org]
- 12. UK Dementia Research Institute responds to news that [ukdri.ac.uk]
- 13. Two simple assays for assessing the seeding activity of proteopathic tau - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tau seeding and spreading in vivo is supported by both AD-derived fibrillar and oligomeric tau - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Microglia in Alzheimer’s disease: pathogenesis, mechanisms, and therapeutic potentials [frontiersin.org]
- 16. Readout of Phase 3 Semaglutide Trials Marks Critical Moment in Alzheimer’s Research and Suggests Potential for Combination Therapies | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 17. Novo Nordisk announces topline results from the Evoke and Evoke+ trials of semaglutide in early AD | Alzheimer Europe [alzheimer-europe.org]
- 18. sciencenews.org [sciencenews.org]
- 19. neurologylive.com [neurologylive.com]
- 20. scilit.com [scilit.com]
- 21. Postmortem Analysis in a Clinical Trial of AAV2-NGF Gene Therapy for Alzheimer's Disease Identifies a Need for Improved Vector Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adeno-Associated Viral Vector (Serotype 2)–Nerve Growth Factor for Patients With Alzheimer Disease: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nerve Growth Factor Gene Therapy Activates Neuronal Responses in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Phase 2 Trial of AAV-NGF Gene Delivery in Alzheimer's Disease - Paul Aisen [grantome.com]
- 25. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 26. youtube.com [youtube.com]
- 27. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mmpc.org [mmpc.org]
Safety Operating Guide
Essential Safety and Disposal Protocol for Alicapistat
Disclaimer: Alicapistat is an investigational compound. A specific Safety Data Sheet (SDS) with official disposal procedures is not publicly available. Therefore, this guidance is based on established safety protocols and best practices for the handling and disposal of investigational pharmaceutical agents and laboratory chemicals. This compound should be treated as a potentially hazardous substance at all times. Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
Proper management and disposal of investigational products like this compound are critical for ensuring personnel safety, maintaining data integrity in research, and preventing environmental contamination.[1] Improper disposal of pharmaceuticals can lead to the release of active ingredients into ecosystems, posing a risk to wildlife and human health.[2] This document provides a step-by-step protocol for the safe handling and disposal of this compound in a laboratory setting.
This compound: Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound, which is essential for its safe handling and in determining appropriate disposal methods.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₇N₃O₄ | MedchemExpress[3] |
| Molecular Weight | 433.50 g/mol | MedchemExpress[3] |
| Appearance | Light yellow to yellow solid | MedchemExpress[3] |
| CAS Number | 1254698-46-8 | MedchemExpress[3] |
| Solubility | 100 mg/mL in DMSO (requires sonication) | MedchemExpress[4] |
| Plasma Half-life | 7 to 12 hours (in humans) | PubMed[5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. | MedchemExpress[3] |
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for safely managing this compound waste from generation to final disposal. The primary objective is to prevent its release into the environment by ensuring all waste streams are properly segregated and treated, typically via high-temperature incineration.[6]
Guiding Principle: All used and unused investigational medications must be managed and destroyed in accordance with federal guidelines, such as the Resource Conservation and Recovery Act (RCRA), and any standards set by the research sponsor.[2][6]
Methodology:
-
Hazard Assessment & Personal Protective Equipment (PPE):
-
Due to the lack of specific toxicity data, treat this compound as a hazardous chemical.
-
Always handle this compound solid powder and solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Required PPE includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A properly buttoned lab coat
-
-
-
Waste Segregation and Containerization:
-
Solid Waste:
-
Collect unused or expired pure this compound powder, along with any materials grossly contaminated with the solid (e.g., weighing papers, spatulas, contaminated gloves), in a dedicated, sealable, and clearly labeled hazardous waste container.[7]
-
The container must be made of a material compatible with the chemical. The original product container is often a suitable choice.[7]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and sealable hazardous liquid waste container.
-
Do not pour any solution containing this compound down the drain. [8]
-
Ensure the waste container is compatible with the solvent used (e.g., a glass container for solutions in DMSO).
-
-
Chemically Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, syringes, broken glass) contaminated with this compound in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[9] Do not place these in a standard biohazard sharps container.
-
-
Empty Containers:
-
Containers that held pure this compound are considered "empty" only after being triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).[7]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[8][9]
-
-
-
Labeling of Waste Containers:
-
All waste containers must be labeled immediately upon the first addition of waste.
-
Use your institution's official "Hazardous Waste" label.[10]
-
The label must include, at a minimum:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Do not use abbreviations.[10]
-
The approximate concentration and solvent composition (for liquids).
-
The name and contact information of the Principal Investigator (PI) or responsible researcher.[10]
-
The date the waste was first added to the container (accumulation start date).
-
-
-
Storage of Waste in the Laboratory:
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Do not store incompatible waste types together.
-
-
Final Disposal Procedure:
-
Once a waste container is full (do not overfill) or ready for disposal, arrange for pickup through your institution's EHS department.[9]
-
Complete and submit any required chemical waste collection forms.
-
The EHS department will transport the waste to a licensed hazardous waste management facility for final disposal, which for pharmaceutical waste is typically high-temperature incineration.[6][10] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of various forms of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. theaspd.com [theaspd.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of this compound, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sfasu.edu [sfasu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Alicapistat
Disclaimer: A specific Safety Data Sheet (SDS) for Alicapistat is not publicly available. This guidance is based on best practices for handling potent, non-volatile solid research compounds and should be supplemented by a thorough internal risk assessment and adherence to your institution's safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. The following table summarizes recommended PPE for handling this compound in a laboratory setting.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Chemical splash goggles | - Protects eyes from potential splashes or airborne particles. |
| - Nitrile gloves (double-gloving recommended) | - Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contaminated. | |
| - Disposable gown or lab coat with tight cuffs | - Protects clothing and skin from contamination. | |
| - Respiratory protection (e.g., N95 respirator or higher) | - Minimizes the risk of inhaling fine particles, especially when handling the powder form. | |
| Solution Preparation | - Chemical splash goggles | - Protects eyes from splashes of the solvent and compound. |
| - Nitrile gloves | - Protects skin from contact with the solution. | |
| - Disposable gown or lab coat | - Protects clothing and skin from spills. | |
| In-vitro / In-vivo Dosing | - Safety glasses | - Provides basic eye protection. |
| - Nitrile gloves | - Protects skin from contact with the dosing solution. | |
| - Lab coat | - Protects clothing from minor splashes. |
Experimental Protocols: Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent contamination. The following workflow should be followed:
Caption: Workflow for correctly donning personal protective equipment.
Caption: Workflow for correctly doffing personal protective equipment.
Operational and Disposal Plans
-
Engineering Controls: Whenever possible, handle this compound powder in a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize inhalation exposure.
-
Work Area Preparation: Before starting work, ensure the designated area is clean and uncluttered. Have a spill kit readily accessible.
-
Weighing: Use a dedicated spatula and weighing paper. Clean the balance and surrounding area thoroughly after each use.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid to minimize dust generation.
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous waste.
-
Unused Compound: Collect unused this compound in a clearly labeled, sealed container. Dispose of it as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.
-
Contaminated Labware: Collect all disposable items that have come into contact with this compound (e.g., pipette tips, vials, weighing paper) in a designated, sealed hazardous waste container.
-
Contaminated PPE: All used PPE, such as gloves and disposable gowns, should be considered contaminated and disposed of as hazardous waste. Place these items in a sealed bag or container labeled for hazardous waste.
-
Spills: In the event of a spill, use a spill kit appropriate for chemical powders. Absorb the material, clean the area with a suitable decontaminating solution, and collect all cleanup materials in a sealed container for disposal as hazardous waste. Report the spill to your EHS office.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
